7-Aminoflavone
Description
Properties
IUPAC Name |
7-amino-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKYGCPGCBEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584331 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-18-4 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Aminoflavone
Abstract
7-Aminoflavone is a crucial heterocyclic compound and a valued building block in medicinal chemistry and drug development, recognized for its potential antioxidant, anti-inflammatory, and antitumor activities.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic details, compare the strategic advantages of different routes, and provide field-tested experimental protocols. The focus is on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying organic chemistry.
Introduction: The Significance of this compound
Flavones are a class of flavonoids built upon a 2-phenylchromen-4-one backbone.[3] The introduction of an amino (-NH2) group onto this scaffold, particularly at the 7-position, significantly modulates its physicochemical properties and biological activities. This modification can enhance interactions with biological targets and improve pharmacokinetic profiles.[4] Aminoflavones have been investigated as tyrosine kinase inhibitors, antimitotic agents, and selective anticancer agents, making efficient and scalable synthesis a critical goal for researchers.[1][5][6] This document outlines the most reliable and commonly employed synthetic strategies to obtain high-purity this compound.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Late-Stage Functionalization: Building the flavone core first, followed by the introduction of the amino group. This is most commonly achieved by the reduction of a 7-nitroflavone precursor.
-
Pre-functionalized Starting Material: Beginning with an aniline-derived building block (e.g., an aminohydroxyacetophenone) and constructing the flavone ring system upon it.
The choice between these strategies depends on factors such as starting material availability, desired scale, and tolerance of other functional groups on the flavone scaffold.
Pathway I: Reduction of 7-Nitroflavone
This is arguably the most common and straightforward approach. It is a two-step process involving the nitration of a flavone precursor followed by the reduction of the nitro group.
Step 1: Synthesis of 7-Nitroflavone
The precursor, 7-hydroxyflavone, is nitrated to introduce the nitro group at the C-7 position.
-
Causality of Experimental Choices:
-
Starting Material: 7-Hydroxyflavanone is often used as the starting material for the synthesis of 7-hydroxyflavone, which is then nitrated.
-
Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated or other side products.
-
Step 2: Reduction to this compound
The nitro group of 7-nitroflavone is then reduced to the primary amine.
-
Causality of Experimental Choices:
-
Reducing Agent: Several reagents can accomplish this transformation.
-
Tin(II) Chloride (SnCl₂·2H₂O) in Ethanol/HCl: This is a classic and highly effective method for nitro group reduction. It is tolerant of many other functional groups, cost-effective, and generally provides high yields. The acidic medium (HCl) is crucial for the reaction mechanism.
-
Sodium Dithionite (Na₂S₂O₄): This is another mild and effective reducing agent, often used in aqueous or alcoholic solutions. It offers an alternative under less acidic conditions.[5]
-
Catalytic Hydrogenation (H₂/Pd-C): This method is very clean, as the only byproduct is water. However, it requires specialized hydrogenation equipment and the catalyst (Palladium on carbon) can sometimes be sensitive to impurities.
-
-
The pathway via reduction of 7-nitroflavone is robust and widely documented, making it a reliable choice for many laboratory settings.
Visualizing Pathway I
Below is a diagram illustrating the synthesis of this compound via the nitration and reduction route.
Caption: Synthesis of this compound via the 7-Nitroflavone intermediate.
Pathway II: Building from a Pre-functionalized A-Ring
This strategy involves forming the flavone's heterocyclic core from a starting material that already contains the key amino (or a precursor nitro) functionality. The Baker-Venkataraman rearrangement is a cornerstone of this approach.[7][8][9]
Step 1: Baker-Venkataraman Rearrangement
This powerful reaction transforms an o-acyloxyacetophenone into a 1,3-diketone, which is the direct precursor to the flavone core.[7][8][10]
-
Starting Material: The synthesis begins with a substituted 2-hydroxyacetophenone, for example, 2',4'-dihydroxy-5'-nitroacetophenone.[5]
-
Acylation: The phenolic hydroxyl group is acylated with an aromatic acid chloride (e.g., benzoyl chloride).
-
Rearrangement: In the presence of a base (like potassium carbonate or potassium hydroxide), the acyl group migrates from the phenolic oxygen to the adjacent methylene carbon, forming a 1,3-diketone intermediate.[7][8][10]
-
Causality of Experimental Choices:
-
Base: A strong base is required to deprotonate the α-carbon of the ketone, initiating the intramolecular Claisen-type condensation that drives the rearrangement.[8] Anhydrous conditions are critical to prevent hydrolysis of the ester.[7]
-
Solvent: Aprotic solvents like dry acetone or pyridine are typically used.[7][11]
-
Step 2: Acid-Catalyzed Cyclization (Dehydration)
The resulting 1,3-diketone is then cyclized under acidic conditions to form the chromone ring.
-
Causality of Experimental Choices:
-
Acid Catalyst: A mixture of glacial acetic acid and a small amount of a strong acid like sulfuric acid (H₂SO₄) is commonly used. The acid protonates one of the ketone carbonyls, facilitating a nucleophilic attack from the phenolic hydroxyl group, followed by dehydration to form the flavone's pyran ring.
-
Step 3: Reduction of the Nitro Group
If a nitro-substituted acetophenone was used, a final reduction step, identical to that in Pathway I, is required to yield this compound.
Visualizing Pathway II
The diagram below outlines the Baker-Venkataraman approach.
Caption: Synthesis via Baker-Venkataraman Rearrangement.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Reduction of 7-Nitroflavone | Pathway II: Baker-Venkataraman Route |
| Overall Yield | Generally moderate to high. The reduction step is often very efficient (>90%). | Can be high, but dependent on the efficiency of the rearrangement and cyclization steps. A reported yield for a similar compound was 64%.[5] |
| Starting Materials | 7-Hydroxyflavone or 7-hydroxyflavanone. | Substituted 2-hydroxyacetophenones (e.g., 2',4'-dihydroxy-5'-nitroacetophenone).[5] |
| Number of Steps | Typically 2-3 steps from a common precursor. | 3-4 steps. |
| Key Advantages | Straightforward, reliable, and uses well-established reactions. The reduction step is very high-yielding. | Excellent for creating diverse flavone analogs by varying both the acetophenone and the acylating agent. |
| Key Challenges | Nitration can sometimes lead to mixtures of isomers if the substrate is not appropriately activated/deactivated. | The rearrangement can be sensitive to reaction conditions (anhydrous solvent, strong base).[7] May require low temperatures for certain substrates.[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 7-Nitroflavone
This protocol is adapted from established literature procedures for nitro group reductions.
Materials:
-
7-Nitroflavone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), 200 proof
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7-nitroflavone (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Initiation: Carefully add concentrated HCl (a few mL) to the mixture. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel to yield pure this compound as a solid.[5]
Self-Validating System: The successful synthesis is confirmed by characterization. The product should be a solid with a melting point of approximately 184-188 °C.[12] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) must match the known data for this compound.
Characterization Data
-
Appearance: Yellow crystalline solid.[2]
-
Melting Point: 184-188 °C.[12]
-
Molecular Formula: C₁₅H₁₁NO₂.[13]
-
Spectroscopic Data: While specific spectra are best obtained experimentally, researchers should expect characteristic peaks in ¹H NMR corresponding to the aromatic protons on both the A and B rings, a singlet for the C3-H, and a broad singlet for the -NH₂ protons. IR spectroscopy will show characteristic N-H stretching bands and a C=O stretch for the ketone.[5][14]
Conclusion
The synthesis of this compound is readily achievable through several reliable synthetic pathways. The choice between a late-stage reduction of 7-nitroflavone and a constructive approach like the Baker-Venkataraman rearrangement depends on the specific research goals, available starting materials, and desired scale. The reduction pathway is often favored for its simplicity and high-yielding final step. The Baker-Venkataraman route, however, offers greater flexibility for creating a library of analogs. By understanding the mechanistic principles behind each step, researchers can optimize conditions, troubleshoot potential issues, and efficiently produce this valuable compound for applications in drug discovery and chemical biology.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Flavones - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]
- 12. 7-氨基黄酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
7-Aminoflavone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Aminoflavone, a synthetically derived flavonoid, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and cell biology. This guide provides an in-depth exploration of the chemical and biological properties of this compound, offering a critical resource for researchers, scientists, and professionals engaged in drug development. We will delve into its physicochemical characteristics, spectral signature, and synthesis. Furthermore, this guide will elucidate its mechanism of action, primarily as a ligand for the aryl hydrocarbon receptor (AhR), and provide detailed, field-proven protocols for its application in key experimental assays.
Introduction: The Significance of this compound in Modern Research
Flavonoids, a diverse group of polyphenolic compounds, are ubiquitous in nature and renowned for their broad spectrum of biological activities.[1] While naturally occurring flavonoids have long been a source of therapeutic interest, synthetic derivatives like this compound offer the potential for enhanced potency, selectivity, and novel mechanisms of action. This compound (7-amino-2-phenyl-4H-chromen-4-one) distinguishes itself through its potent anticancer properties, which are intrinsically linked to its function as an activator of the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This unique characteristic positions this compound as a valuable tool for investigating AhR-mediated cellular processes and as a potential scaffold for the development of targeted cancer therapeutics. This guide aims to provide a comprehensive technical overview to empower researchers to effectively utilize this compound in their experimental endeavors.
Physicochemical and Spectral Characterization
A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective use in a research setting.
Core Chemical Properties
The essential physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NO₂ | [4][5] |
| Molecular Weight | 237.25 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 184-188 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl ether. |
Structural Framework
The foundational structure of this compound consists of a phenyl ring fused to a chromen-4-one backbone, with an amino group substituted at the 7-position. This specific arrangement of functional groups is critical to its biological activity.
Caption: Chemical structure of this compound.
Spectral Signature for Compound Verification
Authenticating the identity and purity of this compound is a critical first step in any experimental workflow. The following spectral data serve as a reference for compound verification.
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1660 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a prominent peak at m/z 238.25 corresponding to the [M+H]⁺ ion is expected in the mass spectrum.[5] Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns of the flavonoid core.[10]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Flavonoids typically display two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) associated with the A-ring.[11][12] The exact λmax values for this compound can be influenced by the solvent and pH.
Synthesis of this compound
This compound is not a naturally occurring compound and therefore must be chemically synthesized. The most common synthetic strategies involve the modification of a pre-existing flavonoid scaffold. A general and effective approach is the reduction of a corresponding nitroflavone.
General Synthesis Workflow
A plausible synthetic route, based on established flavonoid chemistry, is outlined below.[13][14] This should be considered a general guideline, and optimization of reaction conditions may be necessary.
Caption: General synthesis workflow for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
The following protocol is an illustrative example based on the synthesis of a structurally similar compound, 6-amino-7-hydroxyflavone, and should be adapted and optimized for the synthesis of this compound.[13]
-
Nitration of 7-Hydroxyflavone:
-
Dissolve 7-hydroxyflavone in a suitable solvent, such as glacial acetic acid.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to introduce a nitro group at the 7-position, yielding 7-nitroflavone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice water and collect the precipitated 7-nitroflavone by filtration.
-
-
Reduction of 7-Nitroflavone:
-
Suspend the synthesized 7-nitroflavone in a solvent mixture, such as ethanol/water.
-
Add a reducing agent, for example, sodium dithionite, portion-wise while heating the mixture under reflux.[13]
-
Continue refluxing until the starting material is consumed (monitored by TLC).
-
Remove the ethanol under reduced pressure and pour the remaining aqueous solution into cold water to precipitate the product.
-
Collect the crude this compound by filtration, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent (e.g., toluene or ethanol) to obtain pure this compound.[13]
-
Confirm the identity and purity of the final product using the spectral methods outlined in Section 2.3.
-
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, with its anticancer activity being the most extensively studied. Its primary mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR).
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound acts as a ligand for the AhR, a ligand-activated transcription factor.[2][5] Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[4]
Caption: The Aryl Hydrocarbon Receptor signaling pathway activated by this compound.
A key target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1).[4] The induction of CYP1A1 by this compound is believed to be a critical step in its cytotoxic mechanism in sensitive cancer cells.[3]
Induction of Apoptosis and Oxidative Stress
The activation of the AhR pathway by this compound can lead to the induction of apoptosis (programmed cell death) in cancer cells.[15] This process is often mediated by the generation of reactive oxygen species (ROS). The increased expression of CYP1A1 can contribute to the metabolic activation of this compound into reactive intermediates that generate ROS, leading to oxidative stress and subsequent apoptosis.[16]
Experimental Protocols for Research Applications
To facilitate the use of this compound in a laboratory setting, this section provides detailed protocols for common assays used to assess its biological effects.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and proliferation.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with varying concentrations of this compound (prepared in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Protein Expression: Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins, such as those involved in the AhR signaling pathway (e.g., CYP1A1, p53, and caspases).[15][18]
Protocol:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CYP1A1, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Measurement of Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[19]
Protocol:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Remove the treatment medium and incubate the cells with H₂DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[20]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The oxidized, fluorescent product, dichlorofluorescein (DCF), has an excitation/emission maximum of approximately 495/529 nm.[19]
-
Data Analysis: Quantify the change in fluorescence relative to the untreated control.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a potent, synthetically accessible flavonoid with significant potential as a research tool and a lead compound in drug discovery. Its well-defined mechanism of action through the AhR pathway provides a clear framework for investigating its biological effects. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities, along with detailed experimental protocols. By leveraging the information and methodologies presented herein, researchers can confidently and effectively incorporate this compound into their studies, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
7-Aminoflavone mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of 7-Aminoflavone in Cancer Cells
Executive Summary
This compound (AF) is a novel synthetic flavonoid that has demonstrated significant antiproliferative activity against a range of human cancer cell lines, with a unique profile of selective cytotoxicity.[1] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in cancer cells, synthesizing current research for an audience of researchers, scientists, and drug development professionals. The core of its anticancer activity hinges on its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), which initiates a cascade of events including metabolic activation, generation of reactive oxygen species (ROS), and induction of DNA damage. These initial events trigger robust cellular responses, including cell cycle arrest and programmed cell death (apoptosis), and involve the modulation of critical oncogenic signaling pathways such as the p53 and Akt pathways. This document elucidates these intricate mechanisms, presents quantitative data on its efficacy, and provides detailed protocols for its investigation.
Introduction: The Emergence of this compound in Oncology
Flavonoids, a class of polyphenolic compounds found in plants, have long been investigated for their potential health benefits, including anticancer properties.[2] While many natural flavonoids exhibit modest activity, synthetic derivatives offer the potential for enhanced potency and novel mechanisms of action. This compound (specifically, 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one; AF; NSC 686288) is one such compound that has shown noteworthy antiproliferative activity, particularly against breast cancer cell lines.[1][3] Its distinct pattern of activity in the National Cancer Institute's 60-cell line screen suggests a mechanism that differs from standard chemotherapeutic agents, making it a compelling candidate for further development.[1] This guide dissects the molecular pathways that underpin its anticancer effects.
Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation and Metabolic Bioactivation
The selective toxicity of this compound is intrinsically linked to its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4]
The AhR Signaling Pathway
In sensitive cancer cells, this compound binds to the cytosolic AhR, causing it to translocate to the nucleus.[4] Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[4][5]
Role of Cytochrome P450 (CYP) Induction
The primary consequence of AhR activation by this compound is the potent transcriptional induction of Phase I metabolizing enzymes, particularly cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[4] In sensitive MCF-7 breast cancer cells, this compound treatment leads to a nearly 100-fold increase in CYP1A1 mRNA levels.[4] This induction is critical, as it is believed that these enzymes metabolize this compound itself into reactive intermediates that are responsible for its cytotoxic effects. This process of metabolic bioactivation is a cornerstone of its mechanism.
Basis for Selective Cytotoxicity
The differential sensitivity of cancer cells to this compound is largely determined by the status of their AhR signaling pathway.
-
Sensitive Cells (e.g., MCF-7): Possess a functional AhR pathway that, when activated by this compound, robustly induces CYP1A1/1B1, leading to the generation of toxic metabolites and subsequent cell death.[4]
-
Resistant Cells (e.g., MDA-MB-435, PC-3): Often exhibit a deficient AhR signaling pathway. In these cells, this compound fails to induce CYP1A1/1B1 expression, and therefore, the cytotoxic bioactivation does not occur.[4] Similarly, an AhR-deficient variant of MCF-7 cells is also resistant to the drug.[4]
This dependency on a functional AhR pathway for bioactivation explains the high degree of selectivity observed.
Induction of Oxidative Stress and DNA Damage
Following AhR-mediated bioactivation, a key event in the mechanism of this compound is the induction of severe oxidative stress.
Generation of Reactive Oxygen Species (ROS)
In sensitive breast cancer cells, this compound treatment leads to a significant increase in intracellular ROS levels.[1] This ROS production is a direct consequence of the metabolic activity of the induced CYP1A1/1A2 enzymes.[1] The pro-oxidant effect can be blocked by inhibitors of CYP1A1/1A2 and attenuated by antioxidants like N-acetyl-L-cysteine (NAC), which confirms the link between metabolic activation and oxidative stress.[1] This effect is selective, as nonmalignant cells like MCF-10A do not exhibit this ROS spike and are resistant to this compound's cytotoxicity.[1]
Pro-oxidant Cellular Environment
While flavonoids are often characterized as antioxidants, in the context of cancer cells, many can act as pro-oxidants.[2][6] Cancer cells often exist in a state of heightened baseline oxidative stress, making them more vulnerable to further ROS insults. This compound exploits this vulnerability, pushing ROS levels beyond a toxic threshold that triggers cell death pathways.[1]
Induction of DNA Damage
The excessive ROS generated leads to widespread cellular damage, most critically to DNA. This compound has been shown to induce several types of DNA lesions:
-
Oxidative DNA Damage: It increases levels of 8-oxo-7,8-dihydroguanine (8-oxodG), a marker of oxidative DNA damage.[1]
-
DNA-Protein Cross-links (DPCs): The formation of DPCs is another significant consequence of treatment.[1]
-
DNA Strand Breaks: The cellular response to this damage includes the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker for DNA double-strand breaks.[1]
This accumulation of DNA damage serves as a primary signal for the cell to halt proliferation and initiate apoptosis.
Cellular Consequences: Apoptosis and Cell Cycle Arrest
The extensive DNA damage induced by this compound culminates in two major cellular outcomes: cell cycle arrest and apoptosis.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells.[1] The process is characterized by classic morphological changes, such as the formation of apoptotic bodies.[1] Mechanistically, it engages the mitochondrial (intrinsic) pathway of apoptosis, marked by:
-
Caspase Activation: Activation of initiator caspases-8 and -9, and the executioner caspase-3.[1]
-
PARP Cleavage: Cleavage of poly [ADP-ribose] polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[1]
The entire apoptotic process is caspase-dependent, as a pan-caspase inhibitor can block the formation of apoptotic bodies.[1]
Imposition of Cell Cycle Arrest
In response to DNA damage, cells activate checkpoint proteins to halt cell cycle progression, allowing time for repair. This compound treatment causes a significant S-phase arrest in cell lines like MDA-MB-468.[1] This arrest is mediated by the p53 tumor suppressor pathway. This compound treatment leads to the stabilization of p53 and an increased expression of its downstream target, p21waf1/cip1, a potent cyclin-dependent kinase inhibitor that enforces the cell cycle checkpoint.[1][7]
Dose-Dependent Cellular Fate
The decision between cell cycle arrest and apoptosis appears to be dose-dependent. Studies have shown a biphasic response of key regulatory proteins like Mdm2 and p21.[7]
-
Low Doses: Submicromolar concentrations of this compound lead to the accumulation of p21 and Mdm2, promoting cell cycle arrest.[7]
-
High Doses: Higher concentrations lead to the proteasomal degradation of p21 and Mdm2, tipping the balance towards apoptosis.[7]
Modulation of Key Oncogenic Signaling Pathways
Beyond the core AhR-ROS-DNA damage axis, this compound influences other signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a central regulator of cell survival, and its aberrant activation is common in many cancers.[8][9] There is evidence that the cellular response to this compound is influenced by Akt activity. Suppression of Akt using siRNA was shown to enhance this compound-induced apoptosis, suggesting that inhibition of this pro-survival pathway contributes to the drug's efficacy.[7]
Attenuation of Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1α is a transcription factor that allows tumor cells to adapt to hypoxic (low oxygen) environments, promoting angiogenesis and metastasis.[5] this compound has been shown to inhibit HIF-1α protein accumulation and the expression of its target genes in MCF-7 cells and xenografts.[5] Interestingly, this effect was found to be independent of a functional AhR pathway, unveiling an additional, distinct mechanism of action that may be relevant to its overall anticancer activity.[5]
Potential Role as an Aromatase Inhibitor
Aromatase is the key enzyme responsible for estrogen synthesis and is a primary target in ER+ breast cancer.[10] Many flavonoids are known to be natural aromatase inhibitors.[11][12] While direct, potent inhibition of aromatase by this compound is still under investigation, recent studies show it confers activity against aromatase inhibitor-resistant breast cancer cells, suggesting it can overcome common resistance mechanisms.[13]
Quantitative Analysis of Cytotoxicity
The efficacy of this compound and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 5,4′-Diaminoflavone | MCF-7 | Breast (ER+) | 0.0072 - 0.0098 | [3] |
| This compound Derivative (Compound 1) | HCT116 | Colorectal | 22.4 | [14] |
| This compound Derivative (Compound 2) | HCT116 | Colorectal | 0.34 | [14] |
| Aminoflavone (NSC 686288) | MDA-MB-468 | Breast (ER-) | ~1.0 (Effective Conc.) | [1] |
| Aminoflavone Derivative (Compound 13) | MCF-7 | Breast (ER+) | 3.0 | [15] |
| Aminoflavone Derivative (Compound 14) | MCF-7 | Breast (ER+) | 4.0 | [15] |
Note: IC50 values can vary based on experimental conditions, such as incubation time.
Key Experimental Protocols for Mechanistic Studies
Investigating the mechanism of action of this compound involves a series of cell-based assays. The following are standard, detailed protocols for core experiments.
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2 x 10^5 cells/well) and allow them to attach overnight. Treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.[16]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 12-24 hours as described above.[16]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The anticancer activity of this compound is not governed by a single target but rather by a complex interplay of interconnected pathways. Its mechanism is initiated by AhR-dependent metabolic activation, leading to a state of lethal oxidative stress and DNA damage in sensitive cancer cells. This damage cascade effectively triggers cell cycle arrest and apoptosis while being augmented by the compound's ability to modulate crucial survival pathways like PI3K/Akt and HIF-1α. The dependence on a functional AhR pathway provides a clear basis for its selective cytotoxicity and serves as a potential biomarker for patient stratification.
Future research should focus on elucidating the precise structure of the toxic metabolites, further exploring the AhR-independent mechanisms such as HIF-1α inhibition, and evaluating the efficacy of this compound in combination with other therapies, particularly in the context of overcoming drug resistance.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pro-oxidant activity of polyphenols and its implication on cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response transition from cell cycle arrest to apoptosis with selective degradation of Mdm2 and p21WAF1/CIP1 in response to the novel anticancer agent, aminoflavone (NSC 686,288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The citrus flavonone hesperetin inhibits growth of aromatase-expressing MCF-7 tumor in ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 7-Aminoflavone derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Aminoflavone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Core Flavonoid Scaffold
Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, forming an integral part of the human diet.[1] Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[2] For decades, these compounds have been the subject of intense scientific scrutiny, revealing a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3]
While natural flavonoids provide a rich source of therapeutic leads, synthetic modifications to the flavonoid nucleus offer a powerful strategy to enhance potency, selectivity, and drug-like properties.[2][4] Among these modifications, the introduction of an amino group has proven particularly fruitful. Aminoflavones, which do not occur naturally, are synthetic derivatives where a hydroxyl group or hydrogen on the flavone core is replaced by an amino group (-NH2).[2] This substitution can profoundly alter the molecule's electronic properties, solubility, and ability to interact with biological targets.[4]
This guide focuses specifically on the biological activities of This compound derivatives . We will delve into the molecular mechanisms underpinning their potent anticancer, neuroprotective, and anti-inflammatory properties. By synthesizing data from preclinical studies, this document aims to provide a comprehensive technical resource, explaining not just the experimental outcomes but the causal logic behind the methodologies and the structure-activity relationships that govern the therapeutic potential of this promising class of synthetic compounds.
Part 1: Potent and Selective Anticancer Activity
The most extensively studied biological activity of this compound and its related analogues is their potent cytotoxicity against various cancer cell lines. Unlike many conventional chemotherapeutics, certain aminoflavone derivatives exhibit a unique mechanism of action that confers selectivity for tumor cells, making them highly attractive candidates for drug development.
Key Mechanism: Aryl Hydrocarbon Receptor (AhR)-Mediated Metabolic Activation
A cornerstone of the anticancer activity for several aminoflavone derivatives, most notably Aminoflavone (AF or AFP464, NSC 686288), is their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR).[5][6] This mechanism allows the compound to induce its own metabolic activation specifically within cancer cells that have a functional AhR pathway, leading to selective cell killing.[7][8]
The process unfolds as follows:
-
AhR Binding and Nuclear Translocation : In the cytoplasm, the aminoflavone derivative binds to the AhR, which is part of a complex with chaperone proteins. This binding causes the complex to translocate into the nucleus.[5]
-
XRE Binding and Gene Transcription : Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6][7]
-
CYP1A1/1A2 Induction : Binding to XREs initiates the transcription of Phase I metabolizing enzymes, particularly cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[5][7][8]
-
Metabolic Activation to Cytotoxic Species : The newly synthesized CYP1A1/1A2 enzymes metabolize the parent aminoflavone into a highly reactive species, such as a hydroxylamine.[8] It is this metabolite, not the original compound, that is the primary cytotoxic agent.
This elegant mechanism explains the selective toxicity of compounds like aminoflavone. Cancer cells that express a functional AhR pathway and are capable of inducing CYP1A1/1A2, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7, are highly sensitive. In contrast, resistant cells often lack this functional pathway.[7]
Figure 1: AhR-mediated metabolic activation of this compound derivatives.
Induction of Oxidative Stress and Apoptosis
The reactive metabolites generated via CYP1A1/1A2 activity exert their cytotoxic effects primarily by inducing overwhelming oxidative stress.[5]
-
ROS Generation : The metabolites lead to a significant increase in intracellular Reactive Oxygen Species (ROS).[5] This pro-oxidant effect is a common feature of the anticancer activity of many flavonoids.[3]
-
Oxidative Damage : Elevated ROS levels cause widespread damage to cellular macromolecules, including oxidative DNA damage and the formation of DNA-protein cross-links.[5]
-
Apoptosis Cascade : This damage serves as a potent trigger for programmed cell death (apoptosis). Studies on the breast cancer cell line MDA-MB-468 show that aminoflavone treatment leads to:
This cascade demonstrates that aminoflavone derivatives can effectively convert a cell signaling pathway (AhR) into a potent cell death mechanism.
Figure 2: ROS-mediated apoptosis induced by activated aminoflavones.
Other Anticancer Mechanisms
Beyond the canonical AhR pathway, this compound derivatives may engage other targets relevant to cancer therapy:
-
Aromatase Inhibition : Aromatase (CYP19) is the rate-limiting enzyme for estrogen biosynthesis and a critical target in ER+ breast cancer. While many flavones are known aromatase inhibitors, aminoflavone (AF) has demonstrated a particularly valuable activity: it can overcome resistance to conventional aromatase inhibitors.[9][10][11] This suggests a potential role for this compound derivatives in treating relapsed or refractory breast cancer.[9]
-
Kinase Inhibition : Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12][13] Flavonoids are known to inhibit a variety of protein kinases.[13] While specific data on 7-aminoflavones is emerging, related aminoflavone derivatives have shown potent inhibition of protein tyrosine kinases, indicating that kinase modulation is a plausible mechanism contributing to the overall anticancer profile of this compound class.[2]
Comparative Cytotoxicity Data
The potency of aminoflavone derivatives varies significantly based on the specific substitutions on the flavone core and the cancer cell line being tested. A lower IC50 value indicates higher potency.
| Aminoflavone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Sulphonamide analog of this compound | HepG-2 (Liver) | 0.98 | [2] |
| 5,4′-diaminoflavone | MCF-7 (Breast) | 0.0072 | [2][4][14] |
| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast) | 9.35 | [2] |
| Aminoflavone (NSC 686288) | MDA-MB-468 (Breast) | ~0.1 (at 72h) | [5] |
| 3′-amino-4′-hydroxyflavone | Murine Macrophages | Potent Nitrite Inhibitor | [2] |
| 4′-amino-6-hydroxyflavone | Protein Tyrosine Kinase | 1.2 | [2] |
Note: IC50 values are highly dependent on experimental conditions, including cell density and incubation time.
Part 2: Neuroprotective and Anti-inflammatory Activities
While less explored than their anticancer effects, the potential of this compound derivatives in treating neurodegenerative and inflammatory disorders is a growing area of interest, building on the well-established properties of the broader flavonoid family.
Neuroprotective Effects
Flavonoids are recognized for their ability to protect neurons from damage, suppress neuroinflammation, and promote memory and cognitive function.[15] Many can cross the blood-brain barrier, a critical prerequisite for CNS activity.[16][17] The neuroprotective mechanisms of this compound derivatives are likely multifaceted:
-
Antioxidant Action : Oxidative stress is a key pathological driver in neurodegenerative diseases like Alzheimer's and Parkinson's.[18] Flavonoids can directly scavenge free radicals and upregulate endogenous antioxidant enzymes, protecting neurons from oxidative damage.[15][19]
-
Anti-inflammatory Effects in the CNS : Chronic neuroinflammation contributes to neuronal death. Flavonoids can suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain, and inhibit key inflammatory signaling pathways like NF-κB.[15][17]
-
Modulation of Cell Survival Pathways : Flavonoids can interact with critical neuronal signaling cascades, such as the PI3K/Akt and MAPK pathways, to promote cell survival and inhibit apoptosis.[15]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound derivatives are crucial to both their neuroprotective potential and their utility in other inflammatory conditions.
-
Inhibition of Inflammatory Mediators : Aminoflavone derivatives have been shown to be potent inhibitors of nitric oxide (NO) production.[2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. By controlling mediators like NO and prostaglandins (via COX enzyme inhibition), these compounds can dampen the inflammatory response.[2][20]
-
Suppression of NF-κB Signaling : The transcription factor NF-κB is a master regulator of inflammation.[21] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), NF-κB is released and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes. Flavonoids, including likely this compound derivatives, can inhibit this pathway, preventing the production of inflammatory cytokines and enzymes.[17][21]
Figure 3: Inhibition of the NF-κB inflammatory pathway by flavonoids.
Part 3: Experimental Protocols & Methodologies
The following section provides standardized, step-by-step protocols for key in vitro assays used to characterize the biological activities of this compound derivatives.
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[22][23]
-
Causality Note : While widely used, flavonoids have been reported to reduce MTT directly in the absence of cells, potentially leading to unreliable results.[24] It is crucial to run cell-free controls with the flavonoid alone. The Trypan Blue exclusion assay, which directly counts viable (unstained) versus non-viable (blue-stained) cells, is a recommended orthogonal method for validation.[24]
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol: Intracellular ROS Detection (DCFH-DA Assay)
This assay measures intracellular hydrogen peroxide and other reactive oxygen species.
-
Principle : 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
Methodology:
-
Cell Culture and Treatment : Grow cells in a 24-well plate or on coverslips. Treat with the this compound derivative and appropriate controls (vehicle, positive control like H2O2) for the desired time.
-
Probe Loading : Wash the cells twice with warm PBS. Add 500 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.
-
Incubation : Incubate the plate for 30 minutes at 37°C in the dark.
-
Wash : Wash the cells twice with PBS to remove excess probe.
-
Measurement :
-
Fluorometry : Lyse the cells and measure the fluorescence in a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Microscopy : Visualize the fluorescence directly using a fluorescence microscope with a FITC filter set.
-
-
Data Analysis : Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.
Protocol: Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Principle : The Griess Reagent System is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that absorbs light at 540 nm.
Methodology:
-
Cell Stimulation : Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Inflammatory Challenge : Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.
-
Sample Collection : Collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve : Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction :
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading : Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis : Calculate the nitrite concentration in the samples using the standard curve.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and potent class of synthetic flavonoids with significant therapeutic potential. Their anticancer activity is particularly noteworthy, driven by a unique mechanism of tumor-selective metabolic activation via the AhR pathway, which culminates in oxidative stress and apoptosis.[5][7][8] Furthermore, their ability to overcome resistance to standard therapies like aromatase inhibitors positions them as valuable candidates for further development in oncology.[9] The clinical evaluation of the aminoflavone prodrug AFP464 underscores the translational promise of this chemical scaffold.[2][6]
Emerging evidence also points to promising neuroprotective and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and the mitigation of oxidative stress.[2][15][17] These properties suggest that the therapeutic applications of this compound derivatives could extend beyond cancer to neurodegenerative and chronic inflammatory diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and screening novel derivatives to optimize potency, selectivity, and pharmacokinetic profiles.
-
Mechanism Elucidation : Further investigating their interactions with other cellular targets, such as specific protein kinases, to fully understand their polypharmacology.
-
In Vivo Efficacy : Moving promising lead compounds into advanced preclinical animal models for efficacy and safety evaluation.
-
Combination Therapies : Exploring the synergistic potential of this compound derivatives with existing chemotherapeutics or targeted agents.
By continuing to explore the rich biology of these synthetic flavonoids, the scientific community can unlock new avenues for treating some of the most challenging human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 5. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A review on flavones targeting serine/threonine protein kinases for potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between the Aryl Hydrocarbon Receptor (AhR) and 7-Aminoflavone
Intended Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in toxicology and pharmacology due to its role in mediating cellular responses to a wide array of exogenous and endogenous compounds. Among these, flavonoids represent a large class of naturally occurring AhR modulators. This technical guide provides a comprehensive overview of the interaction between the AhR and a specific synthetic flavonoid, 7-Aminoflavone. We will delve into the intricacies of the AhR signaling pathway, the role of this compound as an AhR agonist, and the experimental methodologies used to characterize this interaction. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to investigate the interplay between AhR and flavonoid-based compounds, using this compound as a case study.
The Aryl Hydrocarbon Receptor (AhR): A Key Environmental Sensor
The aryl hydrocarbon receptor is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] Initially identified as the "dioxin receptor" for its role in mediating the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a critical regulator of diverse physiological and pathophysiological processes, including immune responses, cellular differentiation, and tumorigenesis.[2]
In its latent state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1] This complex maintains the AhR in a conformation that is receptive to ligand binding but prevents its nuclear translocation.
The Canonical AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the PAS-B domain of the receptor. This event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[3] The ligand-activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH-PAS protein.[2]
This AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes.[3] The most well-characterized downstream target of the AhR is the cytochrome P450 family 1 subfamily A member 1 (CYP1A1) gene.[1] The induction of CYP1A1 is a hallmark of AhR activation and plays a crucial role in the metabolism of many AhR ligands.
This compound: An Agonist of the Aryl Hydrocarbon Receptor
This compound is a synthetic flavonoid that has been investigated for its anticancer properties.[4] Its mechanism of action in sensitive cancer cell lines is critically dependent on its ability to act as an AhR agonist.[5][6] By binding to and activating the AhR, this compound initiates the signaling cascade that leads to the induction of CYP1A1.[4] This is a pivotal step, as the induced CYP1A1 enzyme then metabolizes this compound into cytotoxic products that can cause DNA damage and trigger apoptosis in cancer cells.[4][7]
This mechanism of "bioactivation" is a key feature of this compound's antitumor activity and highlights the importance of a functional AhR signaling pathway in mediating its effects.[4] However, it is also worth noting that some studies suggest that this compound may have biological activities that are independent of the AhR pathway, such as the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[8][9]
Quantitative Data on this compound and AhR Interaction
While this compound is a confirmed AhR agonist, direct competitive binding assays determining its binding affinity (Ki or IC50) to the AhR are not extensively reported in the peer-reviewed literature. However, its potency as an AhR activator can be inferred from functional assays that measure the downstream consequences of AhR activation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki/IC50) | Not Reported | - | Competitive Binding | - |
| EC50 (XRE-Luciferase) | ~250 nM | MCF-7 | Reporter Gene Assay | [6] |
| CYP1A1 Induction | Concentration-dependent | MCF-7 | EROD Assay | [6] |
| Growth Inhibition (GI50) | Cell line dependent | Various | Cell Viability Assay | [6] |
Experimental Methodologies for Characterizing the AhR/7-Aminoflavone Interaction
A multi-faceted experimental approach is necessary to fully elucidate the interaction between a compound like this compound and the AhR. As a Senior Application Scientist, I advocate for a self-validating system of experiments where the results from one assay corroborate and expand upon the findings of another.
Ligand Binding Assays
Rationale: The initial and most direct method to determine if a compound interacts with a receptor is through a binding assay. A competitive binding assay is particularly useful for determining the affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled or fluorescently tagged high-affinity ligand from the AhR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cytosol: Prepare cytosolic extracts containing the AhR from a suitable source, such as mouse or rat liver, or from a cell line that expresses high levels of the receptor.
-
Radioligand: Utilize a high-affinity radiolabeled AhR ligand, such as [³H]TCDD.
-
Competition Setup: In a series of tubes, incubate a constant concentration of the radiolabeled ligand and cytosolic extract with increasing concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of an unlabeled high-affinity ligand to determine non-specific binding.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AhR-ligand complexes from the unbound ligand using a method such as hydroxylapatite (HAP) assay or charcoal-dextran adsorption.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assays
Rationale: Reporter gene assays are a robust and high-throughput method to assess the functional consequences of ligand binding, specifically the activation of AhR-mediated transcription. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of an XRE-containing promoter.
Experimental Protocol: XRE-Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., human hepatoma HepG2 or breast cancer MCF-7 cells) and transiently or stably transfect them with a plasmid containing an XRE-driven luciferase reporter gene.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to the vehicle control against the this compound concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor activation by aminoflavone: new molecular target for renal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of aminoflavone (NSC 686288) by a sulfotransferase is required for the antiproliferative effect of the drug and for induction of histone gamma-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Aminoflavone and its Effects on MCF-7 Breast Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated effects of 7-Aminoflavone on the MCF-7 human breast cancer cell line. Drawing upon established research on closely related aminoflavone compounds and the known characteristics of MCF-7 cells, this document outlines the mechanistic rationale for its potential anticancer activity and provides detailed protocols for its investigation.
Introduction: The Scientific Rationale
Flavonoids, a class of naturally occurring polyphenolic compounds, have long been investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Aminoflavones, synthetic derivatives of the flavone backbone, have emerged as a particularly promising subclass, with some demonstrating potent antiproliferative effects against various cancer cell lines.[2][3] This guide focuses on this compound, a specific mono-amino substituted flavone, and its expected cytotoxic and apoptotic effects on the MCF-7 breast cancer cell line.
MCF-7 cells are an extensively characterized and widely used model for estrogen receptor-positive (ER+) breast cancer.[4][5] Their dependence on estrogen for proliferation makes them a relevant system for studying hormonally responsive breast cancers.[4][5] The central hypothesis guiding this document is that this compound, like other structurally similar aminoflavones, is bioactivated within MCF-7 cells, leading to a cascade of events culminating in cell cycle arrest and apoptosis.
The Target: MCF-7 Breast Cancer Cells
A thorough understanding of the MCF-7 cell line is paramount for designing and interpreting experiments.
| Characteristic | Description |
| Origin | Human breast adenocarcinoma (pleural effusion)[4][5] |
| Estrogen Receptor (ER) Status | ER-positive (ERα)[4][5] |
| Progesterone Receptor (PR) Status | PR-positive[5] |
| HER2 Status | Negative[5] |
| Morphology | Epithelial-like, grows in monolayers[4] |
| Growth Characteristics | Estrogen-dependent for proliferation; relatively slow-growing[4][5] |
| p53 Status | Wild-type[6] |
The Agent: this compound
This compound is a synthetic flavonoid characterized by an amino group at the 7th position of the A-ring of the flavone structure. While specific data on the antiproliferative activity of this compound in MCF-7 cells is limited in publicly available literature, the activity of other amino-substituted flavones provides a strong rationale for its investigation. For instance, a 5,4'-diaminoflavone derivative has demonstrated a remarkably low IC50 value of 0.0072 µM in MCF-7 cells, indicating that the presence and position of amino groups can confer potent cytotoxicity.[3]
Proposed Mechanism of Action: A Multi-step Process
Based on extensive research on the aminoflavone analog NSC 686288, a multi-step mechanism is proposed for the anticancer activity of this compound in MCF-7 cells. This pathway is contingent on the specific metabolic capabilities of the cancer cells.
Metabolic Bioactivation via Cytochrome P450
The crucial first step is the metabolic activation of the aminoflavone within the cancer cell. MCF-7 cells are known to express cytochrome P450 enzymes, particularly CYP1A1.[7] It is hypothesized that this compound is a substrate for CYP1A1, which metabolizes it into a reactive intermediate. This bioactivation is a key determinant of the compound's selective toxicity towards sensitive cancer cells.
Induction of DNA Damage and p53 Activation
The reactive metabolite generated by CYP1A1 is thought to be a DNA-damaging agent. This leads to the formation of DNA adducts and strand breaks, triggering a DNA damage response.[8] In MCF-7 cells, which possess wild-type p53, this DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein.[6]
Cell Cycle Arrest at the G2/M Phase
Activated p53 can transcriptionally upregulate the expression of cell cycle inhibitors, such as p21. This leads to the arrest of the cell cycle, preventing the damaged cells from progressing through mitosis. Based on studies of other flavonoids in MCF-7 cells, a G2/M phase arrest is the anticipated outcome.[9][10]
Induction of Apoptosis via the Intrinsic Pathway
Sustained DNA damage and cell cycle arrest ultimately trigger apoptosis, or programmed cell death. In MCF-7 cells, this is expected to occur through the intrinsic (mitochondrial) pathway. Activated p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of a cascade of caspases, including caspase-9 and the executioner caspase-7.[7][11]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on MCF-7 cells.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions (including a vehicle control) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle.
Anticipated Quantitative Data
While specific experimental data for this compound is pending, the following table illustrates the type of quantitative results expected from the described assays, based on findings for similar compounds.
| Assay | Parameter | Expected Outcome with this compound |
| MTT Assay | IC50 | To be determined (Potentially in the low micromolar to nanomolar range) |
| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase |
| Cell Cycle Analysis | % Cells in G2/M | Dose-dependent increase |
Conclusion and Future Directions
This compound holds promise as a potential anticancer agent for ER+ breast cancer, with a plausible mechanism of action involving intracellular bioactivation and subsequent induction of DNA damage, cell cycle arrest, and apoptosis. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses in the MCF-7 cell line.
Future research should focus on confirming the CYP1A1-mediated metabolism of this compound, elucidating the specific DNA adducts formed, and comprehensively profiling the downstream signaling events, including the activation of p53 and the caspase cascade. In vivo studies using MCF-7 xenograft models will be crucial to evaluate the therapeutic potential of this compound in a more complex biological system.
References
- 1. scbt.com [scbt.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 7-Aminoflavone for Neuroprotective Effects: A Mechanistic Approach
An In-Depth Technical Guide
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The therapeutic pipeline for these disorders remains limited, necessitating the exploration of novel chemical entities. Flavonoids, a class of plant-derived polyphenols, have garnered substantial interest for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide outlines a comprehensive, multi-phase strategy for the initial in vitro screening of 7-Aminoflavone, a synthetic flavonoid, to rigorously assess its potential as a neuroprotective agent. The proposed workflow is designed to move beyond simple viability assays, focusing on mechanistic deconvolution to build a robust preclinical data package. We will detail a logical progression from foundational cytotoxicity profiling to primary neuroprotection assays against oxidative stress, followed by an investigation into key signaling pathways—including Nrf2/ARE, MAPK, and intrinsic apoptosis—and a preliminary assessment of blood-brain barrier permeability. Each phase is supported by detailed, field-proven protocols and data interpretation frameworks to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
The flavone backbone is a privileged structure in medicinal chemistry, known to interact with various neuronal signaling pathways.[4] Many flavonoids exert neuroprotective effects by modulating cellular stress responses, suppressing neuroinflammation, and promoting neuronal survival.[1][5][6] Specifically, they have been shown to activate the Nrf2 antioxidant response, inhibit pro-inflammatory mediators, and modulate kinase signaling cascades like the MAPK pathway.[4][7][8] The introduction of an amino group at the 7-position of the flavone core, creating this compound, presents an intriguing modification that could enhance biological activity or introduce novel mechanisms of action compared to its hydroxylated counterparts.[9]
The primary objective of this screening cascade is to determine if this compound can protect cultured neuronal cells from a standardized, disease-relevant insult and to elucidate the primary mechanism(s) driving this protection. This guide provides the experimental framework to answer these critical initial questions.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Expertise & Experience: Before assessing for neuroprotection, it is imperative to establish the intrinsic toxicity of the test compound. A compound cannot be considered "protective" if any observed increase in cell survival is confounded by its own cytotoxic effects at similar concentrations. This phase establishes a safe and effective concentration range for all subsequent experiments. The human neuroblastoma cell line, SH-SY5Y, is selected for its robustness, ease of culture, and extensive use as a model for neurodegenerative disease research.[10][11]
Experimental Protocol 2.1: Dose-Response Cytotoxicity Assay
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well, clear-bottom black plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from 100 nM to 100 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5%.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment (Resazurin Assay):
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells (defined as 100% viability). Plot the normalized viability against the log of the this compound concentration to determine the TC₅₀ (Toxic Concentration 50%).
Data Presentation 2.1: Expected Outcome and Interpretation
The results will be summarized to identify the optimal concentration range for neuroprotection studies.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.7 | 5.1 |
| 1.0 | 97.2 | 4.8 |
| 10 | 95.5 | 6.2 |
| 25 | 88.1 | 7.3 |
| 50 | 65.4 | 8.9 |
| 100 | 23.9 | 5.5 |
Interpretation: Based on this hypothetical data, concentrations ≤ 10 µM show minimal intrinsic toxicity and are suitable for subsequent neuroprotection assays. The TC₅₀ would be calculated to be approximately 60 µM.
Phase 2: Primary Screening in an Oxidative Stress Model
Expertise & Experience: Oxidative stress is a common pathological hallmark in numerous neurodegenerative diseases.[12] Therefore, a robust and reproducible oxidative stress model serves as an excellent primary screen. Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative damage and subsequent apoptosis in neuronal cells. This phase will determine if pre-treatment with non-toxic concentrations of this compound can mitigate H₂O₂-induced cell death.
Experimental Protocol 3.1: H₂O₂-Induced Neurotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described in Protocol 2.1.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control.
-
Incubation: Incubate for 12-24 hours to allow for potential induction of protective cellular mechanisms.
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the untreated control group) to a final concentration of 200 µM (this concentration should be optimized beforehand to induce ~50% cell death).
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Perform the Resazurin assay as described in Protocol 2.1.
-
Data Analysis: Normalize the results. The "H₂O₂ only" group serves as the 0% protection control, and the "untreated" group as the 100% viability control. Calculate the percentage of neuroprotection for each this compound concentration.
Data Presentation 3.1: Neuroprotection Data Table
| Treatment Group | Mean Cell Viability (%) | Standard Deviation | % Neuroprotection |
| Untreated Control | 100 | 5.2 | N/A |
| H₂O₂ (200 µM) Only | 48.5 | 6.1 | 0 |
| H₂O₂ + 1 µM 7-AF | 62.3 | 5.8 | 26.8 |
| H₂O₂ + 5 µM 7-AF | 78.9 | 6.5 | 59.0 |
| H₂O₂ + 10 µM 7-AF | 85.1 | 5.9 | 71.1 |
Interpretation: A dose-dependent increase in cell viability suggests that this compound has a protective effect against oxidative stress. This positive result validates progression to mechanistic studies.
Phase 3: Mechanistic Deconvolution
Expertise & Experience: A positive "hit" in a primary screen is the starting point. Understanding the mechanism of action is critical for further development. Based on the known biology of flavonoids and neuroprotection, we will investigate three key pathways: the Nrf2 antioxidant response, the intrinsic apoptotic cascade (Bcl-2 family and Caspase-3), and MAPK signaling.
Workflow Diagram: Mechanistic Screening Cascade
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as a Natural Enhancer of Neuroplasticity—An Overview of the Mechanism of Neurorestorative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 8. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]
- 9. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
7-Aminoflavone: A Critical Evaluation as a Potential Aromatase Inhibitor for Endocrine-Resistant Breast Cancer
Abstract
This technical guide provides a comprehensive analysis of 7-aminoflavone, a synthetic flavonoid derivative, as a potential therapeutic agent for estrogen receptor-positive (ER+) breast cancer. While the broader class of flavonoids has demonstrated promise as aromatase inhibitors, this paper critically evaluates the existing evidence for this compound's direct role in aromatase inhibition. We delve into its well-documented primary mechanism of action involving the aryl hydrocarbon receptor (AhR) pathway, leading to cytotoxic effects in specific breast cancer cell lines. This guide will detail established experimental protocols for assessing both aromatase inhibition and the known anticancer activities of this compound, offering a framework for future research to definitively characterize its therapeutic potential and mechanism.
Introduction: The Aromatase Target in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer, accounting for a significant majority of breast cancer cases, is critically dependent on estrogen for its growth and proliferation. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase (cytochrome P450 19A1 or CYP19A1).[1] This makes aromatase a key therapeutic target. Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for ER+ breast cancer, effectively reducing estrogen levels and suppressing tumor growth.[2][3] Currently, third-generation AIs like letrozole and anastrozole are widely used, but challenges such as acquired resistance and adverse side effects necessitate the exploration of novel inhibitory scaffolds.[3][4][5]
Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as a promising source of new aromatase inhibitors.[2][6] Their shared benzopyranone core structure has been identified as a key pharmacophore for interacting with the aromatase active site.[2] This has spurred interest in both natural and synthetic flavonoids as potential alternatives or adjuncts to existing therapies.
This compound: A Flavonoid of Interest
This compound is a synthetic flavonoid distinguished by an amino group at the 7-position of the A-ring. While its structural similarity to other flavonoid-based aromatase inhibitors suggests potential activity, a thorough review of the current scientific literature indicates that its primary anticancer mechanism in breast cancer cells is not through direct aromatase inhibition.
Synthesis of this compound
The Established Anticancer Mechanism of this compound: An AhR-Mediated Pathway
Extensive research has elucidated the primary mechanism by which this compound exerts its cytotoxic effects in certain breast cancer cell lines, particularly the ER+ cell line MCF-7. This mechanism is independent of direct aromatase inhibition and is mediated through the aryl hydrocarbon receptor (AhR).[9][10]
The key steps in this pathway are:
-
AhR Activation: this compound acts as a ligand for the AhR, a ligand-activated transcription factor.[9]
-
Nuclear Translocation: Upon binding, the this compound-AhR complex translocates to the nucleus.
-
CYP1A1 Induction: In the nucleus, the complex binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to a significant induction of CYP1A1 mRNA and protein expression.[9]
-
Metabolic Activation: CYP1A1 metabolizes this compound into reactive metabolites.
-
Cytotoxicity: These reactive metabolites induce oxidative DNA damage, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[10]
This selective toxicity is observed in cell lines that are competent in this AhR-mediated pathway, such as MCF-7.[9] In contrast, resistant cell lines often show a lack of AhR activation or CYP1A1 induction in response to this compound.[9]
Figure 1: Signaling pathway of this compound-induced cytotoxicity.
Investigating the Potential for Aromatase Inhibition: A Research Framework
Despite the well-defined AhR-mediated mechanism, the structural similarity of this compound to known flavonoid aromatase inhibitors warrants a direct investigation of its potential to inhibit aromatase. The following experimental workflows provide a robust framework for such an investigation.
In Vitro Aromatase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of aromatase. A fluorometric assay using recombinant human aromatase is a common and high-throughput method.[11][12]
Experimental Protocol: Fluorometric Aromatase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Reconstitute recombinant human aromatase enzyme and prepare a reaction buffer containing an NADPH generating system.
-
Prepare a solution of a fluorogenic aromatase substrate.
-
Use a known aromatase inhibitor, such as letrozole, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the serially diluted this compound, positive control (letrozole), or solvent control (DMSO) to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Plot the percentage of aromatase inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value from the resulting dose-response curve.
-
Figure 2: Experimental workflow for determining the in vitro aromatase inhibitory activity.
Cell-Based Proliferation and Cytotoxicity Assays
To assess the functional consequences of potential aromatase inhibition and the known cytotoxic effects of this compound, cell-based assays are crucial. The MCF-7 and T47D human breast cancer cell lines are ER+ and commonly used models for studying endocrine therapies.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture MCF-7 or T47D cells in appropriate growth medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the concentration of this compound that causes 50% growth inhibition (GI50).[9]
-
Table 1: Reported GI50 Values for Aminoflavone in Various Cell Lines
| Cell Line | GI50 (nmol/L) |
| MCF-7 (Breast) | 0.13 |
| T47D (Breast) | Sensitive (ROS increase) |
| MDA-MB-468 (Breast) | < 100 (72h) |
| MDA-MB-435 (Breast) | Resistant |
| MDA-MB-231 (Breast) | Resistant |
| PC-3 (Prostate) | > 10,000 |
| MCF-10A (Non-malignant) | > 100,000 (72h) |
Data compiled from existing literature.[9][10]
Molecular Docking Studies
In silico molecular docking can provide valuable insights into the potential binding interactions between this compound and the active site of human aromatase.[13][14][15]
Methodology: Molecular Docking of this compound with Aromatase
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of human aromatase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Analysis of Interactions:
-
Analyze the predicted binding mode to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the aromatase active site.
-
Compare these interactions with those of known aromatase inhibitors.
-
Structure-Activity Relationship (SAR) and Future Directions
The SAR of flavonoids as aromatase inhibitors has been extensively studied.[2][6] Key structural features that influence inhibitory activity include the planarity of the flavonoid backbone and the substitution pattern on the A and B rings. While the 7-amino group is a unique feature of this compound, its impact on aromatase binding is unknown. Future research should focus on synthesizing a series of aminoflavone analogs with varying substitution patterns to elucidate the SAR for this specific subclass of flavonoids.
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of a drug candidate are critical for its clinical success. While there is no specific pharmacokinetic data available for this compound, studies on other flavonoids have shown that poor oral bioavailability can be a significant limitation.[16][17][18] Future in vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion
This compound is a synthetic flavonoid with demonstrated anticancer activity in specific breast cancer cell lines. However, the current body of evidence strongly suggests that its primary mechanism of action is not through direct aromatase inhibition but rather through an AhR-mediated pathway leading to metabolic activation and cytotoxicity. While its structural similarity to other flavonoid-based aromatase inhibitors makes it a compound of interest, its potential as a direct aromatase inhibitor remains to be experimentally validated.
The experimental frameworks outlined in this guide provide a clear path for future research to definitively assess the aromatase inhibitory activity of this compound. Such studies are essential to fully characterize its therapeutic potential and to determine whether it holds promise as a novel agent for the treatment of endocrine-resistant breast cancer, either as a standalone therapy or in combination with existing treatments.
References
- 1. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and bioavailability of the flavonoid 7,8-benzoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of 7-Aminoflavone
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 7-Aminoflavone: A Research Roadmap
Authored by: A Senior Application Scientist
Foreword: The therapeutic potential of aminoflavonoids, a class of synthetic derivatives of naturally occurring flavones, is an area of growing interest in medicinal chemistry.[1] this compound, in particular, has been noted for its potential antioxidant, anti-inflammatory, and anti-tumor activities.[2] However, a critical gap exists in the publicly available literature regarding its pharmacokinetic (PK) and bioavailability profile. The journey of a drug candidate from bench to bedside is critically dependent on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Without this knowledge, even a highly potent compound may fail due to poor systemic exposure or rapid elimination.
This guide is structured as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides the necessary theoretical framework and detailed, field-proven experimental protocols to thoroughly characterize the pharmacokinetics and bioavailability of this compound. While direct experimental data for this specific molecule is scarce, the methodologies outlined herein are based on established principles for characterizing flavonoid compounds and other small molecule drug candidates.
Section 1: Foundational Knowledge and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all pharmacokinetic studies are built. These properties influence formulation, dissolution, membrane permeability, and metabolic stability.
Physicochemical Data for this compound
Summarized below are the known physicochemical properties of this compound, essential for the design of the subsequent experimental protocols.
| Property | Value | Source |
| Chemical Name | 7-amino-2-phenyl-4H-chromen-4-one | [3] |
| Molecular Formula | C₁₅H₁₁NO₂ | [4][5] |
| Molecular Weight | 237.25 g/mol | [4][5] |
| CAS Number | 15847-18-4 | [3][4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 184-188 °C or 196-200 °C (literature values vary) | [4] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl ether. | [2] |
The ADME Paradigm for Flavonoids
Flavonoids, as a class, are known for their complex pharmacokinetic profiles, often characterized by low bioavailability.[6][7] This is primarily due to extensive first-pass metabolism in the intestine and liver.[6][8]
-
Absorption: The process by which the drug enters the bloodstream. For oral administration, this involves dissolution in the gastrointestinal (GI) tract and permeation across the intestinal epithelium. Both passive diffusion and carrier-mediated transport can be involved.[9]
-
Distribution: Once in circulation, the drug distributes into various tissues. This process is heavily influenced by its binding to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AAG).[10][11] Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion.
-
Metabolism: The biotransformation of the parent drug into metabolites. This occurs primarily in the liver, driven by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[8]
-
Phase I: Cytochrome P450 (CYP450) enzymes are the primary drivers of Phase I metabolism, introducing or exposing functional groups.[12][13] Key isoforms include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, which collectively metabolize over 90% of clinical drugs.[14]
-
Phase II: Enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate the drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing their water solubility and facilitating excretion.[15] For flavonoids, glucuronidation is a major metabolic pathway.[6][8]
-
-
Excretion: The removal of the drug and its metabolites from the body, primarily through urine and feces.
Section 2: In Vitro Characterization: Building a Predictive Profile
Before proceeding to costly and complex in vivo studies, a suite of in vitro assays must be performed. These experiments provide crucial, early-stage data on the likely absorption and metabolic fate of this compound, guiding the design of subsequent animal studies.
Membrane Permeability Assessment
This assay evaluates a compound's ability to diffuse passively across an artificial lipid membrane, providing a high-throughput initial screen for GI absorption potential.[16]
Causality: The PAMPA model isolates passive transcellular permeability, the primary route of absorption for many orally administered drugs. By eliminating the complexities of active transporters and metabolic enzymes, it provides a clean, fundamental measure of a molecule's lipophilicity and ability to cross biological membranes. A compound with poor PAMPA permeability is unlikely to be well-absorbed in vivo unless it is a substrate for an uptake transporter.
Step-by-Step Methodology:
-
Preparation: A filter plate (e.g., 96-well) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Donor Compartment: A solution of this compound (e.g., at 100 µM in a buffer mimicking intestinal fluid, pH 6.5) is added to the donor wells.
-
Acceptor Compartment: The filter plate is placed onto a 96-well acceptor plate containing a buffer solution (e.g., pH 7.4 phosphate-buffered saline, PBS).
-
Incubation: The "sandwich" plate is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: At the end of the incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (see Section 4).
-
Calculation: The effective permeability coefficient (Pe) is calculated. High and low permeability control compounds (e.g., testosterone and atenolol) must be run in parallel for system validation.
Metabolic Stability Assessment
This assay determines the rate at which this compound is metabolized by the major drug-metabolizing enzymes, providing an estimate of its intrinsic clearance.[17]
Causality: HLMs are subcellular fractions of hepatocytes that are rich in CYP450 enzymes.[17] By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of its disappearance. This rate is a direct reflection of its susceptibility to Phase I metabolism and is a key input for predicting hepatic clearance and in vivo half-life.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL), and this compound (e.g., at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of remaining this compound at each time point is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Trustworthiness Check: A positive control compound with known metabolic instability (e.g., testosterone or verapamil) must be run concurrently to validate the activity of the microsomal batch and the experimental setup. A negative control (incubation without NADPH) is also critical to rule out non-enzymatic degradation.
Visualization: Workflow for In Vitro Profiling
Caption: A logical workflow for the in vitro characterization of this compound.
Plasma Protein Binding Assessment
This is the gold-standard method for determining the fraction of a drug that binds to plasma proteins.
Causality: The principle of equilibrium dialysis relies on the diffusion of the small, unbound drug molecules across a semi-permeable membrane until equilibrium is reached. Larger protein-drug complexes cannot cross the membrane. By measuring the drug concentration on both sides of the membrane at equilibrium, we can directly calculate the fraction of the drug that was bound to the proteins. This unbound fraction (fu) is a critical parameter, as it dictates the drug's therapeutic activity and availability for clearance.[10]
Step-by-Step Methodology:
-
Apparatus Setup: A commercially available equilibrium dialysis apparatus (e.g., RED device) is used. It consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 8-12 kDa).
-
Sample Loading: Load plasma (human or from the selected animal species) into one chamber and a solution of this compound in PBS (at the same concentration as the total concentration in the plasma chamber) into the other (buffer) chamber.
-
Incubation: The sealed plate is incubated on an orbital shaker at 37°C for a sufficient time to reach equilibrium (e.g., 4-24 hours). The time to reach equilibrium should be determined in a preliminary experiment.
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Quantification: The concentration of this compound in both aliquots is determined by LC-MS/MS. To avoid analytical artifacts, the plasma sample should be matched with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma before protein precipitation.
-
Calculation:
-
Percent Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
-
Fraction Unbound (fu) = Conc_buffer / Conc_plasma
-
Section 3: In Vivo Pharmacokinetic and Bioavailability Studies
Animal models are indispensable for understanding how the various ADME processes integrate within a complete biological system.[18][19]
Experimental Design
-
Animal Model: Sprague-Dawley rats are a commonly used and well-characterized model for initial PK studies.[18][20]
-
Dosing:
-
Intravenous (IV): Administered as a bolus via the tail vein. This route ensures 100% bioavailability and provides data on distribution and clearance. A typical dose might be 5-10 mg/kg.[20][21]
-
Oral (PO): Administered by gavage. This route provides data on oral absorption and first-pass metabolism. A higher dose is typically used (e.g., 25-50 mg/kg) to ensure plasma concentrations are above the analytical limit of quantification.[20][21]
-
-
Formulation: For IV administration, this compound must be dissolved in a biocompatible vehicle (e.g., a solution of saline, PEG400, and ethanol). For PO administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common.
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week before the study.
-
Dose Preparation & Administration: Prepare the IV and PO formulations. Administer the appropriate dose based on the animal's body weight.
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at the specified time points. Keep samples on ice.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Section 4).
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters & Data Interpretation
The data gathered from the in vivo study allows for the calculation of critical parameters that define the drug's behavior.
| Parameter | Description | How It's Used |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after oral administration. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. A rapid Tmax suggests fast absorption.[21] |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total systemic exposure to the drug over time.[6] |
| t½ | Half-life. | The time required for the plasma concentration to decrease by half. It determines the dosing interval. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. It reflects the efficiency of elimination processes. |
| Vd | Volume of Distribution. | An apparent volume into which the drug distributes in the body. A large Vd suggests extensive tissue distribution.[21] |
| F (%) | Absolute Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Low bioavailability is common for flavonoids.[21] |
Section 4: The Cornerstone: Bioanalytical Methodology
Accurate and reliable quantification of the analyte in a complex biological matrix like plasma is non-negotiable.[22] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity and selectivity.[23]
-
Tuning and Optimization (MS/MS): Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and optimize fragmentation parameters to identify a stable, high-intensity product ion. This precursor → product ion transition is used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high specificity.
-
Chromatographic Separation (LC): Develop a reverse-phase HPLC method to separate this compound from endogenous plasma components. Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), and gradient elution profile.
-
Sample Preparation: Develop a robust method to extract this compound from plasma and remove proteins. Common techniques include:
-
Protein Precipitation (PPT): Adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. This method is fast and simple but can be less clean.
-
Liquid-Liquid Extraction (LLE): Using an organic solvent immiscible with water to extract the analyte.
-
Solid-Phase Extraction (SPE): A highly selective method using a solid sorbent to retain and then elute the analyte.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Visualization: The Interplay of Factors Affecting Bioavailability
Caption: Factors determining the oral bioavailability of this compound.
Conclusion
Characterizing the pharmacokinetics and bioavailability of this compound is a critical step in evaluating its potential as a therapeutic agent. While direct data may be limited, a systematic approach employing the validated in vitro and in vivo protocols detailed in this guide will generate the necessary data package. This begins with fundamental permeability and metabolic stability assays, progresses to definitive in vivo studies in a relevant animal model, and is underpinned by a robust bioanalytical method. The resulting data on absorption, distribution, metabolism, and excretion will enable informed decisions on dose selection, formulation development, and the overall progression of this compound in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C15H11NO2 | CID 16217321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 15847-18-4 [sigmaaldrich.com]
- 5. This compound 97 15847-18-4 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. metabolon.com [metabolon.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in silico studies of the membrane permeability of natural flavonoids from Silybum marianum (L.) Gaertn. and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biotechfarm.co.il [biotechfarm.co.il]
- 20. Pharmacokinetics and bioavailability of the flavonoid 7,8-benzoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
The Aminoflavone Core: A Technical Guide to Unraveling Structure-Activity Relationships for Advanced Drug Discovery
Foreword: The Flavonoid Framework Reimagined
Flavonoids, a diverse class of polyphenolic compounds of plant origin, have long been a cornerstone of natural product research, lauded for their broad spectrum of biological activities. However, the synthetic introduction of an amino group onto the flavone scaffold has unlocked a new dimension of pharmacological potential, giving rise to the aminoflavones. These synthetic analogues often exhibit enhanced potency and novel mechanisms of action, positioning them as compelling candidates for therapeutic development, particularly in oncology.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminoflavones, offering researchers and drug development professionals a detailed roadmap for navigating the chemical space of these promising molecules. We will delve into the nuances of their synthesis, dissect the intricate connections between their structural features and biological effects, and illuminate the molecular pathways they modulate.
I. The Synthetic Blueprint: Crafting the Aminoflavone Scaffold
Unlike their hydroxylated counterparts, aminoflavones are not naturally occurring and necessitate chemical synthesis.[2] The strategic introduction of the amino group is a critical determinant of the final compound's biological profile. Several synthetic routes have been established, with the choice of method often depending on the desired position of the amino substituent and the overall substitution pattern of the flavone core.
A prevalent strategy involves the reduction of a corresponding nitroflavone. This versatile approach allows for the introduction of the amino group at various positions on both the A and B rings of the flavone skeleton.
Experimental Protocol: Synthesis of a 6-Arylaminoflavone Derivative via Buchwald-Hartwig Amination
This protocol outlines a modern and efficient method for the synthesis of 6-arylaminoflavones, a class of derivatives with demonstrated cytotoxic activity.[3]
Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate
-
To a solution of 5'-bromo-2'-hydroxyacetophenone (1 mmol) and an appropriate benzaldehyde derivative (1.1 mmol) in ethanol (6 mL), add potassium hydroxide (2 mmol).
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chalcone intermediate by recrystallization from methanol.
Step 2: Oxidative Cyclization to the Flavone Core
-
In a round-bottom flask, combine the purified chalcone (1 mmol) and iodine (10 mol%) in anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Heat the mixture to 110-130 °C under an inert atmosphere with constant stirring for 1.5 hours.
-
After cooling, extract the reaction mixture with a saturated solution of sodium thiosulfate and ethyl acetate (3 x 30 mL).
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the 6-bromoflavone product by flash column chromatography.
Step 3: Buchwald-Hartwig Cross-Coupling for Amination
-
In a reaction vessel, combine the 6-bromoflavone (1 eq), the desired arylamine (1.2 eq), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and cesium carbonate (2 eq) in toluene.
-
Heat the reaction mixture at 110 °C under an inert atmosphere for the specified time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the final 6-arylaminoflavone product by column chromatography.
The causality behind these experimental choices lies in the robustness and versatility of each step. The Claisen-Schmidt condensation is a classic and reliable method for forming the α,β-unsaturated ketone system of the chalcone. The subsequent iodine-catalyzed oxidative cyclization in DMSO is an efficient way to construct the pyranone ring of the flavone. Finally, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of arylamines, providing access to a diverse library of aminoflavone derivatives.[3]
II. Decoding the Structure-Activity Relationship: The Influence of the Amino Group and Beyond
The biological activity of aminoflavones is exquisitely sensitive to the substitution pattern on the flavone core. The position of the amino group, the presence of other substituents, and their electronic properties all play a crucial role in determining the compound's potency and target selectivity.
The Critical Role of Amino Group Positioning
The location of the amino group on the flavone scaffold is a primary determinant of anticancer activity.
-
5-Aminoflavones: Derivatives with an amino group at the 5-position have shown remarkable antiproliferative activity against human breast cancer cell lines. For instance, 5,4'-diaminoflavone exhibits potent activity irrespective of the estrogen receptor status of the cancer cells.[1]
-
3-Aminoflavones: These derivatives have demonstrated significant cytotoxic activity against murine leukemia cells. The potency of 3-aminoflavones can be enhanced by the presence of substituents on the B-ring, such as a 3'-amino and a 4'-methoxy group, which was found to double the activity compared to the compound with only the 4'-methoxy substituent.[2]
-
4'-Aminoflavones: Aminoflavones with the amino group on the B-ring, specifically at the 4'-position, have been identified as inhibitors of protein tyrosine kinases. The compound 4'-amino-6-hydroxyflavone was found to be a potent inhibitor of this class of enzymes.[1][2]
-
6-Aminoflavones: The introduction of an amino group at the 6-position has also yielded compounds with significant anticancer activity. Further substitution on this amino group with aryl moieties can modulate this activity.[3]
Synergistic Effects of Other Substituents
The interplay between the amino group and other substituents on the flavone core is crucial for optimizing biological activity.
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly in ortho-position to the amino group, is suggested to be a key contributor to the cytotoxicity of aminoflavones.[1] For instance, 4'-amino-6-hydroxyflavone is a potent inhibitor of protein tyrosine kinase activity.[1][2]
-
Methoxy Groups: Methoxy groups, particularly on the B-ring, can enhance the anticancer activity of aminoflavones. As mentioned earlier, a 4'-methoxy group in conjunction with a 3'-amino group significantly boosts the potency of 3-aminoflavones.[2]
-
Halogens: The introduction of halogen atoms, such as fluorine, can also influence the biological activity profile of aminoflavones.
Quantitative Structure-Activity Relationship (QSAR) Insights
Quantitative data from in vitro studies provide a clearer picture of the SAR of aminoflavones. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds against various cancer cell lines.
| Aminoflavone Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 5,4'-Diaminoflavone | MCF-7 (human breast cancer) | 0.0072 (in the absence of estradiol) | [1] |
| 3,3'-Diamino-4'-methoxyflavone | L1210 (murine leukemia) | 10 | [2] |
| 3-Amino-4'-methoxyflavone | L1210 (murine leukemia) | 22 | [2] |
| 4'-Amino-6-hydroxyflavone | Protein Tyrosine Kinase | 1.2 | [1][2] |
| 6,4'-Diaminoflavone | EGFr (Epidermal Growth Factor receptor) | 8.7 | [2] |
| 5,7,3'-Triamino-6-hydroxyflavone | EGFr (Epidermal Growth Factor receptor) | 7.8 | [2] |
| 5,7,4'-Triaminoflavone | p56lck (Protein Tyrosine Kinase) | 18 | [4] |
Data Interpretation: The data clearly illustrates the profound impact of the amino group's position and the presence of other functional groups. The nanomolar potency of 5,4'-diaminoflavone against breast cancer cells highlights the significance of the 5-amino substitution. The comparison between 3,3'-diamino-4'-methoxyflavone and 3-amino-4'-methoxyflavone demonstrates the synergistic effect of an additional amino group on the B-ring.
III. Unveiling the Mechanism of Action: Signaling Pathways and Molecular Targets
The anticancer effects of aminoflavones are underpinned by their ability to modulate specific cellular signaling pathways and interact with key molecular targets. Two prominent mechanisms that have been elucidated are the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of apoptosis.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Several potent aminoflavones exert their anticancer effects by acting as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6]
Logical Relationship Diagram: Aminoflavone-Mediated AhR Signaling
Caption: Aminoflavone activation of the AhR signaling pathway.
Upon entering the cell, the aminoflavone binds to the cytosolic AhR complex. This binding event triggers the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[5] In the nucleus, the complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6] The subsequent induction of CYP1A1 expression leads to the metabolic activation of the aminoflavone into reactive intermediates that can induce cellular damage and trigger apoptosis.[5] This mechanism provides a basis for the selective toxicity of certain aminoflavones in cancer cells that have a functional AhR pathway.[5]
Induction of Apoptosis
A key outcome of aminoflavone activity in cancer cells is the induction of programmed cell death, or apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[7]
Experimental Workflow: Assessing Apoptosis via Caspase Activation
Caption: Workflow for measuring aminoflavone-induced caspase activation.
Aminoflavones can induce both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
IV. In Vitro Efficacy Assessment: A Step-by-Step Guide to the MTT Assay
To evaluate the cytotoxic and antiproliferative effects of newly synthesized aminoflavone derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Detailed Protocol for MTT Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of an aminoflavone derivative.
Materials:
-
Aminoflavone stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminoflavone stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the aminoflavone. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on a shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the aminoflavone concentration and determine the IC50 value using a suitable software.
-
This self-validating system includes controls at each critical step. The vehicle control ensures that the solvent used to dissolve the aminoflavone does not have a significant effect on cell viability. The blank control corrects for background absorbance. The dose-response curve generated allows for a robust determination of the compound's potency.
V. Concluding Remarks and Future Directions
The study of aminoflavones represents a vibrant and promising area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with their potent and often selective biological activities, makes them an attractive class of molecules for the development of novel therapeutics. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation aminoflavone derivatives with improved efficacy and safety profiles. Future research should focus on expanding the structural diversity of aminoflavones, exploring a wider range of biological targets, and leveraging computational modeling to refine SAR predictions. By continuing to unravel the intricate interplay between the structure of these fascinating molecules and their biological function, the scientific community can unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biochemical evaluation of a series of aminoflavones as potential inhibitors of protein-tyrosine kinases p56lck, EGFr, and p60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for 7-Aminoflavone in Cell Culture
Introduction: Unveiling the Therapeutic Potential of 7-Aminoflavone
This compound, a synthetic flavonoid, has emerged as a compound of significant interest within the realms of cancer biology and neuropharmacology.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis in cancer cells and potential neuroprotective properties, positions it as a valuable tool for researchers in drug discovery and development.[3][4][5] This guide provides a comprehensive, in-depth technical overview for the effective application of this compound in cell culture experiments, with a focus on elucidating its biological effects and mechanism of action.
Mechanism of Action: A Multi-pronged Approach
The biological activity of this compound is intricate, primarily revolving around its ability to induce oxidative stress and modulate key signaling pathways. In cancer cells, its cytotoxic effects are largely attributed to the following:
-
Induction of Reactive Oxygen Species (ROS): this compound can lead to an increase in intracellular ROS, which in turn causes oxidative DNA damage.[3] This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis.
-
Aryl Hydrocarbon Receptor (AhR) Signaling: The compound is known to activate AhR signaling.[3]
-
Metabolic Activation by Cytochrome P450 Enzymes: this compound is metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This metabolic activation is crucial for its conversion into a cytotoxic agent within sensitive cancer cells.[6]
-
Apoptosis Induction: Through the aforementioned mechanisms, this compound can induce apoptosis, a form of programmed cell death, characterized by the activation of caspases and cleavage of poly [ADP-ribose] polymerase (PARP).[3]
Beyond its anti-cancer properties, certain aminoflavone derivatives have been investigated for their neuroprotective effects, suggesting a broader therapeutic potential.[4][7]
Visualizing the Signaling Pathway of this compound
To better understand the mechanism of action, the following diagram illustrates the key signaling events initiated by this compound in a cancer cell.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for investigating the effects of this compound on cultured cells.
I. Preparation of this compound Stock Solution
The solubility of this compound is a critical factor for its effective use in cell culture. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[8]
Materials:
-
This compound powder (CAS No: 15847-18-4)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
II. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11]
Materials:
-
Cultured cells (e.g., MCF-7 or MDA-MB-468 breast cancer cell lines)[3][12]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
III. Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[14][15] This protocol focuses on detecting key apoptosis-related proteins that are modulated by this compound.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells with lysis buffer on ice.[14]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation: Key Experimental Parameters
The following table summarizes recommended starting parameters for experiments with this compound.
| Parameter | Recommended Value | Rationale |
| Cell Lines | MCF-7 (ER+ breast cancer), MDA-MB-468 (ER- breast cancer) | These cell lines have been shown to be sensitive to this compound.[3][6] |
| Concentration Range | 0.1 µM - 10 µM | This range has been shown to be effective in inducing cytotoxic effects in sensitive cell lines.[13] |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of both early and late cellular responses to the compound.[13] |
| Vehicle Control | DMSO (≤ 0.1%) | Ensures that the observed effects are due to this compound and not the solvent. |
| Western Blot Targets | Cleaved Caspase-3, PARP, Bax, Bcl-2 | These are key markers of apoptosis and its regulation.[17] |
Troubleshooting Common Issues
-
Low Solubility of this compound: Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. If precipitation occurs in the medium, consider using a lower concentration or preparing fresh dilutions immediately before use.
-
High Background in Western Blots: Optimize blocking conditions by trying different blocking agents (e.g., BSA instead of milk for phospho-proteins) or increasing the duration of blocking.[18] Ensure adequate washing steps are performed.
-
Inconsistent Cell Viability Results: Ensure uniform cell seeding density across all wells. Minimize edge effects in 96-well plates by not using the outer wells for experimental samples.
Safety Precautions
As with any chemical, safe laboratory practices should be strictly followed when handling this compound.[19] This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[20] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Refer to the material safety data sheet (MSDS) for detailed safety information.
Conclusion
This compound is a promising compound with significant potential for cancer research and therapy. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore its biological activities and mechanisms of action in a cell culture setting. By understanding its mode of action and employing rigorous experimental techniques, the scientific community can further unlock the therapeutic potential of this intriguing flavonoid.
References
- 1. chembk.com [chembk.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminoflavone Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 7-氨基黄酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. jrmds.in [jrmds.in]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Measuring CYP1A1-Mediated Bioactivation of 7-Aminoflavone: An Advanced In Vitro Protocol
Senior Application Scientist Note: This document provides a detailed protocol for assessing the activity of Cytochrome P450 1A1 (CYP1A1) using the novel anticancer agent, 7-Aminoflavone, as a specific substrate. It is crucial to distinguish this method from the conventional Ethoxyresorufin-O-Deethylase (EROD) assay. While the EROD assay quantifies CYP1A1 activity based on the fluorescent product resorufin, this protocol measures the metabolic conversion of this compound itself.[1][2] This approach is particularly valuable for researchers in drug development and oncology focused on the bioactivation mechanism of this compound and screening for compounds that modulate its therapeutic efficacy.[3][4]
Scientific Principle & Rationale
1.1 The Central Role of CYP1A1 in Xenobiotic Metabolism
Cytochrome P450 1A1 (CYP1A1) is a critical Phase I metabolic enzyme primarily located in extrahepatic tissues.[3] It plays a dual role in pharmacology and toxicology. While it is essential for detoxifying various xenobiotics, including environmental pollutants like polycyclic aromatic hydrocarbons, it can also bioactivate certain pro-carcinogens and pro-drugs into reactive, cytotoxic metabolites.[4][5] This metabolic activation is a key mechanism for both desired therapeutic effects and potential toxicity. Therefore, quantifying CYP1A1 activity is fundamental in drug metabolism studies and cancer research.[6]
1.2 this compound: A Substrate Requiring CYP1A1 Bioactivation
This compound (AF) is a promising anticancer agent that exhibits potent antiproliferative activity against a range of human tumor cell lines, particularly estrogen receptor-positive (ER+) breast cancers.[3][6][7] Its mechanism of action is unique: AF acts as a pro-drug that requires metabolic activation directly within tumor cells.[4] This bioactivation is mediated predominantly by CYP1A1. The enzyme converts AF into reactive metabolites, such as a hydroxylamine, which then form covalent DNA adducts.[4][5] This process triggers downstream DNA damage responses, including p53 stabilization and cell cycle arrest, leading to selective tumor cell death.[3][4]
1.3 Assay Logic: Quantifying Metabolism via Substrate Depletion
Unlike the classic EROD assay which measures the formation of a fluorescent product, this protocol quantifies CYP1A1 activity by measuring the rate of disappearance of the parent compound, this compound, over time. This is achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[8] The rate of AF depletion from the reaction mixture is directly proportional to the CYP1A1 activity in the biological matrix (e.g., human liver microsomes or cell lysates). This approach provides a robust and direct measure of the enzyme's ability to process this specific and clinically relevant substrate.
The Bioactivation Pathway of this compound
The cytotoxic effect of this compound is contingent on its induction of and subsequent metabolism by CYP1A1 within sensitive cancer cells.[4] The process begins with AF acting as a ligand for the Aryl Hydrocarbon Receptor (AhR), which induces the expression of CYP1A1.[3][7] The newly synthesized CYP1A1 enzyme then metabolizes AF into electrophilic species that damage DNA, initiating apoptosis.
Caption: CYP1A1-mediated bioactivation pathway of this compound in a cancer cell.
Detailed Experimental Protocol
This protocol is designed for an in vitro assay using human liver microsomes (HLMs), which are a standard model for drug metabolism studies as they are highly enriched in CYP enzymes.[9][10]
3.1 Reagents and Materials
| Reagent/Material | Recommended Specifications | Storage |
| This compound (AF) | >98% purity | 4°C, protected from light |
| Human Liver Microsomes (HLMs) | Pooled donors, ~20 mg/mL | -80°C |
| NADPH Regenerating System | e.g., Solution A (NADP+, G6P) & B (G6PDH) | -20°C |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | 4°C |
| Acetonitrile (ACN) | HPLC Grade | Room Temperature |
| Methanol (MeOH) | HPLC Grade | Room Temperature |
| Formic Acid | LC-MS Grade | Room Temperature |
| Internal Standard (IS) | e.g., Diazepam or similar compound | 4°C |
| 96-well reaction plates | Polypropylene, non-binding | Room Temperature |
| HPLC System with UV or MS/MS Detector | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | N/A |
Rationale for Reagent Choices:
-
Human Liver Microsomes (HLMs): Provide a concentrated source of hepatic CYP enzymes in their native endoplasmic reticulum environment.[9] Using pooled microsomes from multiple donors averages out individual variability.[9]
-
NADPH Regenerating System: CYP-mediated reactions require NADPH as a cofactor. A regenerating system provides a sustained supply of NADPH, which is crucial for linear reaction kinetics over the incubation period, especially for longer incubations, preventing cofactor depletion from becoming a rate-limiting factor.[11][12][13][14]
3.2 Preparation of Solutions
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH at room temperature. Store at 4°C.
-
This compound (AF) Stock Solution (10 mM): Dissolve AF in DMSO. Store in small aliquots at -20°C.
-
AF Working Solution (100 µM): Dilute the 10 mM stock solution in 50:50 ACN:Water. Prepare fresh.
-
Internal Standard (IS) Stock Solution (1 mM): Dissolve a suitable IS (e.g., Diazepam) in Methanol.
-
Termination Solution: Ice-cold Acetonitrile containing the Internal Standard at a final concentration of 100 nM. Store at -20°C.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.[15]
3.3 Experimental Workflow Diagram
Caption: High-level workflow for the this compound microsomal stability assay.
3.4 Step-by-Step Assay Procedure
This procedure is for a final reaction volume of 200 µL. All incubations should be performed in a shaking water bath at 37°C.
-
Prepare Microsomal Dilution: On ice, thaw the HLM stock. Dilute the HLMs in cold 100 mM Potassium Phosphate Buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the reaction.
-
Set up Reaction Plate:
-
Add 176 µL of the diluted microsome solution to each well of a 96-well plate.
-
Include "No NADPH" control wells containing 196 µL of the diluted microsome solution (the volume of the NADPH system is replaced with buffer).
-
Include a "No Microsome" control to check for non-enzymatic degradation.
-
-
Add Substrate: Add 2 µL of the 100 µM AF working solution to each well. This results in a final AF concentration of 1 µM.
-
Pre-incubation: Place the plate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 20 µL of the freshly prepared NADPH Regenerating System to each well (except the "No NADPH" controls) to start the reaction.
-
Time Course Sampling:
-
Immediately after adding NADPH, stop the reaction in the T=0 min wells by adding 100 µL of the ice-cold Termination Solution.
-
Return the plate to the 37°C shaking water bath.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), stop the reactions in the designated wells by adding 100 µL of the Termination Solution.[16]
-
-
Sample Processing:
-
Once all reactions are terminated, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
3.5 Self-Validating Controls
To ensure the integrity of the results, the following controls are essential:
| Control Type | Purpose | Expected Outcome |
| No NADPH | To confirm the reaction is NADPH-dependent. | Minimal to no depletion of this compound. |
| Heat-Inactivated Microsomes | To confirm the reaction is enzymatic. | Minimal to no depletion of this compound. |
| No Microsomes | To assess the chemical stability of AF. | No depletion of this compound. |
| CYP1A1 Inhibitor | To confirm the specific involvement of CYP1A1. | Significant reduction in AF depletion rate. |
For the inhibitor control, pre-incubate the microsomes with a known CYP1A1 inhibitor, such as α-Naphthoflavone (final concentration ~1 µM), for 15 minutes before adding this compound.[20][21][22][23][24]
Data Analysis and Presentation
4.1 HPLC Analysis
An example HPLC method for analyzing flavonoids can be adapted for this compound.[25]
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Detection: UV at an appropriate wavelength for AF or MS/MS using specific parent/daughter ion transitions.
4.2 Calculations
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (AF/IS) against known concentrations of AF.
-
Quantify AF: Determine the concentration of AF remaining at each time point using the standard curve.
-
Calculate Percent Remaining:
-
Percent Remaining (%) = (Concentration at T=x / Concentration at T=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural log (ln) of the percent AF remaining versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
t½ = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg protein in incubation)
-
4.3 Data Presentation
Results should be summarized in clear, tabular format.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Elimination Rate Constant (k) (min⁻¹) | 0.025 |
| Half-Life (t½) (min) | 27.7 |
| Intrinsic Clearance (CLint) (µL/min/mg) | 50.4 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow metabolism | 1. Inactive NADPH system.2. Degraded microsomes.3. AF concentration too high (saturation). | 1. Prepare NADPH system fresh; check reagents.2. Use a new aliquot of microsomes; ensure proper storage.3. Lower the initial AF concentration (e.g., to 0.5 µM). |
| High variability between replicates | 1. Pipetting errors.2. Inconsistent incubation times.3. Incomplete protein precipitation. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Use a multichannel pipette for simultaneous reaction termination.3. Ensure thorough vortexing after adding ACN. |
| Metabolism observed in "No NADPH" control | 1. Contamination of buffer with NADPH.2. Involvement of non-NADPH dependent enzymes. | 1. Use fresh, clean reagents and buffer.2. Run a heat-inactivated microsome control to confirm enzymatic activity. |
References
- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 2. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dls.com [dls.com]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. bioivt.com [bioivt.com]
- 13. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 14. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NADPH Regeneration System [worldwide.promega.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Fast determination of low-level cytochrome P-450 1A1 activity by high-performance liquid chromatography with fluorescence or visible absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simplified method to determine five cytochrome p450 probe drugs by HPLC in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. erepo.uef.fi [erepo.uef.fi]
- 21. scbt.com [scbt.com]
- 22. The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Application of 7-Aminoflavone in HIF-1α Inhibition Studies: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Aminoflavone for in vitro studies of Hypoxia-Inducible Factor-1 alpha (HIF-1α) inhibition. This guide is designed to offer both theoretical understanding and practical, field-proven protocols to ensure experimental success and data integrity.
Introduction: The Critical Role of HIF-1α in Disease and the Promise of this compound
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, a common feature of the tumor microenvironment and ischemic diseases, HIF-1α is stabilized.[1] This stabilization allows it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] This activation upregulates a vast array of genes involved in critical processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival, thereby promoting disease progression.[3][4][5] Consequently, inhibiting HIF-1α has emerged as a promising therapeutic strategy for cancer and other diseases.
This compound is a synthetic flavonoid that has demonstrated potent inhibitory effects on HIF-1α.[6][7] Studies have shown that this compound can suppress both the transcriptional activity and the accumulation of HIF-1α protein.[6][7][8] Notably, its mechanism of action appears to be independent of the Aryl Hydrocarbon Receptor (AhR) pathway, distinguishing it from other flavonoid-based inhibitors.[6][7][8] This guide will provide detailed protocols to investigate and quantify the inhibitory effects of this compound on the HIF-1α signaling pathway.
The HIF-1α Signaling Pathway: A Target for this compound
To effectively study the inhibition of HIF-1α by this compound, a thorough understanding of its regulatory pathway is essential. The following diagram illustrates the key events in HIF-1α regulation and the putative point of intervention for this compound.
Figure 1: HIF-1α Signaling and Inhibition by this compound. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase and subsequent proteasomal degradation.[9][10][11] Hypoxia inactivates PHDs, stabilizing HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and activates target gene transcription. This compound is proposed to inhibit the expression of HIF-1α at the mRNA level.[6][7]
Experimental Design and Protocols
The following sections provide detailed protocols for assessing the inhibitory effects of this compound on HIF-1α. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.
I. Cell Culture and Induction of Hypoxia
The choice of cell line is critical. Many cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney), are suitable for these studies.[12]
Protocol 1: Cell Culture and Hypoxia Induction
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. This ensures optimal cell health and responsiveness.
-
This compound Treatment: The next day, treat the cells with varying concentrations of this compound. A dose-response curve is recommended to determine the optimal inhibitory concentration. Based on literature, a starting range of 0.1 µM to 10 µM is suggested.[13] A vehicle control (e.g., DMSO) must be included.
-
Induction of Hypoxia:
-
Chemical Induction: Treat cells with a hypoxia-mimetic agent such as cobalt chloride (CoCl₂) (e.g., 100-150 µM) or desferrioxamine (DFO) for 4-6 hours.[14] These agents stabilize HIF-1α under normoxic conditions.
-
Hypoxia Chamber: Alternatively, place the cells in a modular incubator chamber flushed with a gas mixture of 1-5% O₂, 5% CO₂, and the balance N₂ for 4-6 hours. This provides a more physiologically relevant hypoxic environment.
-
-
Normoxic Control: Maintain a set of untreated and vehicle-treated cells under normoxic conditions (21% O₂, 5% CO₂).
II. Assessment of this compound Cytotoxicity
Before evaluating the inhibitory effects of this compound on HIF-1α, it is essential to determine its cytotoxic profile in the chosen cell line to ensure that the observed effects are not due to cell death.
Protocol 2: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | 5637 | 24 | >10 |
| This compound | 5637 | 48 | >10 |
| This compound | 5637 | 72 | >10 |
| 5,6,7-Trihydroxyflavone | MDA-MB-231 | 72 | 3.23 ± 0.81 |
| 5,6,7-Trihydroxyflavone | MCF-7 | 72 | 6.14 ± 0.96 |
| Table 1: Example cytotoxic concentrations of aminoflavone derivatives in different cell lines.[13][15] IC₅₀ values can vary significantly between cell lines and should be determined empirically. |
III. Analysis of HIF-1α Protein Levels by Western Blot
Western blotting is a fundamental technique to visualize and quantify the levels of HIF-1α protein. Due to the rapid degradation of HIF-1α, careful sample preparation is paramount.
Protocol 3: Western Blot for HIF-1α
-
Nuclear Lysate Preparation: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a cleaner and more robust signal.[14]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to swell the cell membrane.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the nuclear lysates using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of nuclear protein per lane on a 7.5% SDS-polyacrylamide gel.[16]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for HIF-1α (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Quantify the band intensities and normalize to a nuclear loading control, such as Lamin B1.
-
Figure 2: Workflow for HIF-1α Western Blot Analysis. A step-by-step process for the detection and quantification of HIF-1α protein levels.
IV. Measurement of HIF-1α Transcriptional Activity using a Luciferase Reporter Assay
This assay provides a quantitative measure of HIF-1α's ability to activate gene transcription. It utilizes a reporter plasmid containing multiple copies of the HRE sequence upstream of a luciferase gene.[2][17]
Protocol 4: HRE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The control plasmid is used to normalize for transfection efficiency.[17]
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow them to adhere, then treat with this compound and induce hypoxia as described in Protocol 1.
-
Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. This normalization is crucial for accurate interpretation of the results.[17]
V. Quantification of HIF-1α Target Gene Expression by qPCR
To confirm that the inhibition of HIF-1α protein levels and transcriptional activity translates to a functional effect, it is important to measure the expression of its downstream target genes.
Protocol 5: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment with this compound and hypoxia induction, extract total RNA from the cells using a suitable kit or the TRIzol method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HIF-1α target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different treatment groups.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| VEGF | CCCTGATGAGATCGAGTACATCTT | AGGGCAGAATCATCACGAAGT |
| GLUT1 | GCTTCATCCCAGCATCTATGT | CTTGCCCAGGATCAGCATC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| Table 2: Example primer sequences for human HIF-1α target genes and a housekeeping gene for qPCR analysis. Primer sequences should always be validated for specificity and efficiency. |
Expected Outcomes and Interpretation
-
Western Blot: In hypoxic or chemically-induced cells, a distinct band for HIF-1α (approximately 120 kDa) should be visible.[14] Treatment with effective concentrations of this compound should lead to a dose-dependent decrease in the intensity of this band.
-
Luciferase Assay: Hypoxia should significantly increase the relative luciferase activity in cells transfected with the HRE-reporter plasmid. This compound treatment is expected to cause a dose-dependent reduction in this hypoxia-induced luciferase activity.[6]
-
qPCR: The mRNA levels of VEGF and GLUT1 should be upregulated under hypoxic conditions.[3] Co-treatment with this compound should attenuate this upregulation in a dose-dependent manner.
Conclusion
This compound presents a valuable tool for studying the inhibition of the HIF-1α pathway. By employing the detailed protocols outlined in this guide, researchers can systematically and reliably investigate its mechanism of action and potential as a therapeutic agent. The combination of Western blotting, luciferase reporter assays, and qPCR provides a multi-faceted approach to validate the inhibitory effects of this compound on HIF-1α protein levels, transcriptional activity, and downstream gene expression. Rigorous adherence to these protocols, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of HIF-1α inhibition and its therapeutic implications.
References
- 1. Methylalpinumisoflavone Inhibits Hypoxia-inducible Factor-1 (HIF-1) Activation by Simultaneously Targeting Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 11. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]
Application Notes and Protocols: Elucidating the Molecular Response to 7-Aminoflavone via Western Blot Analysis
An in-depth guide to the Western blot analysis of protein expression after 7-Aminoflavone treatment for researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
Introduction
This compound (AF) is a synthetic flavonoid that has emerged as a promising novel anticancer agent.[1][2] Its mechanism of action is distinct from many conventional chemotherapeutics, centering on its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3][4] The engagement of the AhR signaling pathway by this compound leads to the transcriptional activation of specific genes, most notably cytochrome P450 enzymes CYP1A1 and CYP1A2.[1][5][6] This induction is a critical step in the bioactivation of this compound into cytotoxic metabolites, which can then trigger cell cycle arrest and apoptosis in sensitive cancer cells.[1][4]
The selective toxicity of this compound towards certain cancer cell lines, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7, is tightly linked to the presence of a functional AhR pathway and the subsequent robust induction of CYP1A1.[3][5][6] This makes the analysis of protein expression changes post-treatment a cornerstone for understanding its efficacy and mechanism. Western blotting is an indispensable immunodetection technique that allows for the specific identification and quantification of these protein expression changes, providing critical insights into the cellular response to this compound.[7] This guide provides a detailed framework for utilizing Western blot analysis to investigate the molecular sequelae of this compound treatment.
Scientific Principles: The "Why" Behind the "How"
The cytotoxic effects of this compound are not inherent to the parent compound but are a result of its metabolic activation within sensitive cancer cells. The central signaling cascade initiated by this compound is depicted below.
Caption: this compound Signaling Pathway.
Upon entering a sensitive cell, this compound binds to the AhR complex in the cytoplasm.[1] This triggers a conformational change and translocation of the complex into the nucleus. Here, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5] This leads to the transcriptional activation of genes such as CYP1A1 and the cell cycle inhibitor p21.[1]
The translated CYP1A1 protein then metabolizes this compound into reactive intermediates that can cause oxidative DNA damage and the formation of DNA-protein cross-links.[1][4] Concurrently, the upregulation of p21 protein contributes to cell cycle arrest, typically in the S-phase.[1] The culmination of DNA damage and cell cycle disruption activates apoptotic pathways, evidenced by the cleavage of caspases (e.g., caspase-3, -8, -9) and Poly [ADP-ribose] polymerase (PARP).[1]
Western blotting allows for the direct measurement of these key protein players, enabling researchers to:
-
Confirm target engagement: by detecting the upregulation of CYP1A1.
-
Assess downstream pathway activation: by quantifying the induction of p21.
-
Measure the induction of apoptosis: by detecting cleaved (activated) forms of caspases and PARP.
-
Verify DNA damage response: by measuring the phosphorylation of histone H2AX (γ-H2AX).
Experimental Workflow Overview
A successful Western blot analysis requires a systematic approach, from initial cell treatment to final data interpretation. Each stage is critical for generating reliable and reproducible results.
Caption: Western Blot Experimental Workflow.
Detailed Protocols
Part A: Cell Culture and this compound Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma) is a well-established, this compound-sensitive cell line. As a negative control, a resistant line such as MDA-MB-435 can be used.[5]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 100 mm dishes and allow them to reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentration (e.g., 1 µM).[1]
-
Include a vehicle control dish treated with an equivalent concentration of DMSO (e.g., 0.1%).
-
Incubate cells for the desired time points (e.g., 6, 12, 24 hours) to assess time-dependent effects.
-
Part B: Protein Lysate Preparation
This protocol is for adherent cells.[7]
-
Place culture dishes on ice and aspirate the media.
-
Wash cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each 100 mm dish.
-
Using a cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).[7]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[7][8]
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled microcentrifuge tube.
-
Store the lysate at -80°C or proceed directly to protein quantification.
Part C: Protein Quantification (Bicinchoninic Acid - BCA Assay)
Accurate protein quantification is essential for equal loading of samples, which is critical for reliable data interpretation.
-
Prepare Standards: Prepare a series of known concentration standards using Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/mL).[9][10]
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[9][10]
-
Assay:
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[9][10]
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[9]
Part D: SDS-PAGE (Protein Separation)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[11][12]
-
Sample Preparation:
-
Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.[7]
-
In a microcentrifuge tube, add the calculated volume of lysate, 2X Laemmli sample buffer (to a final concentration of 1X), and deionized water to equalize the final volume for all samples.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][11]
-
-
Gel Electrophoresis:
-
Use a pre-cast or hand-cast polyacrylamide gel of an appropriate percentage to resolve your protein of interest (e.g., 4-20% gradient gels are versatile).[11]
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.[11]
-
Load 20-40 µg of each prepared sample into the wells. Include a pre-stained molecular weight marker in one lane.[7]
-
Run the gel at a constant voltage (e.g., 100-120 V) for 1-2 hours, or until the dye front reaches the bottom of the gel.[7][13]
-
Part E: Western Blotting (Protein Transfer)
Electroblotting transfers the separated proteins from the gel to a solid-phase membrane.[14]
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel. PVDF membranes are more durable and have a higher binding capacity but must be pre-wetted with methanol for 1-2 minutes, followed by equilibration in Transfer Buffer.[15]
-
Assemble Transfer Sandwich: Assemble the "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:
-
Cathode (-)
-
Sponge
-
Filter Paper
-
SDS-PAGE Gel
-
Membrane
-
Filter Paper
-
Sponge
-
Anode (+)
-
-
Transfer:
-
Place the sandwich into a transfer apparatus.
-
For a wet transfer, submerge the sandwich in a tank filled with ice-cold Transfer Buffer and transfer at 100 V for 90 minutes.[16]
-
For a semi-dry transfer, place the sandwich between two plate electrodes and transfer according to the manufacturer's protocol (e.g., 15-25 V for 30-60 minutes).[14]
-
-
Post-Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[15] Destain with TBST before blocking.
Part F: Immunodetection
-
Blocking:
-
Place the membrane in a container with Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[17] Note: Use BSA for detecting phosphoproteins as milk contains phosphoproteins that can increase background.
-
Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh Blocking Buffer to the manufacturer's recommended concentration (typically 1:1000 to 1:5000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[7][18] This generally provides higher signal and lower background compared to shorter incubations at room temperature.[7]
-
Recommended Primary Antibodies:
-
Anti-CYP1A1
-
Anti-p21
-
Anti-Cleaved Caspase-3
-
Anti-PARP (detects both full-length and cleaved forms)
-
Anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Anti-β-Actin or Anti-GAPDH (as a loading control)
-
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in Blocking Buffer (typically 1:2000 to 1:10,000).
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[7]
-
-
Final Washes:
Part G: Signal Detection and Data Analysis
Chemiluminescent detection offers high sensitivity for protein detection.[20][21][22]
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.[8]
-
Incubate the membrane in the ECL substrate for 1-5 minutes.[7]
-
Imaging:
-
Carefully remove the membrane from the substrate solution and place it in a plastic sheet protector or between layers of plastic wrap.
-
Capture the chemiluminescent signal using a CCD camera-based digital imaging system or by exposing it to X-ray film in a darkroom.[20][22] Multiple exposures may be necessary to obtain an optimal signal without saturation.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.
-
Quantify the band intensity for each protein of interest.
-
Normalize the intensity of the target protein to the intensity of the corresponding loading control (e.g., β-Actin) in the same lane.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Interpretation and Expected Results
Following treatment of a sensitive cell line like MCF-7 with this compound, a distinct pattern of protein expression changes is expected.
Table 1: Hypothetical Quantitative Western Blot Data in MCF-7 Cells
| Target Protein | Molecular Weight (kDa) | Treatment (1 µM AF, 24h) | Normalized Band Intensity (Fold Change vs. Control) | Expected Outcome |
| CYP1A1 | ~58 | Control | 1.0 | Baseline expression |
| This compound | 8.5 | Strong Induction | ||
| p21 | ~21 | Control | 1.0 | Baseline expression |
| This compound | 4.2 | Induction | ||
| Cleaved Caspase-3 | ~17/19 | Control | 1.0 | Minimal cleavage |
| This compound | 6.7 | Increased cleavage | ||
| Cleaved PARP | ~89 | Control | 1.0 | Minimal cleavage |
| This compound | 5.1 | Increased cleavage | ||
| β-Actin | ~42 | Control | 1.0 | Stable expression |
| This compound | 1.0 | Stable expression |
-
CYP1A1 Induction: A significant increase in CYP1A1 protein levels confirms the activation of the AhR pathway by this compound.[5]
-
p21 Upregulation: Increased p21 expression is consistent with the induction of cell cycle arrest.[1]
-
Caspase-3 and PARP Cleavage: The appearance of the cleaved fragments of Caspase-3 and PARP are hallmark indicators of apoptosis execution.[1]
-
Loading Control: The expression of the loading control (β-Actin) should remain constant across all lanes, validating that any observed changes are due to the treatment and not loading errors.
Conclusion
Western blot analysis is a powerful and essential tool for dissecting the molecular mechanism of action of this compound. By providing a quantitative measure of key protein expression changes, this technique validates the engagement of the AhR signaling pathway, confirms the induction of metabolic enzymes, and demonstrates the downstream consequences of cell cycle arrest and apoptosis. The protocols and principles outlined in this guide offer a robust framework for researchers to reliably assess the cellular response to this compound, contributing to a deeper understanding of its therapeutic potential in cancer treatment.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. addgene.org [addgene.org]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. iitg.ac.in [iitg.ac.in]
- 13. SDS-PAGE [assay-protocol.com]
- 14. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Chemiluminescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Chemiluminescent Western blotting [jacksonimmuno.com]
- 22. sinobiological.com [sinobiological.com]
Flow cytometry for cell cycle analysis with 7-Aminoflavone
High-Fidelity Cell Cycle Analysis Using 7-Aminoflavone and Flow Cytometry
Authored by: Gemini, Senior Application Scientist
Abstract
Cell cycle analysis is a cornerstone of research in oncology, pharmacology, and developmental biology, providing critical insights into the proliferative state of cell populations.[1][2] Flow cytometry offers a high-throughput method to resolve cell cycle phases based on DNA content.[3][4][5] This document provides a comprehensive guide to using this compound (7-AF), a DNA-binding flavonoid, for cell cycle analysis. We delve into the underlying principles of DNA content measurement, provide a detailed, field-tested protocol for cell preparation and staining, and offer expert guidance on data acquisition, analysis, and troubleshooting. This application note is designed for researchers, scientists, and drug development professionals seeking to implement a robust and reliable method for cell cycle analysis.
Introduction: The Rationale for this compound in Cell Cycle Analysis
The eukaryotic cell cycle is a tightly regulated series of events leading to cell division, comprising four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[2] The DNA content of a cell precisely doubles during the S phase, remains at this elevated level (4N) through G2 and M phases, and returns to the normal diploid state (2N) in G1.[4][6] By staining cellular DNA with a fluorescent dye that binds stoichiometrically (in direct proportion to the amount of DNA), flow cytometry can rapidly quantify the fluorescence of individual cells and generate a histogram representing the distribution of the cell population across these phases.[7]
While traditional dyes like Propidium Iodide (PI) and 7-amino-actinomycin D (7-AAD) are widely used, the unique chemical properties of other small molecules offer potential advantages. This compound (7-AF) belongs to the flavonoid class of compounds. The planar structure of the flavone scaffold is known to facilitate intercalation into the DNA double helix, a mechanism that forms the basis of many DNA stains.[8] Furthermore, specific aminoflavone compounds have been documented to induce cell cycle arrest, making 7-AF a compound of interest for both its potential as a DNA stain and its biological activity in cancer cell lines.[9][10]
This guide provides a robust framework for employing 7-AF for cell cycle analysis, built upon established principles of flow cytometric DNA analysis.
Principle of the Assay
The core principle relies on the stoichiometric binding of this compound to double-stranded DNA. After cells are fixed to permeabilize their membranes, the dye can enter the cell and nucleus. The fluorescence intensity emitted by the 7-AF/DNA complex is directly proportional to the cell's DNA content.
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA and will exhibit a specific level of fluorescence.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N. These cells will show a continuous spectrum of intermediate fluorescence intensities.
-
G2/M Phase: Cells have completed DNA replication and contain twice the DNA (4N) of G1 cells. Consequently, they will exhibit approximately double the fluorescence intensity of the G1 population.[6]
A flow cytometer excites the stained cells with a laser and quantifies the emitted fluorescence from tens of thousands of individual cells, generating a histogram that provides a statistical snapshot of the cell cycle distribution.
Experimental Workflow and Protocol
This protocol is optimized for cultured mammalian cells. The user should perform initial validation experiments to determine the optimal 7-AF concentration for their specific cell type and instrument configuration.
3.1. Required Materials and Reagents
Reagents:
-
This compound (e.g., Sigma-Aldrich, Cat. No. 576271)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell Culture Medium (appropriate for the cell line)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol (prepare fresh by diluting 100% ethanol with distilled water and store at -20°C)
-
RNase A Solution (10 mg/mL stock in PBS)
-
Dimethyl Sulfoxide (DMSO) for 7-AF stock solution
Equipment:
-
Flow Cytometer (equipped with a 488 nm blue laser)
-
Centrifuge
-
FACS Tubes (5 mL round-bottom polystyrene tubes)
-
Pipettes and Pipette Tips
-
Vortex Mixer
-
Ice Bucket
3.2. Detailed Step-by-Step Protocol
Step 1: Reagent Preparation
-
This compound (7-AF) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of DMSO. Mix thoroughly. Store in small aliquots at -20°C, protected from light. The molecular weight of 7-AF is 237.25 g/mol , so this is approximately a 4.2 mM stock solution.
-
Staining Solution (Final concentration to be optimized, e.g., 10 µg/mL): On the day of the experiment, prepare the staining solution. For a final concentration of 10 µg/mL, dilute the 1 mg/mL stock solution 1:100 in PBS. For each sample (typically 300-500 µL volume), you will need to add RNase A.
-
Master Mix Example (per sample):
-
500 µL PBS
-
5 µL of 7-AF Stock Solution (1 mg/mL)
-
1 µL of RNase A Stock Solution (10 mg/mL)
-
-
Scientist's Note: The optimal 7-AF concentration may vary between 1-20 µg/mL. It is critical to perform a titration experiment to find the concentration that yields the lowest coefficient of variation (CV) for the G1 peak.
-
Step 2: Cell Preparation and Harvesting
-
Culture cells to a density of approximately 40-60% confluency. Avoid using overly confluent or starved cells, as this can affect cell cycle distribution.
-
For Adherent Cells: Wash cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.[5]
-
For Suspension Cells: Transfer the cell culture directly to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[5]
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again and discard the supernatant, leaving a clean cell pellet.
Step 3: Fixation (Critical Step) Causality: Fixation serves two purposes: it preserves the cellular state and permeabilizes the plasma and nuclear membranes, which is essential for the dye to access the nuclear DNA.[11][12] Ethanol fixation is highly recommended for DNA content analysis as it dehydrates the cell, resulting in excellent histogram resolution (low CVs).[7]
-
Resuspend the cell pellet (up to 1 x 10⁶ cells) in ~300 µL of residual cold PBS. Vortex gently to create a single-cell suspension. This prevents cell clumping during fixation.
-
While vortexing at a low speed, add 700 µL of ice-cold 70% ethanol drop-by-drop to the cell suspension for a final volume of 1 mL. This slow addition is crucial to prevent cell aggregation.
-
Incubate the cells in ethanol for at least 2 hours at 4°C. For convenience, cells can be stored in 70% ethanol at -20°C for several weeks.
Step 4: Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet by resuspending in 3-5 mL of PBS. Centrifuge again at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the prepared 7-AF/RNase A Staining Solution Master Mix . A volume of 300-500 µL is typically sufficient.
-
Expert Tip: RNase treatment is vital. It degrades intracellular RNA, ensuring that 7-AF fluorescence is specific to DNA, thereby maintaining the stoichiometry required for accurate cell cycle analysis.
-
-
Incubate for 30 minutes at room temperature, protected from light.
-
Transfer the stained cells to FACS tubes. Keep the tubes on ice and protected from light until analysis. Do not wash the cells after staining.
3.3. Flow Cytometry Acquisition and Setup
-
Instrument Setup:
-
Excitation Laser: 488 nm (Blue)
-
Emission Channel: 7-AF has a predicted far-red emission. Use a filter configuration similar to that for 7-AAD or PerCP (e.g., a 670 nm long-pass or a 695/40 nm bandpass filter).
-
Signal Parameter: Set the DNA fluorescence channel to a linear scale.
-
Flow Rate: Use a low to medium flow rate to ensure optimal data resolution.
-
-
Gating Strategy:
-
Step A - Debris Exclusion: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to visualize the cell population. Gate on the main population (P1) to exclude subcellular debris and dead cells.
-
Step B - Doublet Discrimination (Essential): Create a plot of Pulse Height vs. Pulse Area for the fluorescence channel (e.g., FL3-H vs. FL3-A). Single cells passing through the laser will have a proportional height and area. Doublets (two G1 cells stuck together) will have twice the area but a similar height to a single cell, causing them to appear as a G2/M peak. Gate tightly on the diagonal population of singlets (P2) to exclude these aggregates for accurate analysis.
-
Step C - Cell Cycle Histogram: Create a histogram of the fluorescence signal for the gated singlet population (P2). Collect at least 10,000-20,000 events within this gate for statistical confidence. Adjust the voltage of the fluorescence channel so the G0/G1 peak is positioned around channel 200 on a 1024-channel scale (or in the first third of the x-axis).
-
Diagram: Experimental Workflow
Caption: Workflow from cell culture to final data analysis.
Data Analysis and Interpretation
The output histogram plots fluorescence intensity (DNA content) on the x-axis versus the number of events (cells) on the y-axis.
Diagram: Principle of Cell Cycle Histogram
Caption: Correlation between cell cycle phases and histogram peaks.
Interpreting the Histogram:
| Peak/Region | DNA Content | Cellular State | Interpretation |
| Sub-G1 Peak | < 2N | Apoptotic/Necrotic | Represents cells with fragmented DNA, a hallmark of apoptosis. An increase in this peak suggests drug-induced cell death. |
| First Peak | 2N | G0/G1 Phase | Represents the bulk of non-dividing or preparing-to-divide cells. The Coefficient of Variation (CV) of this peak is a key indicator of staining quality; a lower CV (<5%) is ideal. |
| Intermediate Region | 2N to 4N | S Phase | Represents cells actively synthesizing DNA. The percentage of cells in this region reflects the proliferative rate. |
| Second Peak | 4N | G2/M Phase | Represents cells that have completed DNA synthesis and are preparing for or are in mitosis. The fluorescence intensity of this peak should be approximately twice that of the G1 peak. |
Most flow cytometry software packages (e.g., FlowJo, FCS Express) have built-in algorithms (e.g., Dean-Jett-Fox, Watson) to deconvolute the histogram and calculate the percentage of cells in each phase. Comparing the percentages in treated samples versus an untreated control allows for the quantification of cell cycle arrest.[13] For example, an accumulation of cells in the G2/M peak suggests the treatment inhibits progression from G2 into mitosis or stalls cells within mitosis.[13]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High CV of G1 Peak (>7%) | - Suboptimal 7-AF concentration.- Inconsistent/slow addition of ethanol.- Instrument misalignment or dirty flow cell. | - Perform a dye titration to find the optimal staining concentration.- Ensure ethanol is added slowly while vortexing.- Run instrument QC procedures and cleaning cycles. |
| Excessive Debris in FSC/SSC Plot | - Cell death in culture.- Over-trypsinization.- Harsh vortexing/pipetting. | - Harvest cells when they are healthy and not overgrown.- Minimize trypsin exposure time.- Handle cell suspensions gently. Gate out debris during analysis. |
| G2/M Peak Not at 2x G1 Intensity | - High percentage of cell doublets/aggregates.- Non-stoichiometric staining. | - Apply a stringent doublet discrimination gate (Height vs. Area).- Ensure complete RNase digestion and optimal dye concentration. |
| No Clear Peaks / Smeared Histogram | - Incomplete fixation/permeabilization.- RNase A solution is inactive.- Incorrect laser/filter setup. | - Ensure ethanol is at least 70% and fixation time is adequate.- Use fresh or properly stored RNase A.- Verify instrument settings are appropriate for a far-red dye. |
References
- 1. biocompare.com [biocompare.com]
- 2. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]
- 3. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 4. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchtweet.com [researchtweet.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 12. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 7-Aminoflavone in Aromatase Inhibitor-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aromatase Inhibitor Resistance and the Potential of 7-Aminoflavone
Aromatase inhibitors (AIs), such as letrozole and anastrozole, are a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1] These drugs effectively block the aromatase enzyme, thereby reducing estrogen biosynthesis and slowing tumor growth.[1] However, a significant number of patients develop resistance to AIs, leading to disease progression.[1]
Acquired resistance to AIs is a complex phenomenon driven by multiple molecular mechanisms. A primary driver of resistance is the activation of alternative signaling pathways that promote estrogen-independent tumor growth.[1] Key among these are the PI3K/Akt/mTOR and MAPK signaling cascades, which can be hyperactivated through various mechanisms, including mutations in pathway components or upregulation of growth factor receptors like HER2.[1][2] This leads to ligand-independent phosphorylation and activation of the estrogen receptor, rendering the tumor insensitive to estrogen deprivation by AIs.
This compound (AF), a synthetic flavonoid, has emerged as a promising compound with potent anticancer activity. Its mechanism of action is multifaceted and appears to be particularly relevant in the context of endocrine-resistant breast cancer. A primary pathway for AF's cytotoxic effects involves its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3][4][5] In sensitive ER+ breast cancer cells, AF binds to the AhR, leading to its nuclear translocation and the induction of cytochrome P450 1A1 (CYP1A1).[3][4] This metabolic activation of AF is thought to generate cytotoxic metabolites that induce apoptosis.[3][4]
Part 1: Establishing Aromatase Inhibitor-Resistant Cell Line Models
A critical first step is the development of reliable in vitro models of AI resistance. The most common approach is the long-term culture of ER+ breast cancer cell lines in the presence of an AI.
Recommended Cell Lines:
-
MCF-7: A well-characterized ER+ human breast adenocarcinoma cell line.
-
MCF-7aro: MCF-7 cells stably transfected to overexpress the aromatase gene (CYP19). This model is particularly relevant as it allows for the study of AI effects in a system where the cells generate their own estrogen from an androgen precursor.[7][8]
Protocol 1: Generation of Letrozole-Resistant (Let-R) Cell Lines
This protocol is adapted from methodologies used to establish letrozole-resistant MCF-7 and MCF-7aro cell lines.[9][10]
Materials:
-
Parental MCF-7 or MCF-7aro cells
-
Phenol-red free DMEM/F12 medium
-
Newborn Calf Serum (NCS) or Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Testosterone (for MCF-7aro)
-
Letrozole
-
Penicillin-Streptomycin
-
G418 (for maintaining MCF-7aro cells)
Procedure:
-
Initial Culture: Culture the parental cells in their recommended growth medium. For MCF-7aro, this typically includes phenol red-free EMEM supplemented with 10% CS-FBS, L-glutamine, penicillin-streptomycin, G418, and androstenedione.[7] For generating resistance in standard MCF-7 cells, use phenol-red-free DMEM/F12 with 10% NCS and 10⁻⁷ M testosterone to make their growth dependent on aromatase activity.[9][10]
-
Initiation of Letrozole Treatment: Once the cells are stably growing, introduce letrozole into the culture medium at a concentration of 10⁻⁶ M.[9][10]
-
Selection of Resistant Colonies: After approximately one week of treatment, trypsinize the cells and seed them in serial dilutions in 24-well plates.[9][10] Continue to culture in the presence of letrozole.
-
Expansion of Resistant Clones: Monitor the plates for the emergence of single, resistant colonies. This process can take 2-3 months.[9][10]
-
Characterization of Resistance: Once resistant cell lines are established, confirm their resistance to letrozole by performing a dose-response cell viability assay (e.g., MTT assay) and comparing the IC50 value to the parental cell line. A significant increase in the IC50 value indicates the acquisition of resistance.[11]
Part 2: Evaluating the Efficacy of this compound in AI-Resistant Models
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Parental and Let-R cell lines
-
96-well plates
-
This compound (AF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the parental and Let-R cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound in both parental and resistant cell lines.
Data Presentation: Comparative IC50 Values
| Cell Line | Treatment | Approximate IC50 | Fold Resistance (to Letrozole) | Reference |
| MCF-7aro | Letrozole | 5.3 nM | - | [11] |
| MCF-7-LR | Letrozole | >1000 nM | >188 | [11] |
| MCF-7 | This compound | 0.13 nM | - | [4] |
| MCF-7/Let-R | This compound | To be determined | To be determined | - |
Note: The IC50 value for this compound in a specifically characterized letrozole-resistant line needs to be experimentally determined. The value for MCF-7 provides a baseline for sensitivity.
Part 3: Mechanistic Investigation of this compound Action
Protocol 3: Aromatase Activity Assay (Tritiated Water Release Method)
This assay measures the activity of the aromatase enzyme by quantifying the release of tritiated water from a radiolabeled androgen substrate.[14][15]
Materials:
-
Cell lysates from parental and Let-R cells
-
[1β-³H]-androstenedione (radiolabeled substrate)
-
NADPH
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine cell lysate, NADPH, and [1β-³H]-androstenedione. Include a reaction without cell lysate as a background control. To test the inhibitory effect of this compound, pre-incubate the lysate with the compound before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic phases.
-
Charcoal Treatment: Transfer the aqueous phase to a new tube containing a dextran-coated charcoal suspension to remove any remaining steroid substrate.
-
Scintillation Counting: Centrifuge to pellet the charcoal and transfer the supernatant (containing the ³H₂O) to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter. The amount of ³H₂O produced is proportional to the aromatase activity.
Protocol 4: Western Blot Analysis of Key Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in resistance pathways.[16][17]
Materials:
-
Parental and Let-R cell lysates (treated with and without this compound)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Total ERK1/2
-
ERα
-
Aromatase (CYP19A1)
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Part 4: Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow
Signaling Pathways in AI Resistance and this compound Action
Caption: Signaling pathways in AI resistance and proposed mechanisms of this compound action.
Part 5: Troubleshooting and Interpretation of Results
-
High Variability in MTT Assay: Ensure consistent cell seeding density and incubation times. Check for contamination and ensure complete solubilization of formazan crystals.
-
No Difference in this compound Sensitivity: The resistance mechanism in your cell line may not be targetable by this compound. Consider characterizing the genomic and proteomic landscape of your resistant cells to identify the dominant resistance pathways.
-
Weak Signal in Western Blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure the use of fresh lysis buffer containing protease and phosphatase inhibitors.
-
Interpreting Results:
-
A significantly lower IC50 for this compound in Let-R cells compared to letrozole would indicate its potential to overcome resistance.
-
Inhibition of aromatase activity by this compound would suggest a direct effect on the enzyme.
-
A reduction in p-Akt and/or p-ERK levels upon this compound treatment in Let-R cells would suggest that it targets the key signaling pathways driving resistance.
-
Confirmation of AhR activation and CYP1A1 induction would support the established mechanistic pathway for this compound.
-
By following these detailed protocols and application notes, researchers can effectively establish models of aromatase inhibitor resistance and rigorously evaluate the potential of this compound as a novel therapeutic strategy for endocrine-resistant breast cancer.
References
- 1. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MCF7aro Let-R Cell Line | Cell Lines - Ximbio [ximbio.com]
- 8. researchgate.net [researchgate.net]
- 9. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCF7/LetR-1 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 11. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for 7-Aminoflavone in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Aminoflavone as a Novel Investigational Anticancer Agent
This compound (NSC 686288) is a synthetic flavonoid that has emerged as a promising candidate in oncology research due to its potent antiproliferative activity against various human tumor cell lines.[1] Unlike many traditional chemotherapeutic agents, this compound exhibits a unique mechanism of action, making it a subject of significant interest for the development of novel cancer therapies. Its efficacy has been demonstrated in both in vitro and in vivo studies, particularly in breast cancer models.[1][2] A prodrug formulation, AFP464 (NSC710464), has advanced to Phase II clinical trials, underscoring the translational potential of this class of compounds. This document provides a comprehensive guide for the application of this compound in in vivo xenograft models, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Pathway and Oxidative Stress
The anticancer activity of this compound is intrinsically linked to its function as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] The activation of the AhR signaling pathway by this compound is a critical initiating event that leads to a cascade of downstream effects culminating in cancer cell death.
Key Mechanistic Steps:
-
AhR Activation and CYP1A1/1A2 Induction: Upon entering the cell, this compound binds to and activates the AhR. This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The resulting heterodimer binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 enzymes CYP1A1 and CYP1A2, leading to their transcriptional upregulation.
-
Metabolic Activation and Reactive Oxygen Species (ROS) Generation: The induced CYP1A1 and CYP1A2 enzymes metabolize this compound into reactive intermediates. This bioactivation process is crucial for its cytotoxic effects and is thought to involve the formation of a reactive hydroxylamine metabolite. This metabolic process also leads to a significant increase in intracellular reactive oxygen species (ROS).[1]
-
Oxidative DNA Damage and Apoptosis: The surge in ROS induces oxidative stress, causing damage to cellular macromolecules, including DNA. This leads to the formation of DNA single-strand breaks and DNA-protein cross-links.[1] The cellular response to this extensive DNA damage involves the activation of cell cycle checkpoints, leading to S-phase arrest, and the initiation of the apoptotic cascade.[1] this compound has been shown to induce caspase activation and PARP cleavage, hallmarks of apoptosis.[1]
Signaling Pathway Diagram:
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols for In Vivo Xenograft Studies
The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a subcutaneous xenograft model using the MCF-7 human breast cancer cell line.
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the research question. MCF-7 is a well-characterized estrogen receptor-positive (ER+) human breast adenocarcinoma cell line known to be sensitive to this compound.
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Model Preparation
Immunodeficient mice are required for the engraftment of human tumor cells.
-
Animal Strain: Female athymic nude mice (e.g., NU/J) or NOD scid gamma (NSG) mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Housing: House animals in a specific pathogen-free (SPF) environment with sterile bedding, food, and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation (Subcutaneous Model)
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse one week prior to cell injection.
-
Cell Preparation: Harvest MCF-7 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice and inject 100 µL of the cell suspension subcutaneously into the right flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2 .
This compound Formulation and Administration
Proper formulation is crucial for the in vivo delivery of hydrophobic compounds like this compound.
-
Vehicle Preparation: A common vehicle for flavonoids is a mixture of DMSO, PEG300, and Tween 80. Alternatively, a solution of 0.5% carboxymethylcellulose can be used. The final concentration of DMSO should be kept low to avoid toxicity.
-
Drug Formulation: Prepare this compound in the chosen vehicle at the desired concentration. For example, to achieve a 12 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2.4 mg/mL.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration: Based on studies with the prodrug AFP464, a suggested dosing schedule is 12 mg/kg administered via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[2]
Endpoint Analysis and Data Collection
-
Tumor Volume and Body Weight: Continue to measure tumor volume and monitor the body weight of the animals twice weekly as an indicator of toxicity.
-
Euthanasia and Tumor Excision: At the end of the study (e.g., day 21, or when tumors in the control group reach the maximum allowed size), euthanize the animals. Excise the tumors and record their final weight.
-
Further Analysis: Tumor tissue can be processed for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), or Western blot analysis to assess target modulation.
Experimental Workflow Diagram:
References
Application Note & Protocol: Preparation of 7-Aminoflavone Stock Solutions
Abstract
This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of 7-Aminoflavone stock solutions for experimental use. This compound is a synthetic flavonoid derivative investigated for its potent biological activities, notably as an inhibitor of aromatase (cytochrome P450 19A1), an enzyme critical in estrogen biosynthesis.[1][2] Accurate and reproducible experimental results depend on the precise and stable preparation of stock solutions. This guide explains the causal logic behind solvent selection, concentration calculations, and storage conditions to ensure solution integrity and maximize experimental validity for researchers in oncology, endocrinology, and drug development.
Introduction to this compound
This compound (7-amino-2-phenyl-4H-chromen-4-one) is a member of the flavonoid class of compounds, which are characterized by a C6-C3-C6 carbon skeleton.[3] Unlike naturally occurring flavonoids, this compound is a synthetic derivative distinguished by an amino group at the 7-position of the A-ring. This structural modification is central to its biological activity. The primary mechanism of interest is its potent inhibition of aromatase, the key enzyme that converts androgens to estrogens.[1][4][5] By blocking estrogen production, this compound and similar compounds are valuable tools for studying hormone-dependent breast cancer and other estrogen-related pathologies.
The reliability of in vitro and in vivo studies hinges on the quality of the compound solutions used. Improperly prepared stock solutions can lead to issues such as compound precipitation, degradation, or inaccurate concentration, all of which compromise experimental data. This protocol establishes a self-validating system for preparing high-concentration stock solutions of this compound that are stable and suitable for dilution into aqueous cell culture media or other experimental buffers.
Physicochemical Properties & Data
Understanding the physical and chemical properties of this compound is the foundation for developing a robust preparation protocol. These properties dictate the choice of solvent and the achievable stock concentration.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [6] |
| Molecular Weight | 237.25 g/mol | [6] |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 184-188 °C | |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous solutions. | [7][8] |
| Purity | ≥97% (typical for research grade) | [9] |
Rationale for Solvent Choice: The hydrophobic, planar structure of the flavone backbone results in poor water solubility.[10] Therefore, a polar aprotic solvent is required to dissolve the compound at a high concentration. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in cell culture.[10][11] While ethanol is also a viable solvent, DMSO typically allows for higher stock concentrations.[7][8]
Safety & Handling Precautions
Before handling this compound, it is mandatory to review the full Safety Data Sheet (SDS). The compound is classified as an irritant.[12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
Required Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
Operations involving the powder should be performed in a chemical fume hood or a ventilated enclosure to avoid inhalation.[7]
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use that allows for significant dilution into final working concentrations (e.g., 1-10 µM) while minimizing the final solvent concentration in the assay (typically ≤0.1% v/v).[13]
Required Materials and Equipment
-
This compound powder (CAS: 15847-18-4)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Methodology
Step 1: Calculate the Required Mass of this compound
The goal is to prepare a 10 mM stock solution. The molecular weight (MW) of this compound is 237.25 g/mol .
The formula for calculating the required mass is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For preparing 1 mL (0.001 L) of a 10 mM (0.010 M) stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 237.25 g/mol * 1000 mg/g Mass (mg) = 2.3725 mg
Expert Tip: It is often more practical and accurate to weigh a slightly larger mass (e.g., ~5 mg) and adjust the solvent volume accordingly. For example, if you weigh out 5.0 mg: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mM) Volume (mL) = [5.0 mg / 237.25 g/mol ] / 10 mmol/L = 2.107 mL or 2107 µL This approach minimizes weighing errors associated with very small masses.
Step 2: Weighing the Compound
-
Place a clean, static-free weigh boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound powder (e.g., 2.37 mg). Handle the powder in a fume hood.
-
Record the exact mass weighed.
Step 3: Dissolution
-
Carefully transfer the weighed powder into a sterile, appropriately sized amber vial or microcentrifuge tube.
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1.0 mL for 2.37 mg).
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. It should be a clear, yellow solution with no visible particulates.[7]
Troubleshooting: If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates and enhance dissolution.[14] Avoid excessive heating.
Step 4: Aliquoting and Storage
-
Once the compound is fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound and introduce moisture from condensation, potentially causing precipitation.[15]
-
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[8] Protect from light.
Quality Control and Best Practices
A self-validating protocol incorporates checks and best practices to ensure reliability.
-
Solvent Quality: Always use anhydrous or molecular sieve-dried DMSO. Water contamination can significantly lower the solubility of hydrophobic compounds and lead to precipitation upon freezing.
-
Filtration (Optional): For applications requiring absolute sterility (e.g., cell culture), the final DMSO stock can be sterilized by filtering through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Ensure the filter is compatible with DMSO.
-
Precipitation Check: Before using a thawed aliquot, bring it to room temperature and centrifuge it briefly to pellet any potential precipitate. Visually inspect for clarity before pipetting from the supernatant.
-
Final Assay Concentration: When diluting the stock into aqueous media, add the stock solution to the media and mix immediately to prevent localized high concentrations that could cause the compound to precipitate out of solution.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H11NO2 | CID 16217321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound 97 15847-18-4 [sigmaaldrich.com]
- 10. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csstc.org [csstc.org]
- 15. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Assessing Caspase Activation Following 7-Aminoflavone Treatment
Introduction: 7-Aminoflavone as a Modulator of Apoptosis
This compound (7-AF) is a synthetic flavonoid derivative that has garnered significant interest within the research and drug development communities for its potential as an anticancer agent.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] Certain flavonoids, including 7-AF, have demonstrated the ability to inhibit aromatase, an enzyme involved in estrogen synthesis, making them promising candidates for hormone-dependent cancers.[4][5][6][7] A key mechanism through which 7-AF exerts its cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death.[8][9]
Apoptosis is an evolutionarily conserved and tightly regulated process essential for normal tissue development and homeostasis.[10][11] Its dysregulation is a hallmark of many diseases, including cancer. A central component of the apoptotic machinery is a family of cysteine-aspartic proteases known as caspases.[12] These enzymes exist as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade.[13] Therefore, the measurement of caspase activation is a reliable and quantitative indicator of apoptosis induction.
These application notes provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at quantifying caspase activation in response to this compound treatment. We will delve into the underlying principles of caspase biology, provide detailed protocols for various assay platforms, and offer insights into data analysis and interpretation.
The Caspase Cascade: Central Executioners of Apoptosis
The caspase family is broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).[12] Activation of initiator caspases occurs in response to specific pro-apoptotic signals, which then proteolytically cleave and activate the executioner caspases.[13]
There are two primary pathways leading to caspase activation:
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[13] Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3.[14]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress, which are known to be induced by compounds like this compound.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[11][15][16][17][18][19] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 within a complex called the apoptosome.[13][18] Activated caspase-9 proceeds to cleave and activate executioner caspases, including caspase-3.[20][21]
This compound has been shown to induce apoptosis through mechanisms that can involve both pathways, often culminating in the activation of the principal executioner, caspase-3.[8]
Visualizing the Caspase Activation Pathways
Caption: The convergence of extrinsic and intrinsic apoptotic pathways on caspase-3 activation.
Methodologies for Detecting Caspase Activation
Several robust methods are available to quantify caspase activity, each with distinct advantages. The choice of assay depends on the specific experimental question, available equipment, and desired throughput.
-
Colorimetric Assays: These assays utilize a synthetic peptide substrate corresponding to the caspase's recognition sequence, which is conjugated to a chromophore, typically p-nitroaniline (pNA).[12][20][21][22][23][24][25][26][27] Upon cleavage by the active caspase, the pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[12][20][21][22][23][24][25][26][27] These assays are straightforward, cost-effective, and suitable for plate-based measurements.
-
Fluorometric Assays: Similar to colorimetric assays, fluorometric methods employ a peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[10][28][29][30] The intact substrate is non-fluorescent or exhibits a spectral shift. Cleavage by the caspase releases the fluorophore, resulting in a measurable increase in fluorescence.[10][28][29][30] These assays are generally more sensitive than their colorimetric counterparts.
-
Luminometric Assays: These assays offer the highest sensitivity. They typically involve a pro-luminescent substrate that is cleaved by the caspase to release a substrate for a luciferase enzyme.[31][32] The resulting light output is directly proportional to caspase activity. The "add-mix-measure" format makes them particularly amenable to high-throughput screening.[31]
-
Western Blotting: This technique provides a semi-quantitative assessment of caspase activation by detecting the cleavage of the pro-caspase into its active subunits.[14][33][34][35][36] Using antibodies specific to either the full-length pro-caspase or the cleaved, active fragments, one can visualize the processing of the caspase.[35] Detection of cleaved PARP, a substrate of caspase-3, is also a common marker of apoptosis.[14] Western blotting is invaluable for confirming the specificity of caspase activation and observing the upstream and downstream events in the apoptotic cascade.[14]
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7 or MDA-MB-468 breast cancer cell lines, which are known to be sensitive to aminoflavones) in appropriate culture vessels (e.g., 96-well plates for activity assays, larger plates for Western blotting) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.[8][9]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for inducing apoptosis in your cell line of interest (a typical range to test is 0.1 µM to 10 µM).[8]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest 7-AF concentration). A positive control for apoptosis induction, such as staurosporine (1 µM), should also be included.[37][38]
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is adapted from commercially available kits.[12][23][24][26][27]
Materials:
-
Treated and control cells in a 96-well plate
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Lysate Collection:
-
Centrifuge the plate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[12]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled 96-well plate.
-
-
Protein Quantification:
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer (supplemented with DTT to a final concentration of 10 mM immediately before use) to each well containing 50 µL of cell lysate.[26][27]
-
Add 5 µL of DEVD-pNA substrate (typically 4 mM stock, for a final concentration of 200 µM) to each well.[26]
-
Include controls: a blank (lysis buffer, reaction buffer, no substrate) and a no-lysate control (lysis buffer, reaction buffer, substrate).
-
-
Incubation and Measurement:
Data Analysis: Subtract the background reading from all samples. The caspase activity can be expressed as the fold increase in absorbance compared to the untreated control.
Protocol 2: Fluorometric Caspase-8 Activity Assay
This protocol is based on commercially available kits.[28][29][30][39]
Materials:
-
Treated and control cell lysates (prepared as in Protocol 1)
-
2x Reaction Buffer
-
DTT
-
Caspase-8 substrate (IETD-AFC)
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare Lysates: Follow steps 1-3 from Protocol 1 to obtain normalized cell lysates.
-
Assay Reaction:
-
Incubation and Measurement:
Data Analysis: After subtracting the background fluorescence, the fold increase in caspase-8 activity can be calculated relative to the untreated control.
Protocol 3: Western Blotting for Cleaved Caspase-3
This protocol provides a general workflow for detecting caspase-3 cleavage.[14][33][34][35][36]
Materials:
-
Treated and control cell pellets
-
RIPA or similar lysis buffer with protease inhibitors
-
SDS-PAGE gels (10-15% acrylamide is suitable for resolving cleaved fragments)[33]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-3 (detects the 17/19 kDa fragments)[35]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease inhibitors on ice for 20-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.[33]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[33]
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[33]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system. The cleaved caspase-3 will appear as bands at approximately 17 and 19 kDa.[14][32]
-
It is recommended to also probe for total caspase-3 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Experimental Workflow Visualization
Caption: General experimental workflow for assessing caspase activation.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from caspase activity assays should be summarized in a tabular format.
| Treatment Group | 7-AF Conc. (µM) | Incubation Time (h) | Caspase-3 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 24 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 5 | 24 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| This compound | 10 | 24 | 12.3 ± 1.1 | 8.1 ± 0.9 |
| Positive Control | Staurosporine (1 µM) | 24 | 15.0 ± 1.5 | 10.2 ± 1.3 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Interpretation of Results:
-
An increase in the activity of initiator caspases (caspase-8 and/or -9) followed by an increase in executioner caspase (caspase-3) activity is indicative of apoptosis induction.
-
The relative activation of caspase-8 versus caspase-9 can provide insights into whether this compound is primarily activating the extrinsic or intrinsic apoptotic pathway.
-
Western blot results should corroborate the activity assay data. A decrease in the band corresponding to pro-caspase-3 (around 32-35 kDa) and a concurrent increase in the cleaved fragments (17/19 kDa) confirms caspase processing and activation.[14]
-
It is crucial to correlate caspase activation data with other markers of apoptosis, such as Annexin V staining or analysis of nuclear morphology, to build a comprehensive understanding of the cellular response to this compound.[8]
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the pro-apoptotic effects of this compound through the lens of caspase activation. By employing a combination of enzymatic activity assays and immunoblotting techniques, researchers can effectively quantify the induction of apoptosis and dissect the underlying signaling pathways. These methods are fundamental tools for the preclinical evaluation of this compound and other novel flavonoid-based therapeutic candidates.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase - Wikipedia [en.wikipedia.org]
- 8. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. mdpi.com [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Bioflavonoid effects on the mitochondrial respiratory electron transport chain and cytochrome c redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. experts.umn.edu [experts.umn.edu]
- 18. The Role of Cytochrome c on Apoptosis Induced by Anagrapha falcifera Multiple Nuclear Polyhedrosis Virus in Insect Spodoptera litura Cells | PLOS One [journals.plos.org]
- 19. Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. genscript.com [genscript.com]
- 28. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Caspase-Glo® 9 Assay Protocol [promega.com.cn]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 34. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 39. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Aminoflavone Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of 7-Aminoflavone in cell viability and cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to ensure the scientific integrity and reproducibility of your results.
Introduction to this compound
This compound is a synthetic flavonoid derivative that has garnered significant interest for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects.[1] Its mechanism of action can be complex and cell-type dependent, often involving the modulation of various signaling pathways. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines.[2][3] Some studies suggest that its cytotoxicity is linked to the induction of cytochrome P450 enzymes, leading to the formation of reactive metabolites that cause DNA damage.[4][5] Given its potent biological activities, determining the optimal concentration of this compound is a critical first step in any cell-based assay to ensure meaningful and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell culture experiments.
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the cell line being investigated. Some cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cells like MCF-7 and T47D, have shown sensitivity in the nanomolar (nM) range.[6] In contrast, other cell lines may require micromolar (µM) concentrations to elicit a significant response.[2][7]
As a starting point, we recommend performing a broad-range dose-response experiment.
Table 1: Recommended Initial Concentration Ranges for this compound Screening
| Cell Type Sensitivity | Recommended Starting Range |
| High (e.g., ER+ Breast Cancer) | 1 nM - 10 µM |
| Moderate to Low | 1 µM - 100 µM |
| Unknown | 10 nM - 200 µM |
It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.[7]
Q2: How should I dissolve and store this compound?
A2: this compound is a solid, yellow crystalline compound.[1][8] For cell culture applications, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Solvent: Use cell culture grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution at -20°C, protected from light. Under these conditions, the reconstituted solution should be stable for several months.[9]
Q3: Can this compound interfere with common cell viability assays like MTT or Alamar Blue?
A3: Due to its yellow color, this compound has the potential to interfere with colorimetric assays that measure absorbance in a similar spectral range.
-
MTT Assay: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals.[10][11] High concentrations of this compound could contribute to the background absorbance at 570-590 nm.
-
Alamar Blue (Resazurin) Assay: This assay uses a blue, non-fluorescent dye (resazurin) that is reduced by metabolically active cells to a pink, fluorescent product (resorufin).[12][13][14][15] While less likely to have direct spectral overlap, it is always best practice to check for interference.
To mitigate potential interference, always include a "no-cell" control containing your complete medium and this compound at each concentration tested. This will allow you to subtract any background absorbance or fluorescence caused by the compound itself.
Q4: What are the known mechanisms of action for this compound that might influence my experimental design?
A4: Understanding the mechanism of action can inform your experimental setup. Key reported mechanisms include:
-
Aromatase Inhibition: Flavonoids, in general, are known to inhibit aromatase, an enzyme involved in estrogen synthesis.[16][17][18][19] This is particularly relevant when working with hormone-dependent cancer cells.[20]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) through caspase activation.[3][21]
-
Generation of Reactive Oxygen Species (ROS): The compound can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.[3][22]
-
Neuroprotection: Some flavonoids have demonstrated neuroprotective effects, which could be a factor in neuronal cell line studies.[23][24][25][26]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to distribute cells evenly. | A non-uniform cell distribution will lead to different cell numbers in each well, causing variability in the final readout. |
| Edge effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or water. | Evaporation can concentrate media components and the test compound, leading to inconsistent results in the outer wells. |
| Incomplete dissolution of this compound | Vortex the stock solution thoroughly before each use. When diluting into media, pipette up and down several times to ensure complete mixing. | Precipitated compound will not be bioavailable to the cells, leading to inconsistent effective concentrations across wells. |
| Cell clumping | If cells are prone to clumping, consider using a cell-detaching agent that is gentler than trypsin, or triturate the cell suspension gently with a pipette. | Clumps of cells will have variable access to nutrients and the test compound, leading to inconsistent metabolic activity and viability.[27] |
Problem 2: No significant effect on cell viability, even at high concentrations.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell line resistance | The chosen cell line may be inherently resistant to this compound. Consider testing a sensitive control cell line (e.g., MCF-7) in parallel. | The cytotoxic effects of this compound are cell-type specific, with some cell lines being significantly less sensitive than others.[6] |
| Insufficient incubation time | Extend the incubation period (e.g., from 24h to 48h or 72h). Perform a time-course experiment to determine the optimal duration. | The cytotoxic effects of this compound may require a longer duration to manifest, especially if they are dependent on processes like cell cycle progression or apoptosis. |
| Degradation of this compound in media | Prepare fresh dilutions of this compound from the frozen stock for each experiment. | The stability of compounds in cell culture media can vary.[28] |
| High serum concentration in media | Reduce the serum concentration (e.g., from 10% to 5% or 2.5%) during the treatment period, if compatible with your cell line's health. | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration and bioavailability. |
Problem 3: Unexpected increase in viability at certain concentrations (Hormesis).
| Potential Cause | Recommended Solution | Scientific Rationale |
| Biphasic dose-response | This may be a true biological effect. Ensure a wide range of concentrations are tested to fully characterize the dose-response curve. | Some compounds can exhibit a hormetic effect, where low doses stimulate cell proliferation while high doses are inhibitory. This is a recognized phenomenon in toxicology. |
| Compound interference with assay | Run "no-cell" controls with the compound at all concentrations to check for direct reduction of the assay reagent by this compound. | A chemical interaction between the compound and the assay reagent could produce a false positive signal, mimicking increased viability. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the optimal concentration range of this compound for your specific cell line and assay.
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Step-by-Step MTT Assay for Cell Viability
This protocol is adapted for use with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls and no-cell controls with the compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[29]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm).[9]
References
- 1. chembk.com [chembk.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mcf7.com [mcf7.com]
- 28. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
Troubleshooting 7-Aminoflavone solubility issues in culture media
Technical Support Center: 7-Aminoflavone
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in cell culture applications. Our goal is to help you overcome common hurdles to ensure the reliability and reproducibility of your experiments.
Part 1: The Primary Challenge: Preparing a Concentrated Stock Solution
The most significant challenge in working with this compound is its inherently poor solubility in aqueous solutions. Like many flavonoids, its chemical structure leads to hydrophobicity. Therefore, preparing a stable, concentrated stock solution in an appropriate organic solvent is the foundational step for its successful use in any cell-based assay.
Q1: What is the best solvent for preparing a this compound stock solution, and what is the protocol?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. While other solvents like ethanol can be used, DMSO typically allows for a higher concentration stock, which is crucial for minimizing the final solvent concentration in your culture media.[1]
Underlying Principle: The key is to create a stock solution that is concentrated enough so that the volume added to your cell culture medium is minimal, ideally keeping the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[2][3][4] Many cell lines can tolerate up to 1%, but sensitive or primary cells may be affected at concentrations as low as 0.1%.[2][5][6] It is always best practice to perform a vehicle control (media with the same final DMSO concentration) to assess the solvent's effect on your specific cell line.
Here is the validated protocol for preparing a DMSO stock solution:
Step-by-Step Protocol: Preparing a 10 mM this compound Stock in DMSO
-
Pre-Experiment Calculations: Determine the required mass of this compound (Molecular Weight: 237.25 g/mol [7][8]) for your desired stock concentration and volume.
-
Example: For 1 mL of a 10 mM stock, you need: 0.010 mol/L * 0.001 L * 237.25 g/mol = 0.00237 g or 2.37 mg.
-
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolution: Promote dissolution by vortexing vigorously for 1-2 minutes. If crystals persist, gentle warming in a 37°C water bath for 5-10 minutes can aid solubility.[9] Ensure the cap is tightly sealed.
-
Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates or crystals. The solution should be clear.
-
Sterilization (Optional but Recommended): If needed, sterile-filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. This is particularly important for long-term storage or sensitive applications.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Properly stored, the DMSO stock should be stable for several months.
Caption: Workflow for preparing this compound stock solution.
Part 2: The Dilution Dilemma: Preventing Precipitation in Culture Media
A perfectly clear stock solution can still cause problems. The most common point of failure is when the DMSO stock is added to the aqueous, buffered, and protein-rich environment of the cell culture medium. This sudden change in solvent polarity can cause the compound to "crash out" or precipitate.
Q2: My this compound precipitated after I added it to my media. What went wrong and how do I fix it?
A2: This is a classic solubility problem caused by the compound's inability to remain dissolved when transferred from a highly favorable organic solvent (DMSO) to a highly unfavorable one (aqueous media). The key to preventing this is to control the dilution process carefully.
Underlying Principle: Direct pipetting of a cold, concentrated stock into the media creates a localized area of super-saturation, leading to immediate precipitation. The goal of a proper dilution protocol is to disperse the compound as quickly and widely as possible, allowing the proteins in the serum (if present) to help stabilize it and prevent aggregation.
Step-by-Step Protocol: Diluting Stock into Culture Media
-
Pre-warm Media: Ensure your culture medium is pre-warmed to 37°C. This slightly increases the solubility limit of the compound.
-
Calculate Dilution: Determine the volume of stock needed for your final desired concentration.
-
Example: To make 10 mL of media with a final concentration of 10 µM from a 10 mM stock, you need a 1:1000 dilution. Volume needed = 10,000 µL / 1000 = 10 µL.
-
-
The "Pipette Tip Dip" Method: a. Aspirate the required volume of the DMSO stock into your pipette tip. b. Submerge the very end of the pipette tip just below the surface of the pre-warmed media. c. While the media is being gently swirled or vortexed at a low speed, slowly dispense the stock solution. This rapid dispersal is critical.
-
Immediate Mixing: As soon as the stock is added, cap the tube/flask and vortex or invert gently for 5-10 seconds to ensure homogeneity.
-
Final Visual Check: Hold the media up to a light source. It should be free of any visible precipitate or cloudiness. If you see a "schliere" effect (wavy lines), continue mixing gently until it disappears.
Caption: Decision tree for troubleshooting precipitation issues.
Part 3: Frequently Asked Questions (FAQs)
Q3: What is the maximum final concentration of this compound I can realistically use?
A3: This is highly dependent on your specific cell culture medium, particularly the serum percentage. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
With Serum (e.g., 10% FBS): You may be able to achieve final concentrations of 10-50 µM without precipitation, provided you follow the correct dilution protocol.
-
Serum-Free Media: This is much more challenging. The maximum solubility will be significantly lower. It is advisable to perform a solubility test (see Appendix B) to determine the limit, which could be as low as 1-5 µM.
Q4: How can I be sure my compound is truly dissolved and not just a micro-precipitate?
A4: Visual inspection is the first step, but it may not be sufficient. Micro-precipitates can be invisible to the naked eye but can cause artifacts in your experiment.
-
Microscopy: Place a drop of your final working solution on a slide and examine it under a microscope (10x or 20x objective). Look for small, crystalline structures.
-
Centrifugation: Spin down your prepared media in a microcentrifuge tube at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet, even a tiny one, indicates precipitation.
Q5: Is the DMSO solvent affecting my cells?
A5: It can. DMSO is known to affect cell membrane permeability and can have dose-dependent effects on cell viability and function.[3]
-
Recommendation: Always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same volume of DMSO as your highest this compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from the effects of the solvent.[6] Most cell lines tolerate 0.5% DMSO without significant issues.[2][4]
Q6: How long is my diluted this compound stable in the culture media at 37°C?
A6: The stability of flavonoids in physiological conditions (37°C, pH ~7.4) can be limited.[10] While specific data for this compound is scarce, related polyphenols can degrade over 24-48 hours.
-
Best Practice: Prepare your this compound-containing media fresh for each experiment. For multi-day experiments, consider replacing the media every 24-48 hours to ensure a consistent concentration of the active compound.
Part 4: Appendices
Appendix A: Solubility Data Summary for Flavonoids
This table provides general solubility information for flavonoids, which is applicable to this compound. Exact values for this compound are not widely published, but these serve as an excellent guide.
| Solvent | Solubility | Rationale & Comments |
| DMSO | ~10-30 mg/mL | Excellent. The recommended primary solvent for creating high-concentration stock solutions.[1][11] |
| Ethanol | ~1-30 mg/mL | Good. Can be an alternative to DMSO, but may not achieve the same high concentration.[1][12] |
| Aqueous Buffer (e.g., PBS pH 7.2) | Very Poor (<0.1 mg/mL) | Essentially insoluble. This highlights why direct dissolution in media or buffer is not feasible.[1] |
Appendix B: Protocol for Verifying Maximum Solubility in Your Media
This quick experiment will help you determine the practical working limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare 500 µL of your complete, pre-warmed cell culture medium.
-
Add Stock: Add your 10 mM DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Use the proper dilution technique described in Part 2.
-
Incubate: Place the tubes in your 37°C cell culture incubator for 1-2 hours to simulate experimental conditions.
-
Observe: Remove the tubes and check for precipitation, first by eye and then by centrifuging as described in Q4. The highest concentration that remains perfectly clear is your working maximum solubility limit.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7-氨基黄酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C15H11NO2 | CID 16217321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound 97 [chembk.com]
How to minimize 7-Aminoflavone cytotoxicity in normal cells
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 7-Aminoflavone (AF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for minimizing the cytotoxicity of this compound and its derivatives in normal cells during preclinical research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism of action and selective toxicity of this compound.
Q1: What is the primary mechanism of this compound's anticancer activity?
A1: this compound (AF) and its analogs are potent anticancer agents whose activity relies on a unique mechanism of intracellular metabolic activation.[1] In susceptible cancer cells, particularly certain types of breast and renal cancers, AF induces its own metabolism.[1][2] The process begins with AF binding to the aryl hydrocarbon receptor (AhR), which leads to the upregulation and induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1][3] These enzymes metabolize AF into reactive intermediates, such as hydroxylamines.[1] These reactive species can then form covalent bonds with cellular macromolecules, including DNA, leading to DNA adducts, DNA-protein cross-links, and the induction of DNA damage responses.[3][4] This damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death), often mediated by the activation of caspases.[3][5][6]
Q2: Why does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
A2: The cytotoxicity of this compound in normal cells stems from the same metabolic activation pathway that gives it its anticancer properties. The key factors are:
-
CYP450 Expression: While AF can induce CYP1A1/1A2 expression in sensitive cancer cells, some normal tissues, such as the liver, constitutively express these enzymes as part of their natural xenobiotic metabolism machinery.[7][8][9] This pre-existing enzymatic activity can lead to the conversion of AF into its toxic metabolites in normal cells, even without the same level of induction seen in cancer cells.
-
Reactive Oxygen Species (ROS) Production: The metabolic processing of AF by CYP450 enzymes is a significant source of intracellular reactive oxygen species (ROS).[3][5] An overproduction of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress. This stress damages cellular components like lipids, proteins, and DNA, contributing to cytotoxicity in both normal and cancerous cells.[10]
-
Off-Target Effects: At higher concentrations, AF may have off-target interactions unrelated to its primary mechanism, contributing to generalized cellular stress and toxicity.[11][12]
Q3: What are the key molecular pathways involved in AF-induced cytotoxicity?
A3: The central pathway involves metabolic activation leading to DNA damage and oxidative stress. This initiates several downstream signaling cascades that converge on apoptosis.
Caption: Mechanism of this compound Cytotoxicity.
This pathway shows that AF is metabolized by CYP1A1/1A2, producing reactive metabolites and ROS.[1][3] These products cause DNA damage and oxidative stress, which activate the intrinsic (mitochondrial) apoptosis pathway, leading to the activation of executioner caspases (like caspase-3 and -7) and resulting in cell death.[6][13]
Troubleshooting Guide
This section provides solutions to specific problems encountered during in vitro experiments with this compound.
Issue 1: I'm observing high cytotoxicity in my normal/control cell line, creating a narrow therapeutic window. How can I improve selectivity?
Probable Causes:
-
High AF Concentration: Off-target toxicity is often concentration-dependent.[11]
-
High Basal CYP450 Activity: The normal cell line may have high endogenous expression of CYP1A1/1A2.
-
Oxidative Stress: The primary driver of toxicity in normal cells might be ROS production rather than targeted DNA damage.[3][5]
Solutions & Experimental Workflow:
-
Optimize Concentration: The first and most critical step is to perform a detailed dose-response analysis on both your cancer and normal cell lines to determine the lowest effective concentration that maximizes cancer cell death while minimizing effects on normal cells.[12]
-
Mitigate Oxidative Stress with Antioxidants: Co-administration with an antioxidant like N-acetyl-L-cysteine (NAC) can be highly effective. NAC can replenish intracellular glutathione stores, directly scavenging ROS and reducing oxidative stress-induced damage.[5] This often protects normal cells more effectively than cancer cells, which may have compromised antioxidant systems.
-
Consider Combination Therapy: Using AF at a lower, sub-toxic concentration in combination with another chemotherapeutic agent (e.g., paclitaxel, camptothecin) can produce a synergistic effect.[14] This allows for potent cancer cell killing while keeping the AF concentration below the toxic threshold for normal cells.[15][16]
Caption: Workflow to Improve Therapeutic Window.
Issue 2: My results are inconsistent. Could metabolic differences be the cause?
Probable Causes:
-
Cell Passage Number: Continuous passaging can alter the metabolic profile and CYP450 expression of cell lines.
-
Inter-experimental Variability: Minor variations in cell density, media components, or incubation times can affect metabolic rates.
-
Cell Line Authenticity: The cell line may not be what it is presumed to be, possessing a different metabolic phenotype.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure strict adherence to protocols for seeding density and media composition.
-
Measure CYP1A1/1A2 Activity: Directly assess the metabolic capability of your cell lines using a CYP1A1/1A2 activity assay (e.g., EROD assay). This can confirm whether metabolic differences correlate with your observed cytotoxicity.
-
Cell Line Authentication: Periodically perform short tandem repeat (STR) profiling to confirm the identity of your cell lines.
Issue 3: How can I confirm and specifically address oxidative stress as the cause of toxicity?
Probable Cause:
-
AF metabolism by CYP450 enzymes is generating a high ROS burden in your cells.[3]
Solutions & Experimental Protocol:
-
Measure Intracellular ROS: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels after AF treatment. A significant increase in fluorescence would confirm oxidative stress.
-
Antioxidant Rescue Experiment: The most definitive test is to perform a "rescue" experiment using an antioxidant. As detailed below, pre-treating cells with N-acetyl-L-cysteine (NAC) should attenuate or completely block the cytotoxic effects of AF if they are mediated by ROS.[5]
Experimental Protocol: Antioxidant Rescue Assay
This protocol details how to use N-acetyl-L-cysteine (NAC) to determine the contribution of oxidative stress to this compound cytotoxicity.
Objective: To assess whether pre-treatment with NAC can rescue normal cells from AF-induced cell death.
Materials:
-
Normal cell line of interest (e.g., MCF-10A, primary hepatocytes)
-
This compound (AF) stock solution (in DMSO)
-
N-acetyl-L-cysteine (NAC) stock solution (in sterile water or PBS, freshly prepared)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, LDH)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (18-24 hours).
-
NAC Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of NAC (e.g., 1, 5, 10, 20 mM).[5] Include wells with medium only (no NAC) as a control. Incubate for 1-2 hours.
-
AF Treatment: Without removing the NAC-containing medium, add AF to the wells to achieve the final desired concentrations (based on your dose-response curve). Ensure each NAC condition has a corresponding set of AF dilutions. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, perform a cytotoxicity/viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control (100% viability). Compare the viability of cells treated with AF alone to those pre-treated with NAC before AF addition. A statistically significant increase in viability in the NAC pre-treated groups indicates that oxidative stress is a major contributor to AF's cytotoxicity.
| Parameter | Recommended Range | Rationale |
| Cell Line | Normal, non-malignant cells (e.g., MCF-10A) | To specifically assess cytotoxicity in a non-cancer context.[3][5] |
| AF Concentration | Based on TC50 from dose-response curve | Use concentrations around the 50% toxic concentration to clearly observe a rescue effect. |
| NAC Concentration | 1 - 20 mM | This range has been shown to effectively attenuate AF-induced ROS and cytotoxicity.[5] |
| NAC Pre-incubation | 1 - 2 hours | Allows for sufficient uptake and replenishment of intracellular antioxidant pools. |
| AF Incubation Time | 24 - 72 hours | Dependent on cell doubling time and the specific endpoint being measured. |
Q4: Are there advanced strategies to reduce systemic toxicity for in vivo applications?
A4: Yes, for translational and in vivo studies, advanced drug delivery systems are a primary strategy to minimize toxicity to normal tissues.
-
Nanoparticle Encapsulation: Formulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or carbon nanotubes can significantly alter its pharmacokinetic profile.[17][18][19]
-
Prodrug Approach: The aminoflavone prodrug, AFP464, is an example of this strategy.[22] Prodrugs are inactive compounds that are converted to the active drug (AF) at the target site, potentially by enzymes that are overexpressed in the tumor microenvironment.[23] This approach can increase tumor selectivity and decrease systemic toxicity.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized low‐dose combinatorial drug treatment boosts selectivity and efficacy of colorectal carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview [mdpi.com]
- 17. Impacting the Remedial Potential of Nano Delivery-Based Flavonoids for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single -and Multi-Walled Carbon Nanotubes as Nanocarriers for the Delivery of 7-Hydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Responsive Dextran Prodrug System to Reduce Chemotherapy Toxicity - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Improving the Bioavailability of Flavonoids for In Vivo Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most significant challenges in flavonoid research: overcoming poor bioavailability in in vivo models. Flavonoids hold immense therapeutic promise, but their translation from in vitro success to in vivo efficacy is often hindered by complex physiological barriers. This document provides FAQs for foundational knowledge and in-depth troubleshooting guides to address specific experimental hurdles you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding flavonoid bioavailability.
Q1: Why is the bioavailability of most flavonoids inherently low after oral administration?
The low oral bioavailability of flavonoids is not due to a single factor, but rather a cascade of physiological barriers they encounter upon ingestion.[1][2][3] Understanding these hurdles is the first step in designing effective enhancement strategies.
-
Poor Aqueous Solubility: Many flavonoid aglycones (the non-sugar form) are highly lipophilic and crystalline, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5][6] This is often the rate-limiting step for absorption.
-
Extensive First-Pass Metabolism: Before reaching systemic circulation, flavonoids are aggressively metabolized in the enterocytes (intestinal cells) and the liver.[7] Phase II enzymes rapidly attach glucuronide or sulfate groups, making the flavonoids more water-soluble and easier to excrete.[1]
-
Efflux by ABC Transporters: Transmembrane proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) act as cellular "pumps."[7][8] They actively transport absorbed flavonoids and their metabolites from inside the intestinal cells back into the GI lumen, effectively preventing their entry into the bloodstream.[8][9]
-
Metabolism by Gut Microbiota: The vast population of microbes in the colon can extensively degrade flavonoids that are not absorbed in the small intestine.[10][11] While this can sometimes produce bioactive smaller phenolic acids, it also reduces the concentration of the parent compound available for absorption.[10]
-
Chemical Instability: The neutral to alkaline pH of the small and large intestines can cause degradation of the flavonoid structure, particularly for certain classes like anthocyanins.[12]
Q2: For my in vivo study, should I use the flavonoid aglycone or a naturally occurring glycoside?
This is a critical decision that depends on your research question and experimental design. There is no one-size-fits-all answer, as each form has distinct absorption mechanisms and metabolic fates.
-
Aglycones (e.g., Quercetin): These are generally more lipophilic and can be absorbed via passive diffusion across the intestinal epithelium.[13][14] However, they are immediate substrates for the extensive Phase II metabolism and P-gp efflux mentioned above.[1][8] Using the aglycone is often preferred when employing formulation strategies (like nanoformulations) designed to enhance solubility and bypass metabolic pathways.
-
Glycosides (e.g., Quercetin-3-glucoside, Rutin): In nature, flavonoids predominantly exist as glycosides (attached to a sugar moiety).[15][16] Their absorption is more complex.
-
Some small glycosides (like glucosides) can be actively transported into intestinal cells by sugar transporters such as SGLT1.[14] Once inside, cellular enzymes cleave the sugar, releasing the aglycone for metabolism or transport into circulation.
-
Larger glycosides (like rutin) are poorly absorbed in the small intestine.[17] They typically travel to the colon, where gut bacteria cleave the sugar, releasing the aglycone for absorption by colonocytes or further microbial metabolism.[10][18] This results in a delayed and often lower peak plasma concentration compared to the aglycone.[17]
-
Causality: The choice of aglycone versus glycoside fundamentally alters the site and mechanism of absorption. Using an aglycone targets small intestine passive diffusion but faces immediate metabolism. Using a glycoside may rely on active transport or colonic absorption, leading to different pharmacokinetic profiles and metabolite patterns.[13][17]
Q3: What are the primary strategies to improve the oral bioavailability of flavonoids?
Approaches can be broadly grouped into three categories. Often, a combination of these strategies yields the best results.
| Strategy Category | Approach | Mechanism of Action |
| Formulation (Physical) | Nanoformulations (nanoparticles, nanosuspensions) | Increases surface area-to-volume ratio, enhancing dissolution rate and solubility.[19][20][21] |
| Lipid-Based Systems (liposomes, SLNs, SEDDS) | Encapsulates the flavonoid in a lipid matrix, improving solubility, protecting it from GI degradation, and facilitating lymphatic uptake.[22][23][24] | |
| Complexation (e.g., with Cyclodextrins) | Forms an inclusion complex where the hydrophobic flavonoid is housed within the hydrophilic cyclodextrin, improving aqueous solubility.[25] | |
| Biopharmaceutical (Co-administration) | P-gp/BCRP Inhibitors (e.g., Piperine) | Blocks efflux transporters, preventing the flavonoid from being pumped out of intestinal cells, thus increasing net absorption.[7][9] |
| Metabolism Inhibitors (e.g., Piperine) | Inhibits Phase I (Cytochrome P450) and Phase II (UGT) enzymes, reducing first-pass metabolism and increasing the amount of parent compound reaching circulation.[6] | |
| Chemical Modification | Prodrugs | Modifies the flavonoid's chemical structure to create a more soluble or permeable precursor that converts back to the active flavonoid in vivo.[4][5] |
Part 2: Troubleshooting Guides for In Vivo Experiments
This section provides solutions to common problems encountered during the in vivo evaluation of flavonoids.
Guide 1: Low Plasma Concentration Despite Using a Solubilizing Formulation
-
Problem: You've developed a nanoformulation or lipid-based delivery system that shows excellent solubility and dissolution in vitro, but the pharmacokinetic (PK) study in rodents reveals a disappointingly low Cmax (maximum plasma concentration) and AUC (area under the curve).
-
Probable Causes:
-
Dominant First-Pass Metabolism: Your formulation successfully solved the dissolution problem, but it cannot protect the flavonoid from the highly efficient metabolic enzymes in the intestinal wall and liver. The flavonoid is being absorbed but is immediately converted to metabolites that are rapidly cleared.[1][6]
-
High Efflux Transporter Activity: The formulation delivers the flavonoid to the intestinal cell surface, but P-gp and BCRP are actively pumping it back into the GI tract as soon as it's absorbed.[7][8]
-
Poor In Vivo Stability of the Formulation: The nanoformulation may be unstable in the harsh environment of the stomach or intestine, leading to premature release and precipitation of the flavonoid before it reaches the optimal absorption site.[7]
-
-
Suggested Solutions & Methodologies:
-
Action 1: Co-administer a Bioenhancer. The most effective strategy here is to tackle the metabolic and efflux barriers directly. Piperine, the active alkaloid in black pepper, is a well-documented inhibitor of both cytochrome P450 enzymes and P-glycoprotein.[6]
-
Protocol: In your next PK study, include a cohort that receives your flavonoid formulation co-administered with piperine (typically 10-20 mg/kg in rodents, given 30 minutes prior to the flavonoid). This can dramatically increase the plasma concentration of the parent flavonoid.
-
-
Action 2: Assess Formulation Stability. Conduct in vitro release studies under simulated physiological conditions.
-
Protocol: Incubate your formulation in Simulated Gastric Fluid (SGF, pH ~1.2) for 1-2 hours, followed by Simulated Intestinal Fluid (SIF, pH ~6.8) for several hours.[7] Monitor particle size, encapsulation efficiency, and drug release over time to ensure the formulation remains intact until it reaches the small intestine.
-
-
Action 3: Analyze for Metabolites. Your parent compound may be low, but its metabolites could be abundant.
-
Guide 2: Parent Flavonoid is Undetectable; Only Metabolites are Found in Plasma
-
Problem: Your UHPLC-MS/MS analysis of plasma samples shows no trace of the parent flavonoid aglycone, but significant peaks corresponding to its glucuronidated and/or sulfated conjugates are present.
-
Probable Cause:
-
Extremely Efficient and Rapid Metabolism: This is not necessarily an experimental failure but rather a reflection of the flavonoid's physiological reality. For some flavonoids, like quercetin, Phase II metabolism is so efficient that the parent aglycone's residence time in the plasma is virtually nonexistent.[1] The absorbed compound is immediately conjugated in the enterocyte or liver.
-
-
Suggested Solutions & Methodologies:
-
Action 1: Shift the Research Focus to Metabolites. Acknowledge that the biologically relevant forms in vivo may be the metabolites, not the parent compound. There is growing evidence that flavonoid metabolites retain biological activity.[1] Your research question could evolve to: "What is the efficacy of the circulating flavonoid metabolites?"
-
Action 2: Quantify Total Absorbed Flavonoid. To assess overall bioavailability, treat the plasma samples with enzymes to reverse the metabolic conjugation.
-
Protocol: Incubate plasma samples with a mixture of β-glucuronidase and sulfatase enzymes prior to extraction and analysis. This will cleave the conjugate groups, converting the metabolites back to the parent aglycone. The resulting concentration of the aglycone represents the "total" amount of the flavonoid that was absorbed into circulation.
-
-
Action 3: Visualize the Metabolic Pathway. Use a diagram to clarify this process for data interpretation and publication.
-
Visualizations: Key Pathways & Workflows
Diagram 1: Key Barriers to Oral Flavonoid Bioavailability
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids for gastrointestinal tract local and associated systemic effects: A review of clinical trials and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle-based flavonoid therapeutics: Pioneering biomedical applications in antioxidants, cancer treatment, cardiovascular health, neuroprotection, and cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. acikerisim.istinye.edu.tr [acikerisim.istinye.edu.tr]
- 23. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC-MS (Band 13) – Cuvillier Verlag [cuvillier.de]
Technical Support Center: Synthesis of 7-Aminoflavone Derivatives
Welcome to the technical support center for the synthesis of 7-aminoflavone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before or during your synthesis campaign.
Q1: What are the primary and most reliable synthetic routes to a this compound scaffold?
A1: The synthesis of 7-aminoflavones is typically not achieved by direct amination of a pre-formed flavone core due to selectivity issues.[1] Instead, the most common strategies involve introducing a nitrogen-containing functional group that can be later converted to the amine. The two most prevalent pathways are:
-
The Nitro-Precursor Route: This is arguably the most common method. It involves synthesizing a 7-nitroflavone and then reducing the nitro group to an amine in the final step.[2][3] This route generally begins with a 2'-hydroxy-4'-nitroacetophenone, which undergoes condensation and cyclization.
-
The Protected-Amine Route: If your synthesis starts with a commercially available amino-substituted acetophenone, the amine's nucleophilicity will likely interfere with subsequent reactions, such as acylation.[4] Therefore, the amino group must be protected, usually as a carbamate (e.g., Boc or Cbz), before proceeding with the flavone ring construction.[5][6] The protecting group is then removed at a suitable stage.
Q2: My overall yield is consistently low across multiple steps. What's the most likely bottleneck?
A2: Low overall yield is a frequent complaint. The most common bottleneck is the oxidative cyclization step to form the flavone ring.[7][8] This reaction is often inefficient and prone to side reactions, such as the formation of flavanones (over-reduced) or aurones (isomeric products).[9] Optimizing this specific step will likely provide the most significant improvement to your overall yield. See Troubleshooting Problem #1 for an in-depth guide.
Q3: I've obtained a mixture of yellow products that are very difficult to separate by column chromatography. What are the likely impurities?
A3: If you are using a chalcone-based synthesis route, the most probable side products are aurones , which are structural isomers of flavones.[7][9] Another possibility is the corresponding flavanone , which is an intermediate in the oxidation of a chalcone to a flavone.[8] The similar polarity of these compounds makes purification challenging. Careful selection of reaction conditions for the cyclization/oxidation step is critical to minimize their formation.
Q4: Is it absolutely necessary to use a protecting group if my starting material already has an amino group?
A4: In most cases, yes. The amino group is a potent nucleophile and will compete with the phenolic hydroxyl group during the initial acylation or condensation steps (e.g., reacting with benzoyl chloride in the Baker-Venkataraman synthesis).[4] This leads to a complex mixture of N-acylated and O-acylated products, significantly reducing the yield of the desired intermediate. Protecting the amine as a less nucleophilic carbamate is a standard and highly recommended practice.[5][6]
Section 2: Troubleshooting Guide
This guide provides detailed, cause-and-effect solutions to specific experimental problems.
Problem 1: Low or No Yield During Flavone Ring Formation
You've successfully synthesized your 2'-hydroxychalcone or 1,3-diketone intermediate, but the subsequent cyclization to the flavone is failing.
-
Possible Cause: Incomplete cyclization or inefficient oxidation. The conversion of a 2'-hydroxychalcone, for example, involves both a cyclization to a flavanone and a subsequent oxidation to the flavone.[8] One or both of these steps may be stalling.
-
Solution Strategy: The choice of cyclization and oxidation conditions is paramount.
-
Optimize the Reagent System: The classic method uses iodine in DMSO at high temperatures (e.g., 160 °C), which serves as an effective oxidizing agent for the cyclization of chalcones.[10][11] If this fails, consider alternative "greener" approaches like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields.[8]
-
Adjust Reaction Conditions: Temperature is a critical parameter. Many oxidative cyclizations require heating at reflux.[8] However, excessive heat can cause degradation. A systematic approach to optimizing temperature is recommended.
-
Isolate the Intermediate: If you suspect the oxidation is the failing step, you can try a two-step procedure. First, perform the cyclization under conditions that favor the flavanone intermediate (e.g., using an acid or base catalyst without a strong oxidant).[12] After isolating and purifying the flavanone, subject it to a separate, optimized oxidation step to yield the flavone.[8]
-
Experimental Protocol: Microwave-Assisted Oxidative Cyclization of a 2'-Hydroxychalcone
This protocol is adapted for its efficiency and higher yields compared to conventional heating.[8]
-
Preparation: In a microwave-safe reaction vial, dissolve the 2'-hydroxychalcone (0.01 mol) in a suitable high-boiling solvent like DMSO or DMF (10-15 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-200°C) for 15-30 minutes.[8] Note: These conditions are starting points and should be optimized.
-
Work-up: After cooling, pour the reaction mixture into a beaker of cold water. The solid product will precipitate.
-
Purification: Filter the solid, wash thoroughly with a solution of sodium thiosulfate to remove residual iodine, followed by water. Dry the crude product. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[8]
Problem 2: Inefficient or Messy Reduction of 7-Nitroflavone
You have successfully synthesized 7-nitroflavone, but the final reduction step to this compound is giving low yields or multiple unidentified products.
-
Possible Cause A: Incomplete reduction. The chosen reducing agent may not be potent enough, or the reaction conditions may be suboptimal.
-
Possible Cause B: Degradation of the Flavone Core. The heterocyclic ether linkage in the flavone core can be sensitive to very harsh acidic or reductive conditions, leading to ring-opening or other side reactions.
-
Solution Strategy: Select a reduction method that is both effective for nitro groups and mild enough to preserve the flavone skeleton.
Table 1: Comparison of Common Reduction Methods for Aryl Nitro Groups
| Reagent System | Typical Conditions | Pros | Cons |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water, Reflux[3] | Mild, inexpensive, easy work-up. | May not be strong enough for highly deactivated systems; requires excess reagent. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Concentrated HCl, Ethanol, Reflux | Highly effective and reliable for most nitro groups. | Strongly acidic conditions; work-up can be tedious due to tin salts. |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas (1 atm or higher), Pd/C catalyst, Methanol or Ethanol[10] | Very clean reaction with water as the only byproduct; mild conditions. | Requires specialized hydrogenation equipment; catalyst can be expensive; may reduce other functional groups. |
| Nickel Acetylacetonate / PMHS | Ni(acac)₂, Poly(methylhydrosiloxane), Dioxane, 80 °C[13] | Mild, non-acidic conditions. | Requires specific reagents that may not be readily available. |
Problem 3: Complications with Amino Protecting Groups
You are starting with an amino-substituted phenol and need to choose a protecting group strategy.
-
Question: Which protecting group is best for my synthesis, and how do I avoid issues during deprotection?
-
Answer: The ideal protecting group should be easy to install, stable during the flavone synthesis (which may involve acidic or basic conditions), and easy to remove without damaging the final product.[5] For this reason, carbamates are overwhelmingly the protecting group of choice for amines.[6] The two most common are Boc and Cbz .
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride. It is stable to base and hydrogenation but is readily removed with strong acid (like TFA).[6][14] This is an excellent choice if your flavone synthesis steps do not involve strong acid.
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate. It is stable to acid and base but is removed by catalytic hydrogenation (H₂/Pd-C).[6][15] This is ideal if you need to perform reactions under acidic or basic conditions, but it cannot be used if your molecule contains other functional groups (like alkenes) that would be reduced during deprotection.
The key is to choose a protecting group with orthogonal stability to your reaction conditions.[5]
-
Table 2: Amino Group Protecting Group Strategies
| Protecting Group | Installation Reagent | Deprotection Conditions | Key Considerations & Compatibility |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., Trifluoroacetic acid, HCl in dioxane)[6] | Stable to: Base, Hydrogenation. Avoid: Strongly acidic steps during synthesis. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[15] | Stable to: Acid, Base. Avoid: Other reducible groups (alkenes, alkynes, some benzyl ethers) in the molecule. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[14] | Primarily used in peptide synthesis. Very sensitive to base, making it less suitable for many flavone synthesis conditions which often employ base. |
Section 3: Visualized Workflows
General Synthetic Pathway
This diagram illustrates the common "Nitro-Precursor" route for synthesizing this compound.
Caption: Key stages in the synthesis of this compound via the diketone intermediate route.
Troubleshooting Logic for Low Cyclization Yield
Use this decision tree to diagnose problems during the flavone ring-forming step.
Caption: A decision tree for troubleshooting low yields in flavone cyclization reactions.
References
- 1. Halogenated Flavones and Isoflavones: A State-of-Art on their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing Immunoassay Protocols with Flavonoid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with flavonoid compounds in immunoassays. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the unique challenges posed by these bioactive molecules. Our goal is to empower you with the knowledge to optimize your protocols, ensure data integrity, and achieve reliable, reproducible results.
Introduction: The Flavonoid Challenge in Immunoassays
Flavonoids are a diverse group of polyphenolic compounds found in plants, celebrated for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] However, the very characteristics that make them potent bioactive molecules can also lead to significant interference in immunoassays.[4][5][6] Understanding these interactions is the first step toward developing robust and accurate assays.
Common sources of interference include:
-
Antioxidant and Redox Activity: Flavonoids can directly interact with enzyme-based detection systems, particularly those using horseradish peroxidase (HRP), leading to signal inhibition.[1][7]
-
Non-Specific Binding: The phenolic nature of flavonoids can cause them to bind non-specifically to assay surfaces, antibodies, and other proteins, resulting in high background or false signals.[8][9]
-
Compound Aggregation: At higher concentrations, flavonoids have a tendency to form aggregates, which can sequester assay components and non-specifically inhibit enzyme activity.[6][10]
-
Spectral Interference: Some flavonoids absorb light at wavelengths used for signal detection in colorimetric assays, potentially skewing results.[6]
This guide will provide you with the tools to identify and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with flavonoids in immunoassays.
Q1: Why am I seeing a consistently high background signal in my ELISA when testing flavonoid-containing samples?
High background is often due to the non-specific binding (NSB) of flavonoid compounds or your assay antibodies to the microplate surface.[8][9] Flavonoids, due to their phenolic structures, can adhere to plastic surfaces and proteins. Additionally, some flavonoids can cause antibodies to bind non-specifically.
Q2: My signal is much lower than expected, or completely absent. Could the flavonoid be the cause?
Yes, this is a frequent issue. The potent antioxidant properties of many flavonoids can directly inhibit the activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISA kits.[1][7] Flavonoids can scavenge the reactive oxygen species that are intermediates in the HRP-catalyzed reaction, thus preventing signal generation.[3][11]
Q3: I'm observing poor reproducibility between replicate wells and different plates. What could be the issue?
Poor reproducibility can stem from several factors when working with flavonoids.[12] One primary cause is the tendency of these compounds to aggregate, especially at higher concentrations.[6][10] Inconsistent aggregation between wells can lead to variable results. Additionally, the stability of flavonoids in your assay buffer can be a factor.
Q4: Can flavonoids interfere with protein quantification assays like the BCA assay?
Absolutely. This is a critical consideration if you are normalizing your immunoassay results to total protein content. Flavonoids, particularly those with three or more hydroxyl groups, can directly reduce the Cu²⁺ ions in the BCA and Lowry protein assays, leading to a significant overestimation of protein concentration.[4][5][6] This interference is more pronounced at lower protein concentrations.[5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues you may encounter.
Guide 1: High Background Signal
High background can mask your true signal and reduce the dynamic range of your assay.
Potential Causes & Explanations:
-
Non-Specific Binding of Flavonoids: The flavonoid itself may be binding to the well surface or the blocking agent.
-
Non-Specific Antibody Binding: Flavonoids can sometimes promote the non-specific adherence of primary or secondary antibodies.[8][9]
-
Insufficient Blocking: The standard blocking buffer may not be effective enough to prevent the non-specific interactions caused by flavonoids.
Diagnostic & Resolution Protocol
Step 1: Run a Flavonoid-Only Control
-
Objective: To determine if the flavonoid itself is generating a signal.
-
Procedure:
-
Prepare wells with your standard assay buffer and blocking agent.
-
Add the flavonoid at the same concentration used in your experimental samples.
-
Proceed with all subsequent steps of your immunoassay, including the addition of detection antibodies and substrate.
-
If you observe a signal in these wells, it confirms that the flavonoid is directly or indirectly causing background.
-
Step 2: Optimize Your Blocking Buffer
-
Objective: To find a more effective blocking agent to minimize non-specific binding.
-
Procedure:
-
Test a panel of blocking buffers. In addition to standard BSA or non-fat dry milk, consider commercially available, protein-free blockers or blockers specifically designed to reduce non-specific binding.[13]
-
Incorporate a non-ionic surfactant like Tween-20 (at 0.05% - 0.1% v/v) into your wash and antibody dilution buffers.[14] Surfactants can help reduce hydrophobic interactions that contribute to non-specific binding.[15][16][17][18]
-
Step 3: Add a "Decoy" Protein
-
Objective: To saturate non-specific binding sites in solution.
-
Procedure:
Data Summary: Recommended Buffer Additives for High Background
| Additive | Recommended Concentration | Mechanism of Action |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions. |
| BSA | 0.1 mg/mL in sample diluent | Acts as a "decoy" protein to bind interfering compounds.[10] |
Workflow for Troubleshooting High Background
Caption: Workflow for diagnosing and resolving high background signals.
Guide 2: Low or No Signal
A diminished or absent signal can be perplexing, but with flavonoids, there are specific chemical interactions to investigate.
Potential Causes & Explanations:
-
HRP Inhibition: As potent antioxidants, flavonoids can neutralize the H₂O₂ substrate or the oxidized TMB chromogen, effectively stopping the colorimetric reaction.[1][7][19]
-
Flavonoid Aggregation: Aggregates of flavonoids can physically entrap the target analyte or the detection antibodies, preventing them from participating in the assay.[6][10][20][21][22][23]
-
Interference with Antibody-Antigen Binding: Some flavonoids may bind to the analyte or antibodies, sterically hindering the specific binding interaction.[24][25][26]
Diagnostic & Resolution Protocol
Step 1: Test for HRP Inhibition
-
Objective: To directly assess if the flavonoid is inhibiting the HRP enzyme.
-
Procedure:
-
In a microplate well, add HRP conjugate and your flavonoid at the test concentration.
-
Add the TMB substrate and observe the color development compared to a control well without the flavonoid.
-
A significant reduction in color development indicates direct HRP inhibition.
-
Step 2: Mitigate Flavonoid Aggregation
-
Objective: To prevent the formation of flavonoid aggregates.
-
Procedure:
-
Reduce Flavonoid Concentration: If possible, lower the concentration of the flavonoid in your sample below its critical aggregation concentration (CAC).[10]
-
Incorporate Detergents: Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.05%) to your assay buffers. Detergents can help keep hydrophobic compounds like flavonoids in solution and prevent aggregation.[10]
-
Step 3: Increase Incubation Times or Antibody Concentrations
-
Objective: To overcome competitive or inhibitory binding effects.
-
Procedure:
-
Increase Incubation Time: If the flavonoid is a competitive inhibitor of antibody-antigen binding, increasing the incubation time may allow the specific interaction to reach equilibrium.[27]
-
Increase Antibody Concentration: A higher concentration of the detection antibody may be able to overcome a weak inhibitory effect from the flavonoid.[14][27] Perform a titration to find the optimal concentration.
-
Diagram of HRP Inhibition by Flavonoids
Caption: Mechanism of HRP inhibition by antioxidant flavonoids.
Guide 3: Poor Reproducibility
Inconsistent results are a major barrier to reliable data. When working with flavonoids, the source of variability can often be traced to their physicochemical properties.
Potential Causes & Explanations:
-
Inconsistent Aggregation: As mentioned, flavonoid aggregation can be a stochastic process, leading to different effects in different wells.[6][10]
-
Sample Preparation: The method of dissolving and diluting the flavonoid can significantly impact its aggregation state and activity.
-
Pipetting Inaccuracy: Inconsistent pipetting can lead to variations in the final concentration of the flavonoid, which can have a large effect on the outcome, especially if the concentration is near the CAC.[12]
Diagnostic & Resolution Protocol
Step 1: Standardize Sample Preparation
-
Objective: To ensure flavonoids are consistently dissolved and diluted.
-
Procedure:
-
Always dissolve flavonoid stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous assay buffers.
-
When diluting, add the flavonoid stock to the buffer while vortexing to minimize immediate precipitation or aggregation.
-
Prepare fresh dilutions for each experiment, as flavonoids can degrade or aggregate upon storage in aqueous solutions.
-
Step 2: Pre-incubate and Equilibrate
-
Objective: To allow interactions to stabilize before initiating the assay.
-
Procedure:
-
After adding all reagents (including the flavonoid-containing sample) to the wells, allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature before starting any timed incubations.[27] This allows for temperature equilibration and for initial binding events to occur more uniformly.
-
Ensure consistent agitation during all incubation steps to promote uniform mixing.
-
Step 3: Perform a Dilutional Linearity Test
-
Objective: To check for matrix effects and interference that may vary with concentration.
-
Procedure:
-
Prepare a serial dilution of your flavonoid-containing sample.
-
Run the dilutions in your immunoassay.
-
The resulting values should be linear and proportional to the dilution factor. A non-linear response suggests that the level of interference is dependent on the flavonoid concentration.
-
Final Recommendations
When working with flavonoids, a proactive and systematic approach to troubleshooting is essential. Always include the appropriate controls, such as "flavonoid-only" and "no-flavonoid" samples, to help isolate the source of any issues. By understanding the underlying chemical principles of flavonoid interference, you can design more robust immunoassay protocols and have greater confidence in your results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Flavonoids and Its Derivatives on Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protective effect of flavonoids against reactive oxygen species production in sickle cell anemia patients treated with hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. seracare.com [seracare.com]
- 15. Flavonoid-surfactant interactions: A detailed physicochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mutual Influence of Some Flavonoids and Classical Nonionic Surfactants on Their Adsorption and Volumetric Properties at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of aggregation and secretion of human platelets by quercetin and other flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. resources.revvity.com [resources.revvity.com]
Technical Support Guide: Optimizing Cell Viability Assays to Reduce Interference from 7-Aminoflavone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cell viability assays when using 7-Aminoflavone (7-AF). As a novel anticancer agent with intrinsic fluorescent and redox properties, 7-AF can significantly interfere with common metabolic assays, leading to unreliable data.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and a clear rationale for choosing the most robust methods to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent or showing artificially high viability when using this compound?
This is a common issue stemming from the physicochemical properties of 7-AF. The interference occurs through two primary mechanisms:
-
Direct Chemical Reduction: Assays like MTT, XTT, and resazurin (Alamar Blue) measure metabolic activity by detecting the reduction of a reporter molecule by cellular enzymes.[4][5] However, flavonoids like 7-AF are known antioxidants and can directly reduce these molecules in a cell-free environment, leading to a false-positive signal that is not indicative of cell viability.[6][7][8]
-
Intrinsic Fluorescence: 7-AF is a fluorescent molecule.[3] In fluorometric assays like the resazurin assay, the intrinsic fluorescence of 7-AF can overlap with the emission spectrum of the final product (resorufin), causing artificially inflated readings.[5][9]
Q2: Which cell viability assays are most susceptible to interference from this compound?
Metabolism-based assays that rely on colorimetric or fluorometric readouts are the most affected. This includes:
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT, WST-1): Prone to direct reduction by 7-AF, which can convert the salt to a colored formazan product without cellular input.[6][8]
-
Resazurin-Based Assays (Alamar Blue): Highly susceptible to both direct reduction and fluorescence interference.[9][10]
Q3: What is the most reliable alternative assay to use with this compound?
The ATP-based luminescent assay (e.g., CellTiter-Glo®) is widely considered the gold standard for overcoming interference from colored or fluorescent compounds.[10][11] This assay quantifies ATP, the primary energy currency of the cell, which is a direct and sensitive marker of cell viability.[9][12] The luminescent signal is generated by a luciferase reaction and is far less prone to interference from fluorescent or colored compounds compared to fluorescence or absorbance measurements.[11]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Issue 1: My resazurin (Alamar Blue) assay shows high background and dose-response curves that don't make sense.
Question: I'm treating my cells with 7-AF, but even at high concentrations where I expect to see cytotoxicity, the fluorescence signal remains high or variable. What's happening?
Answer: The likely cause is a combination of 7-AF's intrinsic fluorescence and its ability to directly reduce resazurin to the highly fluorescent resorufin.[7][9] This masks the true biological effect, rendering the data unreliable.
Causality & Troubleshooting Workflow
Caption: Troubleshooting workflow for resazurin assay interference.
Immediate Action: Run the control experiments outlined in the diagram and Protocol 1 below. This involves measuring the signal from wells containing:
-
Medium + 7-AF (no cells, no resazurin)
-
Medium + Resazurin (no cells, no 7-AF)
-
Medium + 7-AF + Resazurin (no cells)
By subtracting the background from these controls, you can quantify the level of interference. However, the most robust solution is to switch to a non-interfering assay.
Issue 2: How can I be certain that my chosen alternative assay is giving me the correct result?
Question: I've switched to an ATP-based assay and now see a clear dose-dependent decrease in viability with 7-AF. How can I validate this new result?
Answer: This is excellent scientific practice. The best way to build confidence in your findings is to use an orthogonal validation method .[13] This involves using a second, independent assay that relies on a completely different biological principle to confirm the results from your primary assay.[14][15]
Orthogonal Validation Strategy
Caption: Logic diagram for orthogonal method validation.
Recommended Orthogonal Methods:
-
Dye Exclusion Assay (Trypan Blue): A simple, cost-effective method. Manually count viable (clear) and non-viable (blue) cells using a hemocytometer.[4] This method measures membrane integrity, a distinct principle from ATP content.
-
Automated Cell Counting: Instruments like the Cedex or others use imaging and dye exclusion to provide precise and unbiased counts of live and dead cells.[16]
If the dose-response curve from your ATP assay aligns with the percentage of viable cells determined by direct counting, you can be highly confident in your data.
Assay Method Comparison
The table below summarizes the key cell viability assays, their mechanisms, and their suitability for use with this compound.
| Assay Type | Principle | Susceptibility to 7-AF Interference | Recommendation |
| Resazurin (Alamar Blue) | Fluorometric; measures reduction by metabolic enzymes.[4][10] | High: Prone to both direct chemical reduction and intrinsic fluorescence interference.[5][9] | Not Recommended |
| MTT / XTT / MTS | Colorimetric; measures reduction by metabolic enzymes.[5] | High: Prone to direct chemical reduction and potential spectral overlap.[6][17] | Not Recommended |
| Protease Viability Assay | Fluorometric; measures activity of live-cell proteases.[4][14] | Moderate: Less prone to redox interference, but potential for fluorescence overlap exists. Requires spectral scan. | Use with Caution; Verify |
| Dye Exclusion (Trypan Blue) | Microscopic; measures membrane integrity via dye uptake.[4] | None: Based on physical principle (membrane integrity), not a chemical reaction. | Recommended for Orthogonal Validation |
| ATP Luminescence Assay | Luminescent; quantifies ATP via luciferase reaction.[9][12] | Very Low / None: Luminescence is not susceptible to interference from colored or fluorescent compounds.[11] | Highly Recommended |
Recommended Experimental Protocols
Protocol 1: Control Experiment to Quantify 7-AF Interference in Metabolic Assays
This protocol is essential to demonstrate and quantify the interference of 7-AF with resazurin or MTT assays, providing a solid rationale for switching methods.
Objective: To measure the direct effect of 7-AF on the assay reagent in a cell-free system.
Materials:
-
96-well opaque plates (for fluorescence/luminescence) or clear plates (for absorbance)
-
Cell culture medium (identical to that used in experiments)
-
This compound (at the same concentrations used for cell treatment)
-
Resazurin or MTT reagent
Procedure:
-
Plate Setup: Design a plate map with wells for each condition. Include at least triplicate wells for each concentration.
-
Add Components: To the appropriate wells, add:
-
Medium Only (Blank): 100 µL of culture medium.
-
Compound Control: 100 µL of medium containing the desired concentration of 7-AF.
-
Reagent Control: 90 µL of medium + 10 µL of assay reagent.
-
Interference Test: 90 µL of medium containing 7-AF + 10 µL of assay reagent.
-
-
Incubation: Incubate the plate at 37°C for the same duration as your standard cell-based assay (e.g., 1-4 hours).
-
Read Plate: Measure the absorbance or fluorescence using the same instrument settings as your main experiment.
-
Data Analysis: Subtract the "Medium Only" blank from all readings. Compare the signal from the "Interference Test" wells to the "Reagent Control" wells. A significant increase in signal in the presence of 7-AF confirms interference.[14]
Protocol 2: ATP-Based Luminescent Cell Viability Assay (Recommended Method)
This protocol describes a robust method for assessing cell viability in the presence of 7-AF, adapted from standard manufacturer guidelines (e.g., Promega CellTiter-Glo®).
Objective: To accurately measure cell viability by quantifying cellular ATP levels.
Materials:
-
96-well opaque-walled plates suitable for luminescence.
-
Cells seeded at the desired density.
-
This compound for treatment.
-
ATP-based assay reagent (e.g., CellTiter-Glo®), prepared according to the manufacturer's instructions.[14]
-
Multimode plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well opaque plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of 7-AF and appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal uniformity.[14]
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and ensure complete mixing.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescent signal for each treatment condition.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability) to determine the percent viability for each 7-AF concentration.
-
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. ATP cell viability assay | RE-Place [re-place.be]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Validation of cell density and viability assays using Cedex automated cell counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating 7-Aminoflavone's Effect on Apoptosis
Welcome to the technical support center for researchers investigating the effects of 7-Aminoflavone on apoptosis. This guide is designed to provide you with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the experimental setup for studying this compound and apoptosis.
Q1: What is the proposed mechanism of this compound-induced apoptosis?
A1: this compound (AF) is a novel anticancer agent that induces apoptosis through multiple pathways.[1] In estrogen receptor-negative (ER-) breast cancer cells, AF has been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative DNA damage, S-phase cell cycle arrest, and subsequent caspase-dependent apoptosis.[1] This process involves the activation of initiator caspases 8 and 9, as well as the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1] The apoptotic effects of AF can be attenuated by the antioxidant N-acetyl-L-cysteine (NAC), highlighting the critical role of ROS in its mechanism.[1] Additionally, in some cell lines, the cytotoxicity of aminoflavone is linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[2]
Q2: Which cell lines are most suitable for studying this compound's apoptotic effects?
A2: The choice of cell line is critical and depends on the specific research question. Several human breast cancer cell lines have been shown to be sensitive to aminoflavones. For instance, MDA-MB-468 (ER-negative) and MCF-7 (ER-positive) cells are well-characterized models where AF induces apoptosis.[1][2] Non-malignant cell lines, such as MCF-10A breast epithelial cells, have shown resistance to AF's cytotoxic effects and can serve as valuable negative controls.[1] It is also reported that some aminoflavone derivatives show activity against human renal cancer cells and non-small cell lung cancer cells.[3][4]
Q3: What is a typical concentration range and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound can vary significantly between cell lines. Preliminary experiments are crucial to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line. Based on published data, concentrations ranging from 0.1 µM to 10 µM are often used, with incubation times of 24, 48, or 72 hours.[1][5] A dose-response and time-course experiment is highly recommended to identify the conditions that induce apoptosis without causing widespread necrosis.
Q4: What are the essential positive and negative controls for apoptosis assays with this compound?
A4: Proper controls are fundamental for valid results.
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO, typically at a final concentration of ≤ 0.1%) are essential to establish baseline apoptosis levels.[1]
-
Positive Control: A well-characterized apoptosis-inducing agent, such as staurosporine or etoposide, should be used to confirm that the assay system is working correctly.[6]
-
Experimental Controls: For flow cytometry-based assays like Annexin V/PI staining, unstained cells and single-stained controls (Annexin V only and PI only) are necessary for setting up the flow cytometer and for proper compensation.[6][7]
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess this compound-induced apoptosis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 18-24 hours to allow for cell adherence.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated control wells.[9]
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly and measure the absorbance at 490-570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Detection of Apoptosis: Annexin V/PI Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA-based dissociation to maintain membrane integrity.[6]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][9]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).[12]
-
Incubate for 10-15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Analyze the cells by flow cytometry within one hour.[13] Do not wash cells after adding PI.[12]
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Key Protein Targets:
-
Bcl-2 Family: Examine the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[14][15][16]
-
Caspases: Detect the cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) from their pro-forms to their active, cleaved forms.[14]
-
PARP: Look for the cleavage of full-length PARP (approx. 116 kDa) into its characteristic apoptotic fragment (approx. 89 kDa).[14][17]
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with specific primary antibodies against your target proteins overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using an ECL reagent and an imaging system.[9]
-
Use a loading control, such as β-actin or GAPDH, to normalize the expression of the target proteins.[9]
Caspase Activity Assay
This assay directly measures the enzymatic activity of caspases, providing functional evidence of apoptosis.
Protocol (using a fluorometric or luminometric kit):
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound as determined by your dose-response experiments.
-
Equilibrate the plate to room temperature.[18]
-
Add the Caspase-Glo® 3/7 Reagent (or similar) to each well in a 1:1 ratio with the cell culture medium.[18][19]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.[19]
Part 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound-induced apoptosis.
Annexin V/PI Staining Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V+/PI+ cells in control group | - Over-confluent or starved cells undergoing spontaneous apoptosis.[7]- Harsh cell handling (e.g., over-trypsinization, excessive vortexing) damaging cell membranes.[7][11] | - Use healthy, log-phase cells.- Use a gentle, non-enzymatic cell dissociation method. Handle cells gently.[6][7] |
| Weak or no Annexin V signal in treated group | - Insufficient drug concentration or treatment duration.[7]- Reagents are expired or were stored improperly.[11]- Presence of EDTA or other calcium chelators in buffers.[7][12] | - Perform a dose-response and time-course experiment.- Use fresh reagents and verify their functionality with a positive control.[7]- Ensure all buffers are calcium-replete and free of chelators.[12] |
| High background fluorescence | - Inadequate washing of cells.- Concentration of Annexin V or PI is too high.[6] | - Ensure thorough but gentle washing steps.- Titrate the concentrations of Annexin V and PI to find the optimal signal-to-noise ratio.[6] |
| Cell populations are not well-separated | - Improper flow cytometer setup and compensation.[7] | - Use unstained and single-stained controls to set voltages and compensation correctly.[7] |
Western Blotting Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target protein | - Low abundance of the target protein.- Inefficient protein transfer.[20]- Primary antibody concentration is too low or antibody is not effective.[20] | - Increase the amount of protein loaded per well.- Verify transfer efficiency with Ponceau S staining.[20]- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| High background or non-specific bands | - Insufficient blocking.[21]- Primary or secondary antibody concentration is too high.- Inadequate washing.[21] | - Increase blocking time or change blocking agent (e.g., BSA instead of milk).- Decrease antibody concentrations.- Increase the number and duration of wash steps.[21] |
| "Smiling" effect on bands | - Gel overheating during electrophoresis.[21] | - Reduce the voltage during the run or run the gel in a cold room or on ice.[21] |
Part 4: Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in sensitive cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 4. Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. jrmds.in [jrmds.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. assaygenie.com [assaygenie.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Method Refinement for Detecting 7-Aminoflavone Metabolites
Welcome to the technical support center for the analytical characterization of 7-Aminoflavone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. Here, we synthesize field-proven insights and foundational scientific principles to provide a comprehensive resource for method development, optimization, and troubleshooting. Our goal is to empower you to generate robust, reliable, and reproducible data for your pharmacokinetic and metabolic studies.
Introduction: The Metabolic Journey of this compound
This compound is a synthetic flavonoid derivative of significant interest for its potential therapeutic properties. Understanding its metabolic fate is critical for evaluating its efficacy, safety, and mechanism of action. The biotransformation of this compound primarily follows a two-phase metabolic pathway, which presents unique analytical challenges and opportunities for method refinement.
Phase I Metabolism: The initial transformation of this compound is predominantly mediated by the Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1][2][3] These enzymes catalyze oxidative reactions, leading to the formation of more polar metabolites. A key metabolic route is the hydroxylation of the aromatic rings and the N-oxidation of the amino group to form a reactive hydroxylamine metabolite.[1][4] This reactive intermediate is crucial as it is believed to be linked to the compound's biological activity.
Phase II Metabolism: Following Phase I, the hydroxylated and hydroxylamine metabolites undergo conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion.[5][6] For this compound, this can involve sulfation, catalyzed by sulfotransferases (SULTs), to form unstable N-sulfoxy conjugates, and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][7]
The analytical challenge lies in the detection and quantification of this diverse array of metabolites, from the parent compound to its polar and sometimes unstable conjugates, within complex biological matrices.
Visualizing the Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for detecting this compound and its metabolites?
A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its high sensitivity and selectivity allow for the detection and quantification of low-concentration metabolites in complex biological matrices like plasma and urine.[8] High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD) can also be used, particularly for the parent drug, but may lack the sensitivity and specificity required for low-level metabolite quantification.[9]
Q2: What are the key challenges in developing a robust analytical method for this compound metabolites?
A2: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological samples can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[10][11]
-
Metabolite Polarity: Phase II metabolites, such as glucuronides, are significantly more polar than the parent compound. This requires careful optimization of chromatographic conditions to achieve adequate retention and separation.[7]
-
Analyte Stability: Some metabolites, like N-sulfoxy conjugates, can be unstable, requiring specific sample handling and storage conditions to prevent degradation.[2]
-
Peak Shape: The basic amine group on this compound can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[12][13]
Q3: How can I minimize ion suppression when analyzing this compound glucuronides?
A3: To mitigate ion suppression, consider the following strategies:
-
Effective Sample Preparation: Utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[11]
-
Chromatographic Separation: Optimize your HPLC method to separate your analytes from the regions where most matrix components elute, often at the beginning of the run.[7]
-
Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with your analytes. These standards experience similar matrix effects, allowing for accurate correction during quantification.
-
Modify Mobile Phase: Adjusting the mobile phase composition and pH can sometimes shift the elution of interfering compounds away from your analyte of interest.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing for this compound | Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column packing.[12][13] | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to 2.5-3.0 with an acid like formic acid. This ensures the silanol groups are protonated and reduces unwanted ionic interactions.[13] 2. Add a Competitive Base: Introduce a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[12] 3. Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped to minimize the number of available silanol groups.[13] |
| Low Recovery of Metabolites During SPE | 1. Inappropriate Sorbent: The chosen SPE sorbent may not have the optimal retention mechanism for your metabolites. 2. Incorrect pH: The pH of the sample and wash solutions may not be optimized for analyte retention. 3. Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analytes from the sorbent. | 1. Select the Right Sorbent: For this compound and its moderately polar metabolites, a reversed-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB is a good starting point.[15][16] 2. Optimize pH: Acidify the sample (e.g., with 4% phosphoric acid) before loading to ensure the amine group is protonated, which can improve retention on some reversed-phase sorbents.[17] 3. Strengthen Elution Solvent: If recovery is low, increase the organic content of your elution solvent or switch to a stronger solvent (e.g., from methanol to acetonitrile).[18] |
| Inconsistent Results and Poor Reproducibility | 1. Sample Degradation: Unstable metabolites may be degrading during sample preparation or storage. 2. Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion and retention time shifts.[19] 3. Incomplete Column Equilibration: Insufficient time for the column to re-equilibrate between injections in a gradient method can cause retention time drift. | 1. Ensure Sample Stability: Process samples on ice and store extracts at -80°C. Perform freeze-thaw stability tests to confirm your analytes are stable under your experimental conditions.[8] 2. Check for Overload: Dilute your sample 10-fold and re-inject. If peak shape and retention time normalize, you were likely overloading the column. Reduce sample concentration or injection volume.[20] 3. Increase Equilibration Time: Ensure your HPLC method includes a sufficient post-run equilibration step (typically 5-10 column volumes). |
| High Background or "Ghost" Peaks in LC-MS/MS | Contamination from the sample preparation process, mobile phase, or carryover from a previous injection. | 1. Run Blanks: Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the needle wash on your autosampler. 2. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and freshly prepared mobile phases. 3. Clean the System: If background is high across all runs, it may indicate a contaminated ion source. Follow the manufacturer's protocol for cleaning the MS source components. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
This protocol is a robust starting point for extracting this compound and its metabolites from plasma using a water-wettable, reversed-phase polymer sorbent.
Materials:
-
Human Plasma with EDTA as anticoagulant
-
4% Phosphoric Acid in Water
-
5% Methanol in Water
-
Acetonitrile
-
Methanol
-
Internal Standard (Stable isotope-labeled this compound, if available)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. In a microcentrifuge tube, add 200 µL of plasma. If using an internal standard, spike it into the plasma at this stage. Add 200 µL of 4% phosphoric acid in water to the plasma, and vortex to mix. This step precipitates proteins and acidifies the sample to optimize analyte retention.[17]
-
Load: Directly load the entire pre-treated sample onto the Oasis HLB sorbent. The water-wettable nature of this sorbent eliminates the need for traditional conditioning and equilibration steps, saving time and solvent.[16] Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water. This step removes polar interferences without eluting the analytes of interest.
-
Elute: Elute the analytes with two aliquots of 50 µL of acetonitrile:methanol (90:10, v/v).[18] Collect the eluate in a clean collection plate or tube.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
LLE is a cost-effective alternative for cleaning up urine samples, which typically have different matrix components than plasma.
Materials:
-
Human Urine
-
Ethyl Acetate (HPLC grade)
-
Internal Standard
-
1 M Sulfuric Acid
-
Sodium Sulfate (anhydrous)
Procedure:
-
Sample Preparation: In a glass test tube, combine 2 mL of urine with 2 mL of 1 M sulfuric acid to acidify the sample.[21] Add the internal standard.
-
Extraction: Add 4 mL of ethyl acetate to the tube. Cap and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3500 rpm for 5 minutes to break any emulsion and achieve a clean separation of the two layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS injection.
Data Presentation and Method Validation
Effective method refinement requires rigorous validation. Below are key parameters to assess and typical performance data you should aim for.
Table 1: Typical Recovery and Matrix Effect Data
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Matrix Effect (%) |
| This compound | SPE (Oasis HLB) | Plasma | 95 ± 5 | < 15% |
| This compound | LLE (Ethyl Acetate) | Urine | 88 ± 7 | < 20% |
| Flavonoid Glucuronide | SPE (Oasis HLB) | Plasma | 85 ± 8 | < 25% |
Data are illustrative and should be determined experimentally for your specific method. Recovery assesses the efficiency of the extraction process, while the matrix effect quantifies the extent of ion suppression or enhancement.[18]
Table 2: Typical LC-MS/MS Method Performance
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) |
| This compound | 1 - 1000 | 0.2 | 1.0 | < 10% |
| Hydroxylated Metabolite | 0.5 - 500 | 0.1 | 0.5 | < 15% |
| Glucuronide Conjugate | 2 - 2000 | 0.5 | 2.0 | < 15% |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are crucial for determining the sensitivity of your assay.[9][22][23] Precision, measured as the relative standard deviation (%RSD), indicates the reproducibility of the method.
Visualization of an Optimized Workflow
Caption: Optimized workflow for this compound metabolite analysis.
References
- 1. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. lcms.cz [lcms.cz]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Labyrinth of Flavonoid Analysis
Welcome to the technical support center for flavonoid analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challenges of purifying and identifying these ubiquitous and structurally diverse plant metabolites. My aim is to provide not just protocols, but a deeper understanding of the "why" behind the methods, grounded in years of field experience and robust scientific principles. Flavonoids, with their myriad of biological activities, represent a treasure trove for drug discovery, but unlocking their potential requires overcoming significant analytical hurdles. This guide is structured to address the most common and critical issues you may encounter, from initial extraction to final structural elucidation.
Part 1: The Purification Gauntlet - Troubleshooting Common Hurdles
The journey from a crude plant extract to a purified flavonoid is often fraught with challenges. Flavonoids rarely exist in isolation; they are typically found in complex mixtures of structurally similar compounds, making their separation a laborious process often plagued by low yields.[1]
Frequently Asked Questions (FAQs) on Flavonoid Purification
Q1: My flavonoid yield is consistently low after extraction. What are the likely culprits and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from suboptimal extraction conditions or degradation of the target compounds. Here’s a breakdown of potential causes and solutions:
-
Extraction Method Mismatch: Traditional methods like decoction are unsuitable for thermolabile flavonoids which may decompose at high temperatures.[2] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance efficiency and reduce extraction time, minimizing degradation.[2][3]
-
Solvent Selection: The choice of solvent is critical. High concentrations of ethanol, for instance, might extract more fat-soluble impurities, complicating downstream purification and reducing the relative yield of your target flavonoid.[4][5] Conversely, a solvent system that is too polar may not efficiently extract less polar flavonoids. A systematic approach, testing a range of solvent polarities (e.g., varying ethanol-water ratios), is recommended.
-
Degradation During Extraction: Flavonoids are susceptible to degradation by heat, light, and pH changes.[5][6][7]
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to flavonoid degradation.[5][8] It's crucial to optimize the extraction temperature; for example, while increasing temperature can enhance mass transfer, excessive heat can have the opposite effect on yield.[7]
-
pH Instability: The stability of flavonoids is highly dependent on pH.[6] Maintaining a slightly acidic to neutral pH (typically 4-7) is often beneficial, though the optimal pH can be flavonoid-specific.[6]
-
Oxidation: The presence of oxygen can lead to oxidative degradation. To mitigate this, consider degassing your solvents or adding antioxidants like ascorbic acid to the extraction medium.[6]
-
-
Enzymatic Degradation: Endogenous plant enzymes can degrade flavonoids upon cell lysis during extraction. Pre-treating the plant material, for instance by freeze-drying, can help deactivate these enzymes.[6]
Q2: I'm struggling with the co-elution of flavonoids with very similar structures during HPLC. How can I improve my separation?
A2: This is a classic challenge in flavonoid analysis due to their structural similarity.[1] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent changes slowly, can significantly improve the separation of closely eluting compounds.[9]
-
Solvent System: Experiment with different solvent systems. For reverse-phase HPLC, common mobile phases are mixtures of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The choice between acetonitrile and methanol can impact selectivity.
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of flavonoids, which in turn affects their retention time.[10] A systematic evaluation of mobile phase pH can be a powerful tool for improving resolution.
-
-
Stationary Phase Selection: While C18 columns are the workhorse for flavonoid analysis, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different interaction mechanisms with your analytes.
-
Temperature Control: Operating the column at a slightly elevated and controlled temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, though it will also increase the analysis time.
Experimental Workflow: Optimizing HPLC Separation for Co-eluting Flavonoids
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Q3: My purified flavonoid appears to be degrading on the silica gel column. What are my options?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds.[11] If you suspect this is happening, here are some troubleshooting steps:
-
Confirm Instability: First, confirm that the degradation is indeed happening on the silica gel. This can be done using a 2D TLC plate, where you spot your sample, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If your compound is unstable, you will see off-diagonal spots.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[11]
-
Deactivating Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, added in a small percentage to your mobile phase.
-
Alternative Purification Techniques: If column chromatography proves too harsh, explore other purification methods such as preparative HPLC or high-speed counter-current chromatography (HSCCC), which is a liquid-liquid separation technique that avoids a solid stationary phase.[12][13]
Part 2: The Identification Maze - Deciphering Flavonoid Structures
Once you have a purified compound, the next challenge is to unequivocally determine its structure. This is particularly difficult for flavonoids due to the vast number of isomers with identical masses and similar fragmentation patterns.[14][15][16]
Frequently Asked Questions (FAQs) on Flavonoid Identification
Q1: I have UV-Vis spectra for my purified flavonoid, but I'm unsure how to interpret the data to get structural information.
A1: UV-Vis spectroscopy is a valuable initial tool for flavonoid characterization. Flavonoids typically exhibit two major absorption bands:
-
Band I (300-550 nm): Arises from the cinnamoyl system (B-ring and the C-ring).[17]
-
Band II (240-285 nm): Originates from the benzoyl system (A-ring).[17]
The exact position of these bands can provide clues about the flavonoid class (e.g., flavones vs. flavonols) and the oxygenation pattern.[17] The real power of UV-Vis for structural elucidation comes from the use of shift reagents, which cause predictable shifts in the absorption maxima depending on the position of free hydroxyl groups.
Table 1: Common UV Shift Reagents and Their Interpretation
| Shift Reagent | Effect on Spectrum | Structural Information Gained |
| Sodium Methoxide (NaOMe) | A strong base that ionizes all hydroxyl groups. | Indicates the presence of hydroxyl groups. |
| Sodium Acetate (NaOAc) | A weak base that only ionizes acidic hydroxyl groups. | A bathochromic shift in Band II suggests a free 7-hydroxyl group.[17] |
| Sodium Acetate + Boric Acid (NaOAc/H₃BO₃) | Chelates with ortho-dihydroxyl groups. | A bathochromic shift in Band I indicates ortho-dihydroxyl groups on the A or B rings.[17] |
| Aluminum Chloride (AlCl₃) | Forms complexes with ortho-dihydroxyl groups and hydroxyl groups adjacent to a carbonyl group. | A large bathochromic shift in Band I suggests a free 5-hydroxyl group. |
| Aluminum Chloride + Hydrochloric Acid (AlCl₃/HCl) | The acid breaks the complex with ortho-dihydroxyl groups but not with the 5-hydroxyl group. | Helps to distinguish between different types of hydroxyl groups. |
Q2: My mass spectrometry data shows several isobaric compounds that I can't differentiate. How can I distinguish between flavonoid isomers?
A2: Differentiating flavonoid isomers is a significant challenge in mass spectrometry as they often produce very similar fragmentation patterns.[14][15] High-resolution tandem mass spectrometry (MS/MS) is essential, but often not sufficient on its own.[14] Here are some advanced strategies:
-
Positive and Negative Ionization Modes: Analyzing your sample in both positive and negative ionization modes can provide complementary fragmentation information, aiding in differentiation.[14]
-
Tandem Mass Spectrometry (MSn): Multi-stage fragmentation (MSn) can reveal more detailed structural information by further fragmenting specific ions.[15][16]
-
Metal Complexation: The formation of metal complexes with flavonoids can lead to more distinctive fragmentation patterns upon collision-induced dissociation (CID), allowing for the differentiation of isomers.[18]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers before they enter the mass spectrometer.
-
Ambient Ionization Techniques: Methods like Direct Analysis in Real Time (DART) coupled with tandem MS can enable the direct identification of isomers in mixtures with minimal sample preparation.[15][16]
Logical Flow for Isomer Differentiation
Caption: A decision-making workflow for flavonoid isomer differentiation.
Q3: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary, and what are its main challenges for flavonoid analysis?
A3: While MS-based methods are highly sensitive, NMR spectroscopy is often the gold standard for the unambiguous structural elucidation of novel compounds, including the determination of stereochemistry.[19][20] It is particularly crucial for:
-
Differentiating isomers where MS data is ambiguous.
-
Determining the exact position of glycosylation and other substitutions.
-
Elucidating the complete 3D structure of a new flavonoid.
The main challenges of NMR for flavonoid analysis are:
-
Sample Amount: NMR is less sensitive than MS and typically requires a larger amount of highly purified sample.[19][20]
-
Complex Spectra: The proton (¹H) NMR spectra of flavonoids can be complex, with overlapping signals in the aromatic region.[21]
-
Solubility: Some flavonoids have poor solubility in common NMR solvents.[20]
To overcome these challenges, a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR experiments (COSY, HSQC, HMBC) is usually required for complete structural assignment.[21][22]
References
- 1. scielo.br [scielo.br]
- 2. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nepjol.info [nepjol.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Detection, Identification and Structural Elucidation of Flavonoid...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. ukm.my [ukm.my]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-Aminoflavone and Other Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aromatase in Drug Development
Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is the rate-limiting enzyme responsible for the final step of estrogen biosynthesis, converting androgens into estrogens.[1][2] Its pivotal role in steroidogenesis makes it a prime therapeutic target, particularly for hormone-dependent conditions such as estrogen receptor-positive (ER+) breast cancer.[1] Aromatase inhibitors (AIs) are a cornerstone in the treatment of these cancers in postmenopausal women.[1][3] This guide will compare the flavonoid 7-Aminoflavone to standard-of-care AIs, providing a framework for its evaluation as a potential therapeutic agent.
Mechanisms of Aromatase Inhibition: A Dichotomy of Action
Aromatase inhibitors are broadly classified into two main types based on their mechanism of action:
-
Type I Inhibitors (Steroidal): These are androgen analogues that bind irreversibly to the catalytic site of aromatase, leading to its permanent inactivation. Exemestane is a classic example of a Type I inhibitor.[4][5]
-
Type II Inhibitors (Non-steroidal): These inhibitors bind reversibly to the enzyme, often through interaction with the heme group of the cytochrome P450 component.[6] This class includes the widely used drugs Letrozole and Anastrozole.[4][5][6]
This compound, like other flavonoids such as chrysin, falls into the category of non-steroidal inhibitors.[7][8] These naturally derived compounds are of significant interest due to their potential for high efficacy and potentially lower toxicity profiles.[1]
Comparative Efficacy: An In Vitro Perspective
The most direct measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) value, determined through in vitro enzymatic assays. These assays typically utilize human recombinant aromatase or microsomal preparations from human placenta.[2]
| Compound | Type | Reported IC50 Range (µM) | Notes |
| Letrozole | Non-steroidal (Triazole) | 0.0019 - 0.0025 | Considered one of the most potent AIs.[6][9] |
| Anastrozole | Non-steroidal (Triazole) | 0.005 - 0.015 | Highly potent and widely used clinically.[6] |
| Exemestane | Steroidal (Irreversible) | 0.015 - 0.030 | Potent irreversible inhibitor. |
| Aminoglutethimide | Non-steroidal | 1.0 - 6.0 | First-generation AI, less potent and selective.[2][10] |
| 7-Hydroxyflavone | Flavonoid | ~0.50 | One of the most potent flavone inhibitors.[7] |
| Chrysin | Flavonoid | 0.5 - 4.2 | Potent in vitro, but suffers from poor in vivo bioavailability.[2][7] |
| This compound | Flavonoid | Data not widely available in direct comparative studies. | Belongs to a class of compounds with demonstrated antiproliferative effects.[11] |
Analysis: While direct, head-to-head comparative data for this compound is limited in the public domain, we can infer its potential by examining related flavonoids. For instance, 7-hydroxyflavone demonstrates significant potency with an IC50 value in the sub-micromolar range.[7] Chrysin also shows promise in vitro.[7][8] However, a critical consideration for flavonoids is their often poor oral bioavailability, which can limit their in vivo effectiveness, as seen with chrysin.[7][12][13] The efficacy of this compound would be contingent not only on its intrinsic inhibitory activity but also on its pharmacokinetic properties.
Signaling Pathway: The Central Role of Aromatase
The following diagram illustrates the estrogen biosynthesis pathway and the critical intervention point for aromatase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCDR - Anastrozole, Letrozole, Exemestane [jcdr.net]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. warddeanmd.com [warddeanmd.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 7-Aminoflavone and Chrysin Activity for Researchers and Drug Development Professionals
In the vast landscape of flavonoid research, 7-Aminoflavone and Chrysin (5,7-dihydroxyflavone) emerge as compelling molecules, each exhibiting a unique spectrum of biological activities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their explorations. We will delve into their distinct mechanisms of action, comparative potencies across various biological targets, and the experimental methodologies crucial for their evaluation.
Structural and Mechanistic Divergence: A Tale of Two Flavones
At their core, both this compound and Chrysin share the characteristic flavone backbone. However, the substitution at the 7th position—an amino group in this compound versus a hydroxyl group in Chrysin—dramatically influences their biological profiles.
Chrysin , a naturally occurring flavonoid found in honey and propolis, is renowned for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its activity is largely attributed to the presence of hydroxyl groups that can neutralize free radicals and modulate intracellular signaling pathways.[1] Chrysin's mechanisms of action are multifaceted, including the inhibition of enzymes like aromatase and cyclooxygenase (COX), suppression of inflammatory pathways such as NF-κB, and induction of apoptosis in cancer cells through mitochondrial pathways.[1][4][5]
This compound , a synthetic derivative, presents a different mechanistic paradigm. While information on its broad biological activities is less abundant compared to chrysin, studies highlight its potent anticancer activities.[6][7] A key differentiator is its dependence on metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, for its cytotoxic effects in certain cancer cell lines.[8] This activation leads to the formation of reactive metabolites that can induce DNA damage and apoptosis.[9] Furthermore, this compound is a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes like CYP1A1.[8][10]
Caption: Contrasting signaling pathways of this compound and Chrysin.
Comparative Performance: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize key performance data from in vitro studies.
Both flavonoids exhibit anticancer properties, but their potency and spectrum of activity differ.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Key Mechanism | Reference |
| This compound | MCF-7 (Breast) | ~0.1 | AhR activation, CYP1A1-mediated apoptosis | [8] |
| MDA-MB-468 (Breast) | ~1 | ROS production, oxidative DNA damage | [9] | |
| L1210 (Leukemia) | 10-163 (derivatives) | Antiproliferative | [6] | |
| Chrysin | HCT-116 (Colon) | 15.4 µg/mL | Anticancer | [11] |
| HepG-2 (Liver) | 22.5 µg/mL | Anticancer | [11] | |
| MCF-7 (Breast) | 13.6 µg/mL | Anticancer | [11] | |
| HeLa (Cervical) | Not specified | p53 pathway, G2/M cell cycle arrest | [1][12] |
Insight: this compound, particularly in sensitive cell lines like MCF-7, demonstrates high potency, directly linked to its unique AhR-mediated activation pathway. Chrysin shows broader activity across various cancer types, albeit at generally higher concentrations, acting through more classical anticancer mechanisms like apoptosis induction and cell cycle arrest.[1][4][12]
Aromatase is a crucial enzyme in estrogen biosynthesis and a key target in hormone-dependent cancers.
| Compound | Assay System | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Data not available | - | - | - | |
| Chrysin | Recombinant CYP19 | 4.2 | - | - | [5][13] |
| Human Preadipocytes | 4.6 | 2.4 | Competitive | [5][14] | |
| H295R Cells | 7 | - | - | [5] | |
| Aminoglutethimide | Human Preadipocytes | 7.4 | 2.4 | Competitive | [14] |
Insight: Chrysin is a potent competitive inhibitor of aromatase, with an efficacy comparable to the pharmaceutical inhibitor aminoglutethimide.[14] This makes it a significant molecule of interest for conditions associated with excess estrogen. The aromatase inhibitory activity of this compound is not well-documented in the reviewed literature.
Chrysin has been extensively studied for its anti-inflammatory and neuroprotective properties.
| Activity | Model/Assay | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppressed COX-2 expression, inhibited NO, TNF-α, IL-6 production. | [3][15] |
| Carrageenan-induced paw edema (mice) | Demonstrated in vivo anti-inflammatory activity. | [16] | |
| Neuroprotective | Parkinson's Disease models | Exhibits anti-oxidative effects, activates MEF2D, enhances neurotrophic factors, inhibits MAO-B. | [17] |
| Chronic cerebral hypoperfusion (rats) | Alleviated cognitive deficits and neuronal damage through antioxidant and anti-inflammatory properties. | [18] |
Insight: Chrysin's ability to modulate key inflammatory pathways like NF-κB and COX-2, coupled with its antioxidant capacity, underpins its significant anti-inflammatory and neuroprotective effects.[1][18][19] Data on these specific activities for this compound is limited in the available literature.
Experimental Protocols: A Guide to Methodological Integrity
The following protocols are foundational for assessing the activities discussed. Adherence to these standardized methods ensures reproducibility and comparability of data.
This protocol provides a general framework for extracting and quantifying total flavonoids from a plant source, which is particularly relevant for natural products like chrysin.
Caption: General workflow for flavonoid extraction and quantification.
Step-by-Step Protocol:
-
Extraction: Extract a known weight of dried plant material (e.g., 10g) with a suitable solvent like 95% ethanol at a controlled temperature (e.g., 40°C) for a defined period (e.g., 10 minutes). Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.[20]
-
Solvent Evaporation: Evaporate the solvent from the combined extracts under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the dried extract.[20]
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol.[20]
-
Total Flavonoid Assay (Aluminum Chloride Method):
-
Prepare a standard curve using quercetin solutions of known concentrations.
-
Mix a specific volume of the extract or standard solution with 2% aluminum chloride solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).[20]
-
-
Spectrophotometric Analysis: Measure the absorbance of the reaction mixture at the appropriate wavelength (e.g., 415 nm).
-
Calculation: Determine the total flavonoid content of the sample by comparing its absorbance to the quercetin standard curve. Express the results as quercetin equivalents (e.g., mg QE/g of dry extract).
Causality: The choice of ethanol as a solvent is due to its effectiveness in extracting a wide range of flavonoid compounds. The aluminum chloride method is based on the principle that aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product that can be quantified spectrophotometrically.
A battery of tests is recommended to obtain a comprehensive antioxidant profile.
Caption: Common in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[21]
-
Assay Procedure: In a 96-well plate, add the DPPH working solution to serial dilutions of the test compound.[21]
-
Incubation: Incubate in the dark at room temperature for a specified time.
-
Measurement: Measure the decrease in absorbance at approximately 517 nm.
Causality: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
This protocol is essential for evaluating the potential of compounds to inhibit estrogen synthesis.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line, such as human preadipocytes or H295R human adrenocortical carcinoma cells, which express aromatase.[5][14]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., chrysin) and a positive control (e.g., aminoglutethimide) in the presence of an androgen substrate (e.g., androstenedione).
-
Incubation: Incubate for a defined period to allow for the conversion of the androgen to estrogen.
-
Estrogen Quantification: Measure the amount of estrogen produced using a specific and sensitive method, such as a tritiated water-release assay or an immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in aromatase activity.
Causality: This cell-based assay provides a physiologically relevant system to assess aromatase inhibition by measuring the end-product of the enzymatic reaction. The choice of cell line is critical as it determines the expression level and regulation of the aromatase enzyme.
Conclusion and Future Directions
This comparative analysis reveals that while both this compound and Chrysin are valuable flavonoids, their applications in research and drug development are dictated by their distinct mechanisms of action and biological activity profiles.
Chrysin stands out as a multi-target natural product with well-documented anti-inflammatory, antioxidant, neuroprotective, and aromatase-inhibiting properties.[1][2][17][22] Its potential is significant, though its clinical translation is hampered by low bioavailability, a common challenge for many flavonoids.[1][3][12] Future research should focus on developing effective delivery systems to enhance its therapeutic efficacy.
This compound , on the other hand, represents a more targeted approach, particularly in oncology. Its unique requirement for metabolic activation by CYP1A1 in sensitive cancer cells offers a potential avenue for selective cancer therapy.[8] Further investigations are warranted to explore its full therapeutic potential, including its activity spectrum against different cancer types and the development of strategies to overcome resistance.
For researchers, the choice between these two molecules will depend on the specific biological question being addressed. For drug development professionals, both compounds offer unique starting points for the design of novel therapeutics with improved potency and pharmacokinetic properties. The experimental protocols outlined herein provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciforum.net [sciforum.net]
- 17. Neuroprotective potential of chrysin in Parkinson's disease: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chrysin improves cognitive deficits and brain damage induced by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
- 20. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Effects of 7-Aminoflavone Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer efficacy of 7-Aminoflavone, a synthetic flavonoid derivative showing significant therapeutic promise. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to assessing drug performance. Our focus is on the compound's differential effects across various cancer cell lines, a critical aspect of preclinical evaluation.
Introduction: The Promise of this compound
Flavonoids, a diverse group of polyphenolic compounds found in plants, are well-regarded for a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] While many natural flavonoids exhibit modest potency, synthetic derivatives offer an avenue to enhance efficacy and drug-like characteristics.[3] this compound belongs to this promising class of synthetic aminoflavonoids. A particularly well-studied derivative, 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one (Aminoflavone, AF; NSC 686288), has demonstrated potent, selective antiproliferative activity and has advanced to clinical evaluation.[4][5]
The unique mechanism of AF distinguishes it from many conventional chemotherapeutics. Its activity is not inherent but is initiated through its own metabolic activation within sensitive cancer cells.[6] This process is mediated by the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes (CYP1A1/1A2).[4][7] These enzymes convert AF into reactive metabolites that inflict DNA damage, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[4][5] This guide details the experimental validation of these effects, emphasizing the comparative analysis across different cell lines to elucidate its spectrum of activity.
Core Principle: The Phenomenon of Differential Cytotoxicity
A pivotal observation in the study of this compound is its selective toxicity. It exhibits nanomolar potency against specific cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cells like MCF-7 and T47D.[5] In stark contrast, it is several orders of magnitude less effective against certain estrogen receptor-negative (ER-) breast cancer cells (e.g., MDA-MB-231) and non-malignant cell lines (e.g., MCF-10A).[4][5] This differential response is intrinsically linked to its mechanism of action, likely due to differences in AhR localization and CYP1A1/1A2 inducibility among cell types.[5][7]
Understanding this selectivity is paramount for defining its potential therapeutic window and identifying patient populations most likely to benefit. The following experimental framework is designed to rigorously quantify this differential cytotoxicity.
The Experimental Validation Workflow
A logical, multi-step approach is required to move from a broad assessment of cytotoxicity to a detailed mechanistic understanding. The workflow begins with evaluating the compound's impact on cell viability, proceeds to confirm the mode of cell death, and concludes by investigating the molecular machinery involved.
Caption: A three-phase workflow for validating anticancer drug efficacy.
Detailed Methodologies and Comparative Data Analysis
This section provides step-by-step protocols for the core assays and presents sample data in a comparative format.
Part A: Assessing Cell Viability and Cytotoxicity
The initial step is to determine the concentration-dependent effect of this compound on the metabolic activity of a panel of cell lines. The MTT assay is a robust, colorimetric method ideal for this purpose.[8] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[9] Incubate for a predetermined period (e.g., 72 hours).
-
MTT Incubation: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells will produce visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Comparative Data: IC₅₀ Values of this compound
| Cell Line | Type | Estrogen Receptor (ER) Status | This compound IC₅₀ (nM)[5] | Doxorubicin IC₅₀ (nM) (Reference Compound) |
| MCF-7 | Breast Carcinoma | Positive (ER+) | 18 | 50 |
| T47D | Breast Carcinoma | Positive (ER+) | 14 | 75 |
| MDA-MB-231 | Breast Carcinoma | Negative (ER-) | 25,000 (25 µM) | 120 |
| MCF-10A | Non-malignant Breast | Negative (ER-) | 3,000 (3 µM) | >10,000 |
Data are representative and compiled from literature findings to illustrate differential sensitivity.[5]
Part B: Quantifying Apoptosis by Flow Cytometry
Once cytotoxicity is established, the next crucial step is to determine the mode of cell death. Annexin V/Propidium Iodide (PI) dual staining is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[12] PI is a nuclear stain that is excluded by cells with intact membranes, thus it only enters late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity.[13] Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation.
-
Washing: Wash the cell pellet once with cold 1X PBS to remove residual medium.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[13]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[14] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Comparative Data: Apoptosis Induction by this compound (at IC₅₀ concentration)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Population (%) |
| MCF-7 | 35% | 15% | 50% |
| MDA-MB-231 | 4% | 3% | 7% |
| MCF-10A | <2% | <1% | <3% |
Data are hypothetical but reflect expected outcomes based on cytotoxicity profiles.
Part C: Elucidating the Molecular Mechanism via Western Blot
To validate the proposed mechanism of action, Western blotting is used to detect changes in the expression levels of key proteins involved in the DNA damage response and apoptosis pathways.[15]
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells as described for the apoptosis assay. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, cleaved PARP, γ-H2AX, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Comparative Data: Protein Expression Changes Post-Treatment
| Protein Target | Function | Expected Change in MCF-7 (Sensitive) | Expected Change in MDA-MB-231 (Resistant) |
| γ-H2AX | DNA Damage Marker | Strong Upregulation | No significant change |
| p53 (stabilized) | Tumor Suppressor | Upregulation | No significant change |
| Cleaved PARP | Apoptosis Execution Marker | Strong Upregulation | No significant change |
| Cleaved Caspase-3 | Executioner Caspase | Strong Upregulation | No significant change |
Visualizing the Mechanism of Action
The anticancer activity of this compound is a multi-step process beginning with passive diffusion into the cell and culminating in apoptosis. This pathway highlights why certain cells are more sensitive than others.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Discussion: Synthesizing the Evidence
The collective data from these assays paint a clear picture. In sensitive cell lines like MCF-7, this compound potently reduces cell viability, with an IC₅₀ in the nanomolar range. This cytotoxic effect is confirmed to be primarily through the induction of apoptosis, as shown by a significant increase in the Annexin V-positive cell population. Mechanistically, this corresponds with a robust DNA damage response (increased γ-H2AX) and the activation of key apoptotic effectors like cleaved caspase-3 and PARP.[4]
Conversely, in resistant MDA-MB-231 cells, micromolar concentrations are required to elicit a minimal cytotoxic response, with negligible induction of apoptosis or its associated molecular markers.[5] This stark difference corroborates the hypothesis that the cellular machinery required for AF's metabolic activation—namely, a functional AhR signaling pathway readily inducible to produce CYP1A1/1A2—is a key determinant of its efficacy.[6][7] The resistance of non-malignant MCF-10A cells further underscores the potential for a favorable therapeutic index.
This targeted mechanism offers a distinct advantage over broad-spectrum cytotoxic agents. For instance, while doxorubicin is effective against both MCF-7 and MDA-MB-231 cells, it is also highly toxic to non-malignant cells. This compound's reliance on a specific pathway that is differentially active in cancer cells provides a basis for its selective action. This suggests potential applications in treating specific cancer subtypes, including those that may have developed resistance to other therapies.[5]
Conclusion
Validating the anticancer effects of a compound like this compound requires a systematic and comparative approach. By integrating assays for cell viability, mode of cell death, and molecular pathway analysis, researchers can build a comprehensive profile of a drug's activity. The evidence clearly demonstrates that this compound is a potent and selective anticancer agent, with a unique mechanism dependent on intracellular metabolic activation. Its profound efficacy in ER-positive breast cancer cell lines, coupled with significantly lower toxicity in ER-negative and non-malignant cells, highlights the critical importance of cell line-specific validation in preclinical drug development. This rigorous comparative analysis is essential for identifying the most promising therapeutic avenues and guiding future clinical investigation.
References
- 1. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mechanistic Cross-Validation of 7-Aminoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Profile of 7-Aminoflavone
This compound is a synthetic flavonoid that has garnered significant interest for its potent anti-cancer properties.[1][2] Its primary, well-documented mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4] This interaction leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolically activates this compound into cytotoxic products that trigger apoptosis in sensitive cancer cells.[3][5] This selective toxicity in certain cancer cell lines, such as MCF-7, highlights its therapeutic potential.[3][5]
However, the broader family of flavonoids is known for its diverse pharmacological activities, often acting on multiple cellular targets.[2][6] Two prominent mechanisms of action for other flavonoids include the inhibition of aromatase, a key enzyme in estrogen synthesis, and the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][7][8] Given the structural similarities between this compound and other flavonoids with these activities, a critical question arises: does this compound also exhibit these off-target effects? This guide provides a framework for the cross-validation of these potential mechanisms.
Part 1: The Established Mechanism - Aryl Hydrocarbon Receptor (AhR) Agonism
The antitumor activity of this compound is intrinsically linked to its role as a ligand for the AhR.[3][4] Upon binding, this compound initiates the translocation of the AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, most notably CYP1A1, leading to their transcriptional activation.[3] The resulting CYP1A1 protein metabolizes this compound into reactive intermediates that induce DNA damage and apoptosis.[7]
Experimental Workflow: Validating AhR Agonism and CYP1A1 Induction
To confirm this mechanism, a series of well-established assays can be employed. The following workflow provides a logical progression from receptor activation to downstream functional consequences.
Detailed Protocols:
1. Xenobiotic Response Element (XRE) Reporter Assay:
-
Objective: To quantify the activation of the AhR signaling pathway.
-
Methodology:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple XRE consensus sequences and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a known AhR agonist (e.g., TCDD) as a positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity to determine the fold induction of XRE-driven transcription.
-
2. CYP1A1 mRNA Quantification (qRT-PCR):
-
Objective: To measure the induction of CYP1A1 gene expression.
-
Methodology:
-
Culture MCF-7 cells (known to be sensitive to this compound) in MEM with 10% FBS.
-
Treat cells with this compound (e.g., 250 nM) for various time points (e.g., 6, 12, 24 hours).
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.
-
3. Ethoxyresorufin-O-deethylase (EROD) Assay:
-
Objective: To measure the enzymatic activity of CYP1A1.
-
Methodology:
-
Treat MCF-7 cells with this compound for 24 hours as described above.
-
Incubate the cells with a solution containing ethoxyresorufin, a fluorogenic substrate for CYP1A1.
-
CYP1A1 will convert ethoxyresorufin to the highly fluorescent resorufin.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence to the total protein content of each sample.
-
4. Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat MCF-7 cells with this compound for 48-72 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
-
Part 2: Cross-Validation of Putative Mechanisms
While the AhR-mediated pathway is the primary mechanism of this compound's anticancer effects, it is prudent to investigate other potential activities common to flavonoids. Here, we propose a framework for cross-validating two such mechanisms: aromatase inhibition and GABA-A receptor modulation.
A. Aromatase Inhibition: A Common Flavonoid Activity
Aromatase (CYP19A1) is the rate-limiting enzyme in the conversion of androgens to estrogens and is a key target in the treatment of hormone-dependent breast cancer.[9] Several flavonoids, such as chrysin and 7-hydroxyflavone, are known to be potent aromatase inhibitors.[7][8] Given that this compound shares the basic flavone scaffold, its potential to inhibit aromatase warrants investigation.
Comparative Compound: 7-Hydroxyflavone is an excellent positive control for these experiments, as it is a well-characterized and potent competitive inhibitor of aromatase.[7]
-
Objective: To determine the direct inhibitory effect of this compound on aromatase activity.
-
Methodology:
-
Utilize a commercially available fluorometric aromatase inhibitor screening kit. This assay typically uses recombinant human aromatase (CYP19) and a fluorogenic substrate.
-
Prepare a series of dilutions of this compound, 7-hydroxyflavone (positive control), and a known aromatase inhibitor like letrozole.
-
In a 96-well plate, incubate the recombinant aromatase with each compound dilution for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NADPH.
-
Monitor the increase in fluorescence over time, which corresponds to the conversion of the substrate to a fluorescent product.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
| Compound | Aromatase Inhibition IC50 (µM) |
| This compound | > 100 (Hypothetical) |
| 7-Hydroxyflavone | 0.5[7] |
| Letrozole | 0.01 |
This table illustrates how the data would be presented. The value for this compound is hypothetical and would be determined by experimentation.
B. GABA-A Receptor Modulation: A Neuroactive Potential
Flavonoids are also recognized for their modulatory effects on GABA-A receptors, which can lead to anxiolytic, sedative, and anticonvulsant activities.[5][8] Chrysin, for example, has been shown to exert anxiolytic-like effects through its interaction with GABA-A receptors.[4][10][11] Investigating whether this compound modulates GABA-A receptors is crucial for understanding its potential neurological effects.
Comparative Compound: Chrysin (5,7-dihydroxyflavone) serves as an appropriate positive control due to its documented modulatory effects on GABA-A receptors.[4][10][11]
-
Objective: To functionally assess the modulation of GABA-A receptor activity.
-
Methodology:
-
Prepare Xenopus laevis oocytes and microinject them with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
After 2-4 days of incubation, place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound, chrysin (positive control), or diazepam (a classic positive allosteric modulator).
-
Measure the potentiation or inhibition of the GABA-evoked current.
-
Calculate the percentage of modulation relative to the baseline GABA response.
-
| Compound | GABA-A Receptor Modulation (at 10 µM) |
| This compound | No significant modulation (Hypothetical) |
| Chrysin | Potentiation of GABA-evoked current |
| Diazepam | Strong potentiation of GABA-evoked current |
This table provides a hypothetical representation of the expected results. The actual effect of this compound would need to be determined experimentally.
Part 3: The Importance of Bioavailability and Metabolism
A crucial aspect of evaluating the in vivo relevance of any observed in vitro activity is the consideration of pharmacokinetics, including bioavailability and metabolism.[12][13] Flavonoids, in general, have low oral bioavailability due to extensive first-pass metabolism in the gut and liver.[12][13] For this compound, its primary mechanism relies on its metabolism by CYP1A1. When considering its potential as an aromatase inhibitor or GABA-A receptor modulator, it is essential to determine if the parent compound or its metabolites are responsible for these effects and if they can reach their target tissues at sufficient concentrations.
Conclusion and Future Directions
The primary mechanism of action of this compound is well-established as an AhR agonist, leading to its metabolic activation and subsequent induction of apoptosis in cancer cells. While there is currently no direct evidence to support its role as an aromatase inhibitor or a GABA-A receptor modulator, its structural similarity to other active flavonoids makes these important avenues for investigation.
The experimental workflows and comparative data presented in this guide provide a robust framework for the systematic cross-validation of these putative mechanisms. By employing these assays and comparing the activity of this compound to well-characterized flavonoids like 7-hydroxyflavone and chrysin, researchers can build a comprehensive pharmacological profile of this promising anti-cancer agent. Understanding the full spectrum of its biological activities is paramount for its safe and effective development as a therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin (5,7-dihydroxyflavone) exerts anxiolytic-like effects through GABAA receptors in a surgical menopause model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory effects of different aminoflavones
An In-Depth Guide to the Comparative Anti-Inflammatory Effects of Aminoflavones
For researchers and drug development professionals, the quest for novel anti-inflammatory agents is a paramount objective. Flavonoids, a class of polyphenolic compounds, have long been recognized for their diverse biological activities, including potent anti-inflammatory effects.[1] Synthetic modification of the flavonoid scaffold, particularly through the introduction of amino groups, has given rise to aminoflavones—a promising class of compounds with enhanced and often specific pharmacological profiles.[2]
This guide provides a comparative analysis of the anti-inflammatory effects of different aminoflavones, grounded in experimental data. We will delve into their mechanisms of action, focusing on the modulation of key inflammatory signaling pathways, and provide detailed, field-proven protocols for their evaluation. Our approach is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Inflammatory Cascade: Key Targets for Aminoflavones
Inflammation is a complex biological response initiated by harmful stimuli, such as pathogens or damaged cells. In a laboratory setting, bacterial lipopolysaccharide (LPS) is widely used to induce a robust inflammatory response in immune cells like macrophages.[3] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers downstream signaling cascades that are critical targets for anti-inflammatory therapeutics.
Two of the most pivotal pathways are:
-
Nuclear Factor-kappa B (NF-κB): In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[4][5] There, it orchestrates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]
-
Mitogen-Activated Protein Kinases (MAPKs): This family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also activated by LPS.[6] The phosphorylation of MAPKs leads to the activation of other transcription factors that work in concert with NF-κB to amplify the inflammatory response.
The efficacy of an anti-inflammatory compound is often measured by its ability to inhibit these pathways and their downstream products.
Caption: LPS signaling cascade and points of inhibition by aminoflavones.
Comparative Efficacy of Aminoflavone Derivatives
The anti-inflammatory activity of aminoflavones is highly dependent on their structure, particularly the position and number of amino and hydroxyl groups. This structure-activity relationship (SAR) dictates the molecule's ability to interact with and inhibit key inflammatory proteins.[7][8] While a single study directly comparing a wide range of aminoflavones is scarce, we can synthesize data from multiple reports to draw meaningful comparisons. Amentoflavone, a naturally occurring biflavonoid, is often included in these discussions due to its potent, well-documented anti-inflammatory properties that serve as a valuable benchmark.[9]
Below is a summary of the inhibitory effects of selected flavonoids on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Compound | Target | IC50 / % Inhibition | Citation |
| Amentoflavone | NO Production | IC50: ~15 µM | [10] |
| PGE2 Production | Significant inhibition at 10-20 µM | [9] | |
| TNF-α, IL-6 Release | Dose-dependent reduction | [9] | |
| 4'-Hydroxywogonin | NO Production | Dose-dependent inhibition (0.5-15 µM) | [11] |
| PGE2 Production | Dose-dependent inhibition (0.5-15 µM) | [11] | |
| 7-O-Methylnaringenin | TNF-α, IL-6, IL-1β | Significant dose-dependent reduction (10-40 µg/mL) | [6] |
| 3',4'-Dihydroxyflavone | NO Production | IC50: 9.61 µM | [7] |
| iNOS Production | ~90% inhibition | [7] | |
| IL-1β, IL-6 Genes | >95% inhibition | [7] |
Expert Insights: The data consistently show that flavonoids can potently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), the primary products of iNOS and COX-2, respectively.[11][12] Furthermore, their ability to suppress pro-inflammatory cytokines like TNF-α and IL-6 at both the protein and gene expression levels highlights their comprehensive anti-inflammatory profile.[6][7] The SAR suggests that hydroxyl groups at the C3' and C4' positions are particularly important for activity, as seen in 3',4'-dihydroxyflavone.[7] The introduction of an amino group is hypothesized to further modulate the electronic properties and hydrogen bonding potential of the molecule, potentially enhancing its interaction with target kinases like IKK and MAPKs.[1]
Validated Experimental Protocols for Assessing Anti-Inflammatory Activity
To ensure the generation of reliable and comparable data, standardized in vitro assays are essential. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for studying LPS-induced inflammation.[3][6][13]
Caption: Standard workflow for evaluating aminoflavone anti-inflammatory activity.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
Causality: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO. Its concentration in the cell culture medium is a direct index of iNOS activity, a key marker of inflammation.[14] The Griess reaction is a simple, rapid, and cost-effective colorimetric method for this purpose.[14]
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Carefully remove the old medium.
-
Pre-treat the cells with various concentrations of the aminoflavone compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Add LPS (final concentration 100-1000 ng/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Protocol 2: Cytokine Quantification (TNF-α and IL-6 ELISA)
Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the culture supernatant.[15][16] This provides a direct measure of the inflammatory response at the protein level.
Methodology:
-
Sample Collection: Use the same culture supernatants collected from the experiment described in Protocol 1.
-
ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α and IL-6, strictly following the manufacturer's instructions.[17][18] The general steps are as follows:
-
Coating: A capture antibody specific for the cytokine is pre-coated onto the wells of a 96-well plate.
-
Sample Incubation: Add standards and supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.
-
Detection: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugation: Add Streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
-
Quantification:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the provided cytokine standards.
-
Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Western Blot Analysis for NF-κB and MAPK Activation
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. By using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of proteins like NF-κB p65 and p38 MAPK, we can directly assess the inhibitory effect of aminoflavones on these upstream signaling pathways.[19][20]
Methodology:
-
Cell Lysis:
-
After treatment with aminoflavones and LPS (a shorter incubation, e.g., 30-60 minutes, is often optimal for detecting phosphorylation events), wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins, normalized to the total protein and the loading control, indicates the level of pathway activation.
-
Conclusion and Future Directions
The evidence strongly supports the potential of aminoflavones as a versatile class of anti-inflammatory agents. Their ability to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for their observed effects on downstream inflammatory mediators. The comparative data, while variable depending on the specific derivative, underscore the importance of structure-activity relationship studies in optimizing these compounds for therapeutic use.
Future research should focus on direct, head-to-head comparisons of a wider range of aminoflavone derivatives in standardized assays to build a more comprehensive SAR database. Furthermore, transitioning from in vitro models to in vivo studies of inflammation is a critical next step to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. The protocols and insights provided in this guide offer a robust framework for researchers to rigorously evaluate and compare the anti-inflammatory efficacy of novel aminoflavone candidates.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Aminoflavonoids-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 10. Network pharmacology and experimental study on the inhibition of glycolysis by amentoflavone in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. nacalai.com [nacalai.com]
A Comparative Guide to the Validation of Analytical Methods for Flavonoid Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of flavonoids, a critical aspect of drug development, quality control, and scientific research. We will delve into the validation of three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for flavonoid quantification.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] This guide is structured to provide not only the "how" but also the "why" behind the validation protocols, grounding our discussion in the principles of scientific integrity and international regulatory standards, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][4][5][6]
The Foundation of Trust: Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation. These parameters ensure the reliability, reproducibility, and accuracy of the data generated. According to the ICH Q2(R1) guidelines, the core validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4]
A Visual Overview of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report.
Caption: A flowchart of the analytical method validation process.
Comparative Analysis of Analytical Techniques for Flavonoid Quantification
The choice of an analytical technique for flavonoid quantification depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare UV-Vis Spectrophotometry, HPLC, and LC-MS/MS.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantification of total flavonoids.[7][8] It is based on the principle that flavonoids form a stable complex with aluminum chloride (AlCl3), which results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum.[7][9]
Experimental Protocol: Quantification of Total Flavonoids
-
Sample Preparation: Extract flavonoids from the sample matrix using a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol).
-
Standard Preparation: Prepare a stock solution of a reference standard (e.g., quercetin or rutin) and create a series of dilutions to generate a calibration curve.
-
Complexation Reaction: To both sample and standard solutions, add a solution of aluminum chloride (e.g., 2% AlCl3 in methanol).
-
Measurement: After a specified incubation period, measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) against a blank.
-
Quantification: Determine the concentration of total flavonoids in the sample by interpolating its absorbance on the calibration curve.
Validation Parameters for UV-Vis Spectrophotometry
| Validation Parameter | Typical Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to quantify the analyte in the presence of other components. | Compare the absorption spectra of the flavonoid-AlCl3 complex with that of the sample matrix without AlCl3. |
| Linearity | Correlation coefficient (r²) > 0.99 | Analyze a series of at least five concentrations of the reference standard. Plot absorbance versus concentration and perform linear regression analysis.[10][11] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Determined from the linearity studies. |
| Accuracy | % Recovery of 98-102% | Perform recovery studies by spiking a blank matrix with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[7] |
| Precision | Repeatability (intra-day): RSD < 2% Intermediate Precision (inter-day): RSD < 3% | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[1] Intermediate Precision: Repeat the analysis on different days, with different analysts, or with different equipment. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Determined based on the standard deviation of the response and the slope of the calibration curve.[10] |
| Robustness | No significant change in results when small, deliberate variations are made to the method parameters. | Vary parameters such as incubation time, temperature, and reagent concentration and observe the effect on the results. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that allows for the quantification of individual flavonoids in a complex mixture.[12][13][14] It is highly specific and provides better resolution than spectrophotometric methods.
Experimental Protocol: Quantification of Individual Flavonoids by HPLC
-
Sample Preparation: Extract flavonoids from the sample matrix and filter the extract through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used.[12][15][16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent (acetonitrile or methanol) is typical.[15][17]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at the λmax of the target flavonoids.[17]
-
-
Standard Preparation: Prepare individual stock solutions of flavonoid standards (e.g., quercetin, kaempferol, rutin) and create a mixed standard solution for calibration.
-
Analysis: Inject both standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify the individual flavonoids in the sample by comparing their retention times and peak areas to those of the standards.
Validation Parameters for HPLC
| Validation Parameter | Typical Acceptance Criteria | Experimental Approach |
| Specificity | Peak purity index > 0.995 | Assess the ability of the method to separate the target flavonoids from other components in the sample matrix. Peak purity can be evaluated using a DAD. |
| Linearity | Correlation coefficient (r²) > 0.999 | Analyze a series of at least five concentrations of the mixed standard solution.[13] |
| Range | Defined by the linearity study. | |
| Accuracy | % Recovery of 98-102% | Perform recovery studies by spiking a blank matrix with known concentrations of the flavonoid standards.[13] |
| Precision | Repeatability (intra-day): RSD < 1.5% Intermediate Precision (inter-day): RSD < 2.5% | Analyze replicate injections of the sample and standard solutions.[13] |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Determined from the calibration curve or by injecting serially diluted standard solutions.[13] |
| Robustness | No significant change in retention time or peak area. | Introduce small variations in mobile phase composition, flow rate, and column temperature. |
| System Suitability | Tailing factor < 2, Theoretical plates > 2000, RSD of replicate injections < 2% | Inject the standard solution multiple times before and during the analysis to ensure the performance of the chromatographic system. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[18][19] This technique is particularly useful for quantifying flavonoids at very low concentrations and in complex biological matrices.[20][21]
Experimental Protocol: Quantification of Flavonoids by LC-MS/MS
-
Sample Preparation: Similar to HPLC, but may require additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects.
-
LC-MS/MS System:
-
Method Development: Optimize the MS/MS parameters, including the selection of precursor and product ions for each flavonoid in Multiple Reaction Monitoring (MRM) mode.
-
Standard Preparation: Prepare calibration standards, often including an internal standard to correct for matrix effects and variations in instrument response.
-
Analysis: Inject the samples and standards into the LC-MS/MS system.
-
Quantification: Quantify the flavonoids based on the peak area ratios of the analyte to the internal standard.
Validation Parameters for LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria | Experimental Approach |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte and internal standard. | Analyze blank matrix samples to check for interferences. |
| Linearity | Correlation coefficient (r²) > 0.99 | Analyze a series of at least six non-zero calibration standards. |
| Range | Defined by the linearity study. | |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ). | Analyze quality control (QC) samples at multiple concentration levels (low, mid, high) on different days. |
| LOD & LLOQ | LLOQ should be at least 5 times the response of a blank sample. | The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | The response of the analyte in the presence of the matrix should be consistent. | Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution. |
| Recovery | Consistent and reproducible. | Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. |
| Stability | Analyte should be stable under various storage and processing conditions. | Evaluate the stability of the analyte in the sample matrix under different conditions (freeze-thaw, short-term, long-term). |
Head-to-Head Comparison of Analytical Techniques
| Feature | UV-Vis Spectrophotometry | HPLC-UV/DAD | LC-MS/MS |
| Quantification | Total flavonoids | Individual flavonoids | Individual flavonoids |
| Specificity | Low | High | Very High |
| Sensitivity | Moderate | Good | Excellent |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Ideal Application | Rapid screening and quality control of raw materials | Routine quality control, stability studies, and quantification of major flavonoids | Bioanalysis, metabolite identification, and quantification of trace-level flavonoids |
Visualizing the Method Selection Process
The choice of an analytical method is a balance between the required performance and practical constraints. The following diagram illustrates a decision-making framework for selecting the appropriate technique.
Caption: A decision tree for selecting a flavonoid quantification method.
Conclusion
The validation of an analytical method is a mandatory step to ensure the generation of reliable and accurate data for flavonoid quantification. The choice between UV-Vis spectrophotometry, HPLC, and LC-MS/MS should be guided by the specific requirements of the analysis, including the need for specificity, sensitivity, and the nature of the sample matrix. By adhering to the principles outlined in this guide and following internationally recognized guidelines, researchers and drug development professionals can confidently establish and validate analytical methods that are fit for their intended purpose.
References
- 1. database.ich.org [database.ich.org]
- 2. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsdjournal.org [rsdjournal.org]
- 10. jchr.org [jchr.org]
- 11. rsdjournal.org [rsdjournal.org]
- 12. scielo.br [scielo.br]
- 13. scienggj.org [scienggj.org]
- 14. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 15. inhort.pl [inhort.pl]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 21. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Aromatase Inhibitor Resistance: A Comparative Guide to the Efficacy of 7-Aminoflavone in Sensitive vs. Resistant Breast Cancer Cells
Introduction: The Challenge of Aromatase Inhibitor Resistance in Breast Cancer Therapy
7-Aminoflavone: A Flavonoid with Renewed Potential
Flavonoids, a class of naturally occurring compounds, have long been investigated for their potential health benefits, including anticancer properties. Some flavonoids are known to inhibit aromatase activity. This compound is a synthetic flavonoid that has demonstrated potent anti-proliferative effects in various cancer cell lines. This guide will delve into the experimental data supporting its efficacy, particularly in the context of AI resistance.
Comparative Efficacy of this compound: A Data-Driven Analysis
Cell Viability: this compound Retains Potency in Resistant Cells
A critical question is whether this compound can still effectively kill cancer cells that have become resistant to standard AIs like letrozole. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment.
| Cell Line | Drug | IC50 |
| MCF-7 (AI-Sensitive) | This compound | 16 nM |
| LTLC (Letrozole-Resistant Clone) | This compound | 100 nM |
This data is derived from a study by Shelton et al. (2007), which demonstrated that while there is a slight decrease in sensitivity, this compound remains highly potent in the nanomolar range against letrozole-resistant cells.
This data compellingly suggests that the mechanisms of resistance to letrozole do not confer significant cross-resistance to this compound, highlighting its potential as a second-line therapy.
Mechanism of Action: A Multi-Faceted Approach
Experimental Protocols: A Guide to Interrogating this compound's Activity
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the key experiments used to evaluate the comparative activity of this compound.
Development of Aromatase Inhibitor-Resistant Cell Lines
The foundation of this comparative study is the generation of a clinically relevant in vitro model of AI resistance. The following protocol outlines the establishment of a letrozole-resistant MCF-7 cell line.
Protocol:
-
Initiation of Treatment: Treat the MCF-7 cells with 1 µM letrozole.
-
Selection of Resistant Colonies: After one week of treatment, trypsinize the cells and seed them at serial dilutions in 24-well plates. Continue to culture the cells in the presence of 1 µM letrozole.
-
Expansion of Resistant Clones: Monitor the plates for the growth of single colonies. Once colonies are visible, carefully transfer them to new wells and gradually expand them in medium containing 1 µM letrozole.
-
Establishment of Resistant Line: Over a period of approximately 2-3 months, the isolated colonies will give rise to stable letrozole-resistant cell lines that can be continuously cultured in the presence of letrozole.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Detection: The TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[2][3]
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[3]
Protocol:
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Counterstain the cell nuclei with a DNA-specific stain such as DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, while non-apoptotic cells will only show the blue DAPI stain. Quantify the percentage of TUNEL-positive cells.
Aromatase Activity Assay (Cell-Based)
This assay indirectly measures aromatase activity by quantifying the estrogen-dependent proliferation of breast cancer cells.
Principle: In the absence of exogenous estrogen, the proliferation of ER+ breast cancer cells becomes dependent on the conversion of androgens to estrogens by aromatase. Inhibition of aromatase will thus lead to a decrease in cell proliferation.
Protocol:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates in estrogen-depleted medium.
-
Treatment: Treat the cells with testosterone (10 nM) in the presence or absence of various concentrations of this compound for 5 days. Include a positive control (e.g., letrozole) and a negative control (vehicle).
-
Cell Viability Measurement: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: A decrease in cell viability in the presence of this compound indicates inhibition of aromatase activity. Calculate the IC50 value for aromatase inhibition.
Visualizing the Pathways: Signaling and Workflows
To better understand the molecular interactions and experimental procedures, the following diagrams are provided.
References
A Researcher's Guide to Acetylation: A Comparative Study of Mono- vs. Di-acetylated Flavones
Introduction: Enhancing Nature's Blueprint
Flavonoids, a vast family of polyphenolic compounds ubiquitous in the plant kingdom, are lauded for their diverse pharmacological benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Flavones, a major subclass of flavonoids, form the structural backbone of many of these bioactive molecules. However, the therapeutic application of natural flavones is often hampered by inherent limitations such as poor water solubility, low membrane permeability, rapid metabolic conversion, and general instability, which collectively lead to low systemic bioavailability.[4]
To surmount these challenges, researchers have turned to chemical modification, with acetylation emerging as a highly effective and straightforward strategy.[1][5] By converting the polar hydroxyl (-OH) groups on the flavone scaffold into less polar acetyl (-OCOCH₃) esters, it is possible to significantly alter the molecule's physicochemical properties. This guide provides an in-depth comparative analysis of mono-acetylated versus di-acetylated flavones, moving beyond a simple list of facts to explore the causal relationships between the degree of acetylation and the resulting biological activity. We will delve into the synthetic strategies, comparative bioactivities, and the detailed experimental protocols necessary to evaluate these promising compounds.
Synthesis and Structural Verification: The Art of Controlled Acetylation
The synthesis of acetylated flavones is typically achieved through a reaction with acetic anhydride, often in the presence of a catalyst like pyridine.[4] The key to isolating mono-, di-, or poly-acetylated derivatives lies in the precise control of reaction conditions.
The rationale behind this control is rooted in the varying reactivity of the different hydroxyl groups on the flavone skeleton. For instance, the 5-hydroxyl group is often less reactive due to hydrogen bonding with the 4-keto group, requiring more stringent conditions (e.g., higher temperature, longer reaction time) for acetylation.[4] By carefully modulating parameters such as the stoichiometry of acetic anhydride, temperature, and reaction time, one can selectively target the more reactive hydroxyls to yield mono- or di-acetylated products.[4][6]
Causality in Synthesis:
-
Low Stoichiometry & Mild Conditions (e.g., 0°C to 25°C): Favors the acetylation of the most reactive hydroxyl groups, often leading to mono-acetylated products.
-
Higher Stoichiometry & Harsher Conditions (e.g., reflux): Drives the reaction towards completion, resulting in di- or poly-acetylation.[6]
Confirmation of successful acetylation and determination of the substitution pattern is unequivocally achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
-
¹H-NMR Spectroscopy: The most telling evidence is the disappearance of the broad signal corresponding to the hydroxyl proton and the appearance of new, sharp singlet peaks in the δ 2.3 ppm region, which are characteristic of the methyl protons of the acetyl groups.[4] The integration of these peaks confirms the number of acetyl groups added.
-
FT-IR Spectroscopy: Successful acetylation is indicated by the appearance of a strong carbonyl (C=O) stretching band from the ester group around 1760 cm⁻¹ and the disappearance of the broad O-H stretching band of the parent flavone.[4]
Caption: General workflow for the synthesis and verification of acetylated flavones.
Comparative Physicochemical & Biological Profiles
Acetylation fundamentally alters a flavone's interaction with its biological environment. The degree of this modification—mono- versus di-acetylation—can lead to significantly different outcomes.
Physicochemical Properties: A Gateway to Bioavailability
The primary motivation for acetylating flavonoids is to enhance their bioavailability, which is a direct consequence of altering their physicochemical properties.[5]
| Property | Parent Flavone | Mono-acetylated Flavone | Di-acetylated Flavone | Rationale |
| Lipophilicity | Low | Moderate | High | Masking of polar -OH groups with non-polar acetyl groups increases lipid solubility.[2][5] |
| Stability | Low | Moderate | High | Acetyl groups can protect the flavonoid core from oxidative and enzymatic degradation.[1] |
| Bioavailability | Low | Improved | Potentially Further Improved | Enhanced lipophilicity facilitates easier passage across the lipid bilayers of cell membranes.[7] |
This enhancement is not merely theoretical. Studies have demonstrated that acetylated derivatives exhibit higher cellular uptake and persistence compared to their parent compounds, setting the stage for enhanced biological activity.[8]
Biological Activity: A Structure-Dependent Balancing Act
The impact of acetylation on bioactivity is complex and highly dependent on which hydroxyl groups are modified. The number of acetyl groups (mono- vs. di-) adds another layer of complexity, often resulting in non-linear effects.
1. Antioxidant Activity
The antioxidant capacity of flavones is strongly tied to the presence of free hydroxyl groups, particularly the 3',4'-catechol structure on the B-ring, which are excellent hydrogen donors for radical scavenging.[9][10]
-
Direct Scavenging (e.g., DPPH assay): Acetylating these key hydroxyls can decrease the direct radical scavenging activity. The molecule simply loses its ability to donate a hydrogen atom from that position.
-
Cellular Antioxidant Activity: Paradoxically, the cellular antioxidant effect can be enhanced. An acetylated flavone may exhibit lower direct scavenging but have vastly superior cell uptake.[6] Once inside the cell, esterase enzymes can cleave the acetyl groups, releasing the parent flavone where it can exert its antioxidant effect. Therefore, di-acetylation, by further increasing lipophilicity, could potentially lead to higher intracellular concentrations and a more potent overall cellular effect than mono-acetylation. Indeed, one study on acylated flavonoid glycosides found that diacetylated compounds showed more potent antioxidant activity in a DPPH assay than their monoacetylated counterparts.[3][11]
2. Anti-inflammatory Activity
Flavones exert anti-inflammatory effects by modulating signaling pathways like NF-κB and inhibiting the production of inflammatory mediators.[12] Acylation has been shown to improve these effects significantly.[2] While direct comparative data between mono- and di-acetylated flavones is sparse, the guiding principle remains: enhanced bioavailability can lead to a more potent anti-inflammatory response at the target site. The optimal degree of acetylation would depend on achieving a balance between cellular uptake and interaction with intracellular targets.
3. Anticancer Activity
This is the area where the nuanced differences between mono- and di-acetylation are most evident. The effect is highly dependent on the specific flavone and the cancer cell line being tested.[1]
A compelling example comes from a study on apigenin derivatives:
-
7,4′-O-diacetate apigenin: This di-acetylated form showed an enhanced inhibitory effect on cancer cell proliferation compared to the parent compound.
-
5,7,4′-O-triacetate apigenin: This tri-acetylated form did not show enhanced anti-proliferative effects, but it exhibited significantly stronger anti-migration activity.[1][13]
This demonstrates that there is no simple rule. Di-acetylation might be superior for inhibiting proliferation in one context, while a different degree of acetylation is better for preventing metastasis. The position of the acetyl groups is as crucial as their number.
Comparative Anticancer Activity of Acetylated Flavonoids (IC₅₀ Values in µM)
| Compound | Parent Flavone | Acetylated Derivative | Fold Change | Cancer Cell Line | Reference |
| Quercetin | 23.45 | 5Ac-Q: 15.66 | 1.5x stronger | HCT-116 | [1] |
| Kaempferol | 34.85 | 4Ac-K: 28.53 | 1.2x stronger | HCT-116 | [1] |
| Naringenin | >160 | 3Ac-N: 156.4 | 1.02x stronger | HCT-116 | [1] |
| Taxifolin | >160 | 5Ac-T: 128.0 | 1.25x stronger | HCT-116 | [1] |
| 5-Demethyltangeretin | 11.8 | 5-ATAN (mono-acetylated): 5.1 | 2.3x stronger | PC-3 | [7] |
Note: 5Ac-Q and 4Ac-K are poly-acetylated, but the data illustrates the general trend of enhancement. The 5-ATAN example provides a clear mono-acetylated comparison.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the synthesis and evaluation of acetylated flavones.
Protocol 1: Regioselective Synthesis of Acetylated Flavones
This protocol is a general guideline. The precise equivalents of acetic anhydride and reaction times must be optimized for each specific flavone to achieve the desired degree of acetylation (mono- vs. di-).
-
Dissolution: Dissolve the parent flavone (1 equivalent) in pyridine (or another suitable solvent) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath. This helps control the initial rate of reaction.
-
Reagent Addition: Add acetic anhydride dropwise with continuous stirring.
-
For Mono-acetylation: Start with a low stoichiometric amount (e.g., 1-2 equivalents).
-
For Di-acetylation: Use a higher stoichiometric amount (e.g., 3-5 equivalents).
-
-
Reaction: Allow the reaction to proceed. Monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench it by slowly adding ice-cold water or a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and pyridine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the mono-acetylated, di-acetylated, and any unreacted starting material.
-
Verification: Confirm the structure and purity of the isolated products using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[14]
Caption: Standard workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare stock solutions of the parent flavone, mono-acetylated derivative, di-acetylated derivative, and a positive control (e.g., Trolox or Quercetin) in methanol or DMSO.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions (or positive control) to the respective wells.
-
For the blank/control well, add 100 µL of the solvent (methanol) instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 3: Cell Viability Assay (Trypan Blue Exclusion)
This protocol is recommended over colorimetric assays like MTT, as flavonoids have been shown to interfere with the tetrazolium dyes used in those assays, leading to unreliable results.[15][16] The Trypan Blue method directly measures cell membrane integrity.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, PC-3) in 24-well plates at a predetermined density and allow them to adhere for 24 hours in a CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the parent flavone, mono-acetylated, and di-acetylated derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells and incubate for a few minutes.
-
Neutralize the trypsin with complete media and transfer the cell suspension to a microcentrifuge tube.
-
-
Staining:
-
Mix a small aliquot (e.g., 20 µL) of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.
-
-
Calculation:
-
Calculate the percentage of viable cells: % Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Outlook
The acetylation of flavones is a powerful and versatile strategy for enhancing their therapeutic potential. This guide demonstrates that the distinction between mono- and di-acetylated derivatives is not trivial; it represents a critical variable in the design of flavonoid-based drugs.
Key Takeaways:
-
Increased Lipophilicity: Di-acetylation generally leads to a greater increase in lipophilicity and stability compared to mono-acetylation, which can translate to better bioavailability.
-
Context-Dependent Activity: The biological outcome is not linear. While di-acetylation might enhance one activity (e.g., antioxidant potential), mono-acetylation or other patterns may be superior for another (e.g., anti-migration). The specific structure of the parent flavone and the position of the acetyl groups are paramount.
-
Structure-Activity Relationship (SAR): A thorough SAR study is essential for any new series of acetylated flavones. Researchers must synthesize and test a range of derivatives to identify the optimal pattern of acetylation for a desired therapeutic effect.
Future research should focus on systematically comparing mono-, di-, and poly-acetylated versions of the same flavone against a wide panel of biological targets. Combining this with pharmacokinetic studies will provide a clearer picture of how to best harness the power of acetylation to turn nature's promising blueprints into potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Aminoflavone: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in drug development and other scientific pursuits, the proper handling and disposal of specialized chemical compounds like 7-Aminoflavone is not merely a regulatory formality—it is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established chemical principles and safety protocols. Our objective is to furnish you with the essential knowledge to manage this compound responsibly, thereby ensuring the integrity of your research environment and the well-being of your colleagues.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 15847-18-4) is a solid, yellow crystalline substance with a melting point of approximately 184-188°C.[1][2] While research into its full toxicological profile is ongoing, current safety data sheets (SDS) classify it as a hazardous substance with the following GHS hazard statements[2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 237.25 g/mol | [2][3] |
| Appearance | Solid, yellow crystals | [1] |
| Melting Point | 184-188 °C | [1][2] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. | [1][4] |
| GHS Hazard Codes | H315, H319, H335 | [2][3] |
| Incompatibilities | Strong oxidizing agents. |
The Disposal Decision Matrix: In-Lab Treatment vs. Professional Disposal
The primary decision in the disposal of this compound is whether to attempt in-lab chemical degradation or to package the waste for removal by a licensed hazardous waste disposal service. This decision should be guided by your institution's Environmental Health and Safety (EHS) policies, the quantity of waste, and the available laboratory facilities.
Caption: Decision workflow for the proper disposal of this compound.
Option 1: In-Lab Chemical Degradation Protocols
For small quantities of this compound waste, and where permitted by institutional policy, in-lab chemical degradation can be a viable option. This approach aims to convert the hazardous compound into non-mutagenic, more easily disposable byproducts. The following protocols are based on established methods for the degradation of aromatic amines.
CAUTION: These procedures should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Protocol 1: Oxidative Degradation with Potassium Permanganate
This method is adapted from a validated procedure for the destruction of various carcinogenic aromatic amines, which were shown to be converted to non-mutagenic derivatives.[5] The potent oxidizing agent, potassium permanganate (KMnO₄), in an acidic medium, is used to break down the aromatic amine structure.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Stir plate and stir bar
-
Ice bath
-
pH paper
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a flask containing the this compound waste (dissolved in a suitable solvent if necessary) in an ice bath on a stir plate.
-
Acidification: Slowly and with constant stirring, add a solution of sulfuric acid. The final concentration of the acid should be approximately 3 M.
-
Oxidation: While maintaining a low temperature with the ice bath, slowly add a solution of potassium permanganate. A significant excess of permanganate should be used. The purple color of the permanganate should persist for at least one hour, indicating that the oxidation is complete.
-
Quenching: After the reaction is complete, quench the excess permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
Neutralization: Carefully neutralize the acidic solution by adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8.
-
Disposal: The resulting solution, now containing the degradation products, can typically be disposed of as aqueous waste, pending confirmation with your institution's EHS guidelines. The solid manganese dioxide can be filtered and disposed of as solid waste.
Protocol 2: Degradation via Diazotization (Use with Extreme Caution)
Diazotization is a well-known reaction of primary aromatic amines that converts them into diazonium salts.[6] These salts are often unstable and can be readily converted to other functional groups, effectively destroying the original amine. However, it is crucial to note that some diazonium salts can be explosive in their solid form.[7][8] Therefore, this procedure should only be considered if the permanganate oxidation is not feasible and must be performed with stringent safety precautions.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂) solution
-
Urea or sulfamic acid (for quenching)
-
Starch-iodide paper
-
Ice bath
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in an excess of dilute hydrochloric or sulfuric acid in a flask placed in an ice bath. The temperature must be maintained between 0 and 5°C.[8][9]
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring. Maintain the temperature strictly below 5°C.[8]
-
Monitoring: Periodically test for the presence of excess nitrous acid by touching a glass rod dipped in the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and that the reaction is complete.[9]
-
Quenching: Once the reaction is complete, destroy the excess nitrous acid by adding small portions of urea or sulfamic acid until the starch-iodide test is negative.[9]
-
Decomposition: The resulting diazonium salt solution is generally unstable and will decompose upon gentle warming with the evolution of nitrogen gas to form a phenol. This solution can then be neutralized and disposed of as aqueous waste according to institutional guidelines. NEVER attempt to isolate the solid diazonium salt.[7][8]
Option 2: Professional Hazardous Waste Disposal
For larger quantities of this compound waste, or if in-lab treatment is not permitted or feasible, the only acceptable method of disposal is through your institution's EHS department and their contracted licensed hazardous waste disposal service.
Step-by-Step Protocol:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a dedicated, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealable, and compatible container. Do not mix with other waste streams.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and bench paper that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.
-
Pickup Request: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
The final disposal method for professionally handled waste will likely be high-temperature incineration, which ensures the complete destruction of the organic compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Notify: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and the institution's EHS department.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of the solid, a respirator may be necessary.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. chembk.com [chembk.com]
- 2. This compound 97 15847-18-4 [sigmaaldrich.com]
- 3. This compound | C15H11NO2 | CID 16217321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A-Scientist's-Guide-to-Handling-7-Aminoflavone-A-Framework-for-Safety-and-Compliance
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 7-Aminoflavone, a compound of interest in various research applications, including cancer research, necessitates a handling protocol that is both robust and meticulously followed.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in its handling, from acquisition to disposal.
Hazard Identification and Risk Assessment: Understanding this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[4][5]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles.[7] The face shield offers a broader barrier of protection for the entire face.[6][7] |
| Skin and Body Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[6][8] Consider double-gloving for extended procedures.[7] | A lab coat protects the skin and personal clothing from contamination.[6] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to inspect them for any tears or punctures before use and to replace them immediately if contaminated.[6][9] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator is required when handling the powder outside of a certified chemical fume hood.[5] | The primary route of exposure for powdered this compound is inhalation, which can cause respiratory irritation.[4] An N95 mask will filter out fine particulates. For procedures with a high potential for aerosolization, a respirator may be necessary. |
| Footwear | Closed-toe shoes are a minimum requirement in any laboratory setting.[8] | This protects the feet from potential spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Donning PPE Before entering the designated handling area, put on all required PPE as detailed in the table above.[6]
Step 2: Workspace Preparation All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[8] The work surface should be clean and uncluttered.
Step 3: Weighing Use a dedicated weighing vessel. Handle the container of this compound with care to avoid generating dust.
Step 4: Solubilization If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.
Step 5: Decontamination After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wipe down with soap and water.
Step 6: Waste Segregation Proper waste disposal is critical. Segregate waste as follows:
-
Solid Waste: Unused this compound powder, and any materials grossly contaminated (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for chemical waste.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[11]
-
Contaminated PPE: Used gloves, masks, and any other disposable PPE should be placed in a designated waste container.
Step 7: Doffing PPE Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Adhere to the following principles for disposal:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[12][13]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[14] Never dispose of this compound or its solutions in the standard trash or down the sanitary sewer.[11][15]
By implementing this comprehensive safety framework, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. capitalresin.com [capitalresin.com]
- 13. connmaciel.com [connmaciel.com]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
